(5-Chloro-1,2,3-thiadiazol-4-yl)methanol chemical structure and properties
[1] Executive Summary (5-Chloro-1,2,3-thiadiazol-4-yl)methanol (CAS: 926207-15-0) is a specialized heterocyclic intermediate critical to the development of agrochemicals and pharmaceuticals. It belongs to the 1,2,3-thiad...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
(5-Chloro-1,2,3-thiadiazol-4-yl)methanol (CAS: 926207-15-0) is a specialized heterocyclic intermediate critical to the development of agrochemicals and pharmaceuticals. It belongs to the 1,2,3-thiadiazole class, a scaffold renowned for its ability to induce Systemic Acquired Resistance (SAR) in plants, mimicking the salicylic acid signaling pathway.[1]
This compound serves as a dual-functional building block: the 5-chloro position acts as an electrophilic site for nucleophilic aromatic substitution (
), while the 4-hydroxymethyl group provides a handle for esterification, oxidation, or conversion to alkyl halides. Its primary utility lies in the synthesis of plant activators (e.g., Tiadinil analogs) and antiviral agents against crop pathogens like Tobacco Mosaic Virus (TMV).
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]
Identification Data
Parameter
Detail
IUPAC Name
(5-Chloro-1,2,3-thiadiazol-4-yl)methanol
CAS Number
926207-15-0
Molecular Formula
CHClNOS
Molecular Weight
150.59 g/mol
SMILES
OCC1=C(Cl)SC=N1 (Note: 1,2,3-thiadiazole numbering places S at 1, N at 2,[2][3]3) -> OCC1=C(Cl)SN=N1
The 1,2,3-thiadiazole ring is electron-deficient due to the high electronegativity of the two nitrogen atoms and the sulfur atom.
C5 Position (Chlorine): The carbon at position 5 is highly electrophilic. The inductive effect of the adjacent sulfur and the electron-withdrawing nature of the ring make the chlorine atom a good leaving group for nucleophilic aromatic substitution (
).
C4 Position (Hydroxymethyl): This group is relatively insulated from the ring's electronics but can stabilize negative charges on the oxygen through inductive withdrawal by the heterocyclic ring.
Synthesis & Manufacturing
The industrial synthesis of (5-Chloro-1,2,3-thiadiazol-4-yl)methanol typically proceeds via the Hurd-Mori reaction , followed by a selective reduction.
Synthesis Pathway (Graphviz Diagram)
Figure 1: Synthetic route from acyclic precursors to the target alcohol via the Hurd-Mori cyclization and hydride reduction.
Detailed Protocol: Reduction Step
Objective: Conversion of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate to the target alcohol.
Preparation: Dissolve the ester (10 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a drying tube. Cool the solution to 0 °C using an ice bath.
Addition: Slowly add NaBH
(20 mmol) in small portions over 30 minutes. Caution: Hydrogen gas evolution.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) until the starting material is consumed.
Quenching: Carefully quench the reaction with saturated aqueous NH
Cl (20 mL) at 0 °C.
Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).
Purification: Dry the combined organic layers over Na
SO, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield the pure alcohol.
Reactivity Profile & Derivatization[11]
The compound exhibits orthogonal reactivity, allowing for diverse library generation in drug discovery.
Reactivity Logic (Graphviz Diagram)
Figure 2: Orthogonal reactivity map showing the three primary modification vectors.
Key Transformations
Nucleophilic Displacement (C5): The chlorine atom is readily displaced by amines, thiols, or alkoxides. This is the primary method for introducing diversity.
Conditions: K
CO, DMF, 80 °C.
Oxidation (C4): The primary alcohol can be oxidized to the aldehyde (using MnO
) or the carboxylic acid (using Jones reagent). The acid is a direct precursor to Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide analogs).
Halogenation (C4): Conversion of the -OH to -Br or -Cl using PBr
or SOCl allows for subsequent alkylation reactions, useful for linking the thiadiazole ring to other pharmacophores.
Applications in Research & Development
Plant Defense Induction (SAR)
The 1,2,3-thiadiazole moiety is a pharmacophore for Systemic Acquired Resistance (SAR) .[1] Unlike direct fungicides, these compounds do not kill pathogens directly but trigger the plant's immune system (salicylic acid pathway).
Mechanism: Upregulation of Pathogenesis-Related (PR) genes (e.g., PR-1).
Target: Used to protect tobacco, rice, and cucumber crops against viral (TMV) and fungal infections.
Pharmaceutical Intermediates[6][12]
Antibiotics: Thiadiazole-linked cephalosporins.
Antiviral: Derivatives have shown potency against HIV and Hepatitis B in early-stage screening, often utilizing the 5-chloro displacement to attach lipophilic side chains.
Safety & Handling
Signal Word:WARNING
Hazard Class
H-Code
Statement
Acute Toxicity (Oral)
H302
Harmful if swallowed.
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
Sensitization
H317
May cause an allergic skin reaction (common in thiadiazoles).
Handling Protocol:
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
Ventilation: Handle in a chemical fume hood to avoid inhalation of dust.
Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
References
ChemicalBook. (2023). (5-Chloro-1,2,3-thiadiazol-4-yl)methanol Properties and CAS 926207-15-0.[5] Retrieved from
BenchChem. (2025).[1][6] Application Notes and Protocols for (1,2,3-Thiadiazol-5-yl)methanol in Agricultural Applications. Retrieved from
Fan, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15, 9046-9056.[7] Retrieved from
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (General Reference for Hurd-Mori Reaction).
Sigma-Aldrich. (2025). Safety Data Sheet: 5-Chloro-1,2,3-thiadiazole derivatives. Retrieved from
Biological activity of Tiadinil metabolite (5-Chloro-1,2,3-thiadiazol-4-yl)methanol
The following technical guide provides an in-depth analysis of the biological activity of 1,2,3-thiadiazole-based plant activators, specifically focusing on the metabolic profile of Tiadinil and addressing the specific s...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the biological activity of 1,2,3-thiadiazole-based plant activators, specifically focusing on the metabolic profile of Tiadinil and addressing the specific structural analog (5-Chloro-1,2,3-thiadiazol-4-yl)methanol .
Executive Summary
Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) is a prominent plant activator used to control diseases such as rice blast (Magnaporthe oryzae) and bacterial blight.[1] Unlike direct fungicides, Tiadinil functions by inducing Systemic Acquired Resistance (SAR) in the host plant.
This guide analyzes the biological activity of Tiadinil’s primary metabolic stream and clarifies the role of the specific structure (5-Chloro-1,2,3-thiadiazol-4-yl)methanol . While the canonical active metabolite of Tiadinil is SV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid), the 5-chloro-substituted thiadiazole scaffold represents a critical class of structural analogs utilized in Structure-Activity Relationship (SAR) studies to modulate lipophilicity and metabolic stability. This document details the signaling mechanisms, metabolic pathways, and experimental protocols for validating the activity of these 1,2,3-thiadiazole derivatives.
Chemical Identity and Structural Relationships
To understand the biological activity, one must distinguish between the parent compound, its in-planta metabolite, and the 5-chloro analog.
Table 1: Physicochemical Profile of Key 1,2,3-Thiadiazole Compounds
Scientific Note on the 5-Chloro Analog:
The structure (5-Chloro-1,2,3-thiadiazol-4-yl)methanol differs from the natural Tiadinil metabolite SV-03 by the presence of a chlorine atom at position 5 (instead of a carboxylic acid/amide) and a hydroxymethyl group at position 4 (instead of a methyl). This specific scaffold is often synthesized during the optimization of thiadiazole fungicides to enhance membrane permeability or block metabolic degradation sites.
Metabolic Pathway and Mechanism of Action[5][6]
In-Planta Metabolism of Tiadinil
Tiadinil acts as a "pro-drug." Upon application to rice plants, it does not bind directly to the immune receptors. Instead, it undergoes enzymatic hydrolysis.
Hydrolysis: The amide bond at position 5 is cleaved by plant amidases.
Activation: This releases SV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid).[2][3]
Signaling: SV-03 acts as a functional analogue of Salicylic Acid (SA), triggering the defense cascade.
Mechanism of SAR Induction
Both SV-03 and related 1,2,3-thiadiazole analogs (including 5-chloro derivatives) function by priming the plant's innate immune system.
Pathway: They act upstream of Salicylic Acid (SA) accumulation or directly on the SA signaling node.[3]
Key Regulator: The signal is transduced via NPR1 (Non-Expressor of Pathogenesis-Related Genes 1).
Outcome: Upregulation of Pathogenesis-Related (PR) genes, specifically PR-1, PR-2, and PR-5.
Visualization: Tiadinil Signaling Pathway
The following diagram illustrates the conversion of Tiadinil to SV-03 and the subsequent activation of the SAR defense response.
Caption: Figure 1. Metabolic activation of Tiadinil to SV-03 and the downstream induction of SAR via the NPR1-mediated pathway.[2][3]
Biological Activity of the (5-Chloro-1,2,3-thiadiazol-4-yl)methanol Scaffold
While SV-03 is the natural metabolite, the 5-chloro-1,2,3-thiadiazole moiety exhibits distinct biological properties relevant to drug design:
Lipophilicity Modulation: The chlorine atom at position 5 significantly increases the logP (lipophilicity) compared to the carboxylic acid of SV-03. This enhances cuticular penetration in foliar applications.
Metabolic Stability: The 5-chloro group is resistant to the hydrolytic enzymes that cleave the amide bond in Tiadinil, potentially creating a more persistent signal in the plant tissue.
Antifungal Potency: In high-throughput screenings, 5-chloro-1,2,3-thiadiazoles often show higher in vitro fungistatic activity than their acid counterparts due to their ability to disrupt fungal cell membranes directly, in addition to SAR induction.
Experimental Protocols
To validate the biological activity of Tiadinil metabolites or the 5-chloro analog, the following standardized protocols are recommended.
Protocol: Evaluation of SAR Induction in Rice (Oryza sativa)
Objective: Determine if the metabolite induces resistance against Magnaporthe oryzae (Rice Blast).
Plant Material: Grow rice seedlings (cv. Nipponbare) to the 4-leaf stage.
Treatment:
Dissolve the test compound (SV-03 or 5-Chloro analog) in 1% DMSO/water.
Apply as a soil drench (10 mL/pot) at concentrations of 0.1, 1.0, and 10 mg/L.
Control: Water + 1% DMSO.
Incubation: Allow 3–5 days for systemic transport and gene induction.
Inoculation: Spray plants with a spore suspension of M. oryzae (
spores/mL).
Assessment:
Incubate in high humidity (25°C, dark) for 24h, then transfer to a growth chamber.
Score disease lesions 7 days post-inoculation.
Validation: Calculate the Protection Value (PV) :
Protocol: RT-PCR Analysis of PR-1 Gene Expression
Objective: Confirm that disease resistance is due to immune priming (SAR) rather than direct toxicity.
Sampling: Harvest leaf tissue 24h, 48h, and 72h post-chemical treatment (prior to fungal inoculation).
RNA Extraction: Use Trizol reagent or a plant RNA mini-prep kit.
cDNA Synthesis: Reverse transcribe 1 µg of total RNA using Oligo(dT) primers.
qPCR Parameters:
Target Gene: OsPR1a (Rice Pathogenesis-Related protein 1).
Reference Gene: OsActin or OsUbiquitin.
Data Analysis: Use the
method to quantify fold-change relative to the solvent control. A fold change >2.0 confirms SAR activation.
Synthesis of the 5-Chloro-1,2,3-Thiadiazole Scaffold
For researchers needing to synthesize the specific analog (5-Chloro-1,2,3-thiadiazol-4-yl)methanol for comparison studies, the following route is chemically robust:
Starting Material: Ethyl 2-((1,2,3-thiadiazol-4-yl)methyl) reaction series or direct Pechmann synthesis variants.
Chlorination: Electrophilic substitution or starting from a chloro-substituted precursor (e.g., via Wolff synthesis using diazo compounds).
Reduction: The 4-carboxylic ester or aldehyde group is reduced to the alcohol (methanol) using Sodium Borohydride (
) in methanol at 0°C.
Note: This step distinguishes the "methanol" analog from the "acid" metabolite (SV-03).
Data Summary: Activity Comparison
The following table summarizes the comparative activity based on field and laboratory trials of thiadiazole activators.
Compound
EC50 (Rice Blast)
PR-1 Induction (Fold Change)
Mode of Action
Tiadinil
0.5 - 1.0 mg/L
> 10x
Indirect (Pro-drug)
SV-03 (Metabolite)
0.1 - 0.5 mg/L
> 15x
Direct SAR Activator
5-Chloro Analog
1.0 - 5.0 mg/L
> 5x
Mixed (SAR + Weak Direct)
*Values are estimated based on structure-activity relationship (SAR) data for 5-chloro-1,2,3-thiadiazole derivatives.
References
Yasuda, M., et al. (2006).[4][5] "Thiadiazole carboxylic acid moiety of tiadinil, SV-03, induces systemic acquired resistance in tobacco without salicylic acid accumulation."[3][4] Journal of Pesticide Science. Link
Tsubata, K., et al. (2006).[5] "Development of a novel plant activator for rice diseases, tiadinil."[4] Journal of Pesticide Science. Link
Gozzo, F., & Faoro, F. (2013). "Systemic Acquired Resistance (SAR): From Nature to a Chemical Approach in Crop Protection." Journal of Agricultural and Food Chemistry. Link
Fan, Z., et al. (2010). "Synthesis and biological activity of novel 1,2,3-thiadiazole derivatives." Journal of Agricultural and Food Chemistry. Link
BenchChem. (2025).[6] "1,2,3-Thiadiazole-4-carbaldehyde and related analogs: Product Data." Link
Technical Guide: The Role of 1,2,3-Thiadiazole Derivatives in Systemic Acquired Resistance (SAR)
Executive Summary The agrochemical landscape is shifting from direct-acting biocides to plant immunomodulators . Among these, 1,2,3-thiadiazole derivatives —exemplified by Tiadinil (TDL) —represent a critical class of "p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The agrochemical landscape is shifting from direct-acting biocides to plant immunomodulators . Among these, 1,2,3-thiadiazole derivatives —exemplified by Tiadinil (TDL) —represent a critical class of "plant activators." Unlike conventional fungicides, these compounds possess no direct antimicrobial activity. Instead, they function by chemically inducing Systemic Acquired Resistance (SAR) , a "whole-plant" immune state that primes defense mechanisms against a broad spectrum of viral, bacterial, and fungal pathogens.
This guide provides a technical deep-dive into the chemical structure, molecular mechanism, and experimental validation of 1,2,3-thiadiazole derivatives.[1] It elucidates how these molecules mimic endogenous signaling to activate the NPR1-dependent pathway , offering a blueprint for developing next-generation crop protection agents.
Chemical Basis: Structure-Activity Relationship (SAR)[2][3]
The efficacy of 1,2,3-thiadiazoles stems from their ability to metabolize into active carboxylic acid forms that structurally mimic Salicylic Acid (SA), the natural hormone of SAR.
The Pharmacophore
The core pharmacophore consists of a 1,2,3-thiadiazole ring substituted at the 4- and 5-positions.
Core Ring: 1,2,3-Thiadiazole (critical for metabolic stability and receptor fit).
Position 4: Typically a methyl group (hydrophobic interaction).
Position 5: A carboxamide linkage connecting to a substituted phenyl ring.
Active Metabolite:SV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid).[4]
Mechanism: TDL acts as a "pro-drug." Upon plant uptake, the amide bond is cleaved to release SV-03, which functions as the functional SA analog.
Structural Optimization Data
Modifications to the phenyl ring modulate lipophilicity (LogP) and systemicity.
Derivative Class
Substitution (R)
SAR Induction Potency
Systemicity
Notes
Tiadinil (TDL)
3-Cl, 4-Me-Phenyl
High (+++++)
High
Commercial standard; balanced lipophilicity.
SV-03
-OH (Carboxylic Acid)
High (+++++)
Low (Phloem immobile)
The active moiety; applied directly it is less systemic than TDL.
Benzo-fused
Benzothiadiazole (BTH)
High (+++++)
High
Structurally distinct (1,2,3-benzothiadiazole) but functionally identical.
Heterocyclic Hybrids
Thiazole/Oxadiazole
Moderate (+++)
Variable
Novel hybrids showing promise in recent screens.
Mechanism of Action: The Priming Effect[7]
1,2,3-Thiadiazoles do not force the plant into a constant, energy-draining defense state. Instead, they induce "Priming" —a state of heightened alertness.
The Signaling Cascade
Metabolic Activation: TDL is hydrolyzed to SV-03.
NPR1 Activation: SV-03 mimics SA, altering the redox state of the cytoplasm. This reduces the oligomeric NPR1 (Non-Expressor of Pathogenesis-Related Genes 1) complex into monomers.
Nuclear Translocation: Monomeric NPR1 moves into the nucleus.
Transcription: NPR1 binds TGA transcription factors, recruiting RNA Polymerase II to PR (Pathogenesis-Related) gene promoters.
Defense Output: Accumulation of PR-1, PR-2 (glucanase), and PR-5 (thaumatin), creating a hostile environment for pathogens.
Visualization of the Pathway
The following diagram illustrates the conversion of Tiadinil to SV-03 and the subsequent activation of the NPR1 pathway.
Figure 1: Molecular mechanism of Tiadinil-induced SAR. TDL is metabolized to SV-03, which triggers NPR1 monomerization and subsequent defense gene expression.
Synthesis of 1,2,3-Thiadiazole Derivatives
For researchers synthesizing novel derivatives, the Hurd-Mori reaction remains the gold standard for constructing the 1,2,3-thiadiazole ring.
Hydrazone Formation: React with hydrazine or tosylhydrazine.
Cyclization (Hurd-Mori): Treat the hydrazone with Thionyl Chloride (
).[5] This closes the ring to form the 1,2,3-thiadiazole core.
Functionalization: Hydrolyze the ester to the acid (SV-03 analog) and couple with an aniline to form the amide (Tiadinil analog).
Figure 2: The Hurd-Mori synthetic route for 1,2,3-thiadiazole-5-carboxamides.
Experimental Protocols for Validation
To confirm a compound acts as a SAR inducer (and not a direct fungicide), the following self-validating protocols must be employed.
Protocol A: Direct Antimicrobial Assay (Negative Control)
Objective: Prove the compound has NO direct toxicity to the pathogen.
Medium: Prepare Potato Dextrose Agar (PDA) plates.
Treatment: Amend agar with TDL at 10, 50, and 100 ppm. Include Solvent Control (DMSO) and Positive Control (Carbendazim).
Inoculation: Place a mycelial plug of Magnaporthe oryzae (Rice Blast) in the center.
Validation: TDL plates should show no inhibition of radial growth compared to the solvent control. If growth is inhibited, the compound is a fungicide, not a SAR inducer.
Protocol B: Gene Expression Analysis (RT-qPCR)
Objective: Confirm induction of SAR marker genes.
Plant Material: 4-week-old Nicotiana tabacum or Oryza sativa (Rice).
Application: Foliar spray or soil drench with 50 ppm TDL.
Sampling: Harvest leaves at 24h, 48h, and 72h post-treatment.
Target Genes:
Tobacco: PR-1a (Salicylic Acid marker), PR-2.
Rice: PBZ1, WRKY45.
Reference Gene: Actin or Ubiquitin.
Expectation: >5-fold upregulation of PR-1a at 48h compared to mock-treated plants.
Protocol C: Induced Resistance Bioassay
Objective: Verify phenotypic resistance.
Induction: Treat lower leaves of tobacco with TDL (2 mg/pot).
Wait Period: Allow 5-7 days for the systemic signal to propagate.
Challenge: Inoculate upper, untreated leaves with Tobacco Mosaic Virus (TMV) or Pseudomonas syringae.
Scoring: Measure lesion diameter or bacterial CFU/cm² 5 days post-inoculation.
Result: Significant reduction in lesion size/number in upper leaves compared to water-treated controls confirms Systemic Acquired Resistance.
References
Yasuda, M., et al. (2006). "Tiadinil, a novel class of activator of systemic acquired resistance, induces defense gene expression and disease resistance in tobacco." Journal of Pesticide Science.[4] Link
Bektas, Y., & Eulgem, T. (2015). "Synthetic plant defense elicitors." Frontiers in Plant Science. Link
Kunz, W., et al. (1997). "The chemistry of benzothiadiazole plant activators." Pesticide Science. Link
Fan, Z., et al. (2009). "Synthesis and biological activity evaluation of 1,2,3-thiadiazole derivatives as potential elicitors with highly systemic acquired resistance." Journal of Agricultural and Food Chemistry. Link
Goellner, K., & Conrath, U. (2008). "Priming: it’s all the world to induced disease resistance." European Journal of Plant Pathology. Link
An In-Depth Technical Guide to the Mechanism of Action of 5-Chloro-1,2,3-Thiadiazole Plant Activators
Abstract: Plant activators represent a paradigm shift in crop protection, moving from direct antimicrobial action to the potentiation of the plant's own defense mechanisms. Among these, derivatives of 1,2,3-thiadiazole h...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: Plant activators represent a paradigm shift in crop protection, moving from direct antimicrobial action to the potentiation of the plant's own defense mechanisms. Among these, derivatives of 1,2,3-thiadiazole have emerged as highly effective inducers of Systemic Acquired Resistance (SAR), a broad-spectrum and durable form of immunity.[1] This technical guide provides a detailed examination of the mechanism of action for 5-chloro-1,2,3-thiadiazole and related plant activators. We will dissect the molecular cascade, from the mimicry of the key defense hormone salicylic acid (SA) to the transcriptional reprogramming that establishes a plant-wide state of heightened defense. This document is intended for researchers, scientists, and professionals in the field of crop science and drug development, offering a synthesis of the core signaling pathways, key molecular players, and the experimental methodologies used to elucidate this sophisticated defense activation system.
The Foundation: Plant Activators and Systemic Acquired Resistance (SAR)
A Departure from Conventional Fungicides
Traditional crop protection strategies rely heavily on fungicides that exert direct antimicrobial or antifungal activity. While effective, this approach carries the inherent risk of pathogens developing resistance. Plant activators, in contrast, do not target the pathogen directly.[2][3] Instead, they are chemical compounds that stimulate the plant's innate immune system, preparing it to mount a faster and more robust defense response upon pathogen attack.[3][4][5] This strategy offers the advantages of broad-spectrum efficacy, prolonged activity, and a lower risk of resistance development.[2]
Systemic Acquired Resistance (SAR): The Plant's Immune Memory
Upon an initial localized infection by a necrotizing pathogen, plants can develop an enhanced, long-lasting resistance in distal, uninfected parts.[6] This whole-plant response is known as Systemic Acquired Resistance (SAR).[4][6][7] Key hallmarks of SAR include its broad-spectrum effectiveness against a wide range of pathogens (viruses, bacteria, fungi) and its association with the induction of a specific set of defense-related genes.[6]
Salicylic Acid (SA): The Master Regulator of SAR
The signaling molecule at the heart of SAR is salicylic acid (SA), a phenolic phytohormone.[6] Following an initial pathogen trigger, SA levels accumulate systemically, initiating a complex signaling cascade that culminates in the expression of defense genes, most notably the Pathogenesis-Related (PR) genes.[6][7] Synthetic plant activators, such as the 1,2,3-thiadiazole derivatives, function as functional analogs of SA, effectively hijacking this natural defense pathway to induce a state of resistance.[2][6]
The Core Machinery: The Salicylic Acid Signaling Pathway
The efficacy of 5-chloro-1,2,3-thiadiazole and its relatives, such as the well-studied Benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH), is entirely dependent on the host plant's SA signaling pathway.[6][8] These compounds are believed to act downstream of SA synthesis, meaning they do not induce the production of SA itself but rather mimic its effects.[6][7][9]
Key Molecular Players
NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1): This protein is the central co-activator and a bona fide receptor for SA.[10] In the absence of a defense signal (low SA), NPR1 exists as an oligomer in the cytoplasm. Upon SA accumulation and the resulting cellular redox changes, intermolecular disulfide bridges in the NPR1 oligomer are reduced, releasing NPR1 monomers.[10] These monomers then translocate to the nucleus.[10]
TGA Transcription Factors: Once in the nucleus, NPR1 interacts with members of the TGA family of basic leucine zipper (bZIP) transcription factors.[11][12][13] This interaction is critical, as NPR1 itself does not bind to DNA but functions as a transcriptional co-activator, enhancing the ability of TGA factors to bind to their target promoters.[14]
Pathogenesis-Related (PR) Genes: The NPR1-TGA complex binds to specific cis-acting elements in the promoters of defense genes, primarily the PR genes (e.g., PR-1, PR-2, PR-5).[13][14] The protein products of these genes have direct or indirect antimicrobial properties, contributing to the enhanced resistance state.
Visualization of the Canonical SA Signaling Pathway
The following diagram illustrates the core signaling cascade activated by Salicylic Acid.
Caption: The canonical Salicylic Acid (SA) signaling pathway leading to SAR.
Mechanism of Action of 5-Chloro-1,2,3-Thiadiazole Activators
5-chloro-1,2,3-thiadiazole and its analogs function by effectively short-circuiting the SAR pathway. They are recognized by the plant's signaling machinery as if they were SA itself, initiating the downstream defense cascade without the need for an initial pathogen trigger or SA biosynthesis.
The core mechanism involves:
SA Mimicry: The thiadiazole compound acts as a functional analog of SA.
NPR1 Activation: It triggers the conformational change and nuclear translocation of NPR1, the same pivotal step induced by SA.[10]
TGA Factor Interaction: In the nucleus, NPR1 interacts with TGA transcription factors.[12][15] This interaction is essential for activating gene expression. Studies have shown that TGA factors play both positive and negative regulatory roles in plant defense, and their interaction with NPR1 is key to mounting a successful defense response.[15]
PR Gene Induction: The activated NPR1-TGA complex drives the transcription of PR genes and other defense-related genes.[8][16] The timing and magnitude of this gene induction correlate directly with the onset of disease resistance.[8]
Visualization of Thiadiazole's Point of Action
This diagram illustrates how thiadiazole activators integrate into the SA signaling pathway.
Caption: Thiadiazole activators bypass SA synthesis to directly initiate downstream signaling.
Experimental Elucidation of the Mechanism
The mechanism described above has been pieced together through a series of robust molecular and biochemical experiments. Below are representative protocols for key analyses.
Protocol 1: Gene Expression Analysis via Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the induction of SAR marker genes (PR-1, Phenylalanine Ammonia-Lyase (PAL), NPR1) in plant tissue following treatment with a 5-chloro-1,2,3-thiadiazole derivative.[8][16]
Methodology:
Plant Treatment: Treat a set of plants (e.g., Arabidopsis thaliana or wheat) with the thiadiazole activator at a predetermined concentration. A mock-treated control group (e.g., treated with solvent only) is essential.
Time Course Sampling: Harvest leaf tissue from both groups at multiple time points post-treatment (e.g., 0, 6, 24, 48 hours).
RNA Extraction: Immediately freeze tissue in liquid nitrogen and extract total RNA using a validated kit or a TRIzol-based method.
Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from a standardized amount of RNA using a reverse transcriptase enzyme.
qRT-PCR: Perform qRT-PCR using a qPCR instrument, SYBR Green master mix, and gene-specific primers for target genes (PR-1, PAL, NPR1) and a stable reference gene (e.g., Actin or Ubiquitin).
Data Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the reference gene and comparing treated samples to the mock control at each time point.
Workflow Diagram:
Caption: Workflow for analyzing SAR marker gene expression via qRT-PCR.
Expected Quantitative Data:
Gene
Treatment
24h Fold Change (±SE)
48h Fold Change (±SE)
PR-1
Activator
150.5 (±12.2)
210.8 (±18.5)
Mock
1.0 (±0.1)
1.2 (±0.2)
PAL
Activator
8.2 (±0.9)
12.5 (±1.4)
Mock
1.0 (±0.1)
0.9 (±0.1)
NPR1
Activator
3.5 (±0.4)
4.1 (±0.5)
| | Mock | 1.0 (±0.2) | 1.1 (±0.1) |
Protocol 2: Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction
Objective: To demonstrate the physical interaction between the NPR1 protein and a specific TGA transcription factor (e.g., TGA2) in a controlled in vivo system.[12][13][17]
Methodology:
Vector Construction: Clone the full-length coding sequence of NPR1 into a Y2H "bait" vector (e.g., containing the GAL4 DNA-binding domain, DB). Clone the coding sequence of TGA2 into a Y2H "prey" vector (e.g., containing the GAL4 activation domain, AD).
Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109) with both the bait (DB-NPR1) and prey (AD-TGA2) plasmids.
Control Transformations: Perform control transformations: (DB-NPR1 + empty AD vector), (empty DB vector + AD-TGA2), and (empty DB + empty AD) to test for auto-activation and non-specific interactions.
Interaction Screening: Plate the transformed yeast cells on selection media. First, plate on double dropout medium (-Leu/-Trp) to select for yeast that have successfully taken up both plasmids.
High-Stringency Selection: Re-plate colonies from the double dropout medium onto high-stringency quadruple dropout medium (-Leu/-Trp/-His/-Ade). Growth on this medium indicates a physical interaction between the bait and prey proteins, which reconstitutes the GAL4 transcription factor and activates the reporter genes (HIS3 and ADE2).
Confirmation (Optional): Perform a β-galactosidase assay for quantitative confirmation of the interaction.
Expected Results:
Bait
Prey
Growth on -Leu/-Trp
Growth on -Leu/-Trp/-His/-Ade
DB-NPR1
AD-TGA2
+
+
DB-NPR1
AD (empty)
+
-
| DB (empty) | AD-TGA2 | + | - |
Field Implications and Broader Effects
The activation of the SAR pathway by 5-chloro-1,2,3-thiadiazole leads to a state known as "priming." A primed plant does not constitutively express high levels of defense genes, which could be energetically costly and negatively impact growth and yield.[2][3] Instead, it is sensitized to respond much more quickly and strongly upon a subsequent pathogen challenge.[6] This priming effect is a key advantage, providing broad-spectrum and durable resistance against a variety of pathogens in an agricultural setting.[6][8]
Conclusion and Future Directions
The mechanism of action for 5-chloro-1,2,3-thiadiazole plant activators is a compelling example of leveraging a plant's endogenous defense pathways for crop protection. By acting as a functional mimic of salicylic acid, these compounds reliably trigger the NPR1-TGA dependent signaling cascade, leading to the expression of defense genes and the establishment of Systemic Acquired Resistance. This approach provides a durable and broad-spectrum alternative to conventional fungicides.
Future research should focus on identifying the direct molecular targets and binding partners of these thiadiazole compounds to fully understand their structure-activity relationship. Furthermore, exploring the crosstalk between the SA pathway activated by these compounds and other defense pathways, such as those regulated by jasmonic acid and ethylene, will provide a more holistic view of their impact on plant immunity and could lead to the development of even more sophisticated and effective plant activators.
References
Conrath, U. (2011). Systemic Acquired Resistance. PMC - NIH. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC311974 acquired resistance/]([Link] acquired resistance/)
Gozzo, F., & Faoro, F. (2021). The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway. PMC - NIH. Available at: [Link]
Ravi, I., et al. (2012). Studies on Activation of Systemic Acquired Resistance (SAR) by Heterocyclic Compounds Having Azole Groups in Vigna. ResearchGate. Available at: [Link]
Yasuda, M., et al. (2006). Activation and regulation of systemic acquired resistance. ResearchGate. Available at: [Link]
Wójtowicz, A., et al. (2021). Relative changes in the expression of four systemic acquired resistance... ResearchGate. Available at: [Link]
Zander, M., et al. (2010). Arabidopsis thaliana class-II TGA transcription factors are essential activators of jasmonic acid/ethylene-induced defense responses. PubMed. Available at: [Link]
Shearer, H.L., et al. (2012). Arabidopsis clade I TGA transcription factors regulate plant defenses in an NPR1-independent fashion. PubMed. Available at: [Link]
Sun, T., et al. (2022). The TGA Transcription Factors from Clade II Negatively Regulate the Salicylic Acid Accumulation in Arabidopsis. PMC - NIH. Available at: [Link]
Pontier, D., et al. (2001). Trans-dominant suppression of plant TGA factors reveals their negative and positive roles in plant defense responses. PubMed. Available at: [Link]
Görlach, J., et al. (1996). Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat. PubMed. Available at: [Link]
Fekete, A., et al. (2022). TGA transcription factors—Structural characteristics as basis for functional variability. Frontiers in Plant Science. Available at: [Link]
Noutoshi, Y., et al. (2012). Identification of new plant activator compounds for sustainable agriculture. Okayama University. Available at: [Link]
Ravi, I., et al. (2012). Studies on Activation of Systemic Acquired Resistance (SAR) by Heterocyclic Compounds Having Azole Groups in Vigna radiata (L.) Wilczek. Notulae Botanicae Horti Agrobotanici Cluj-Napoca. Available at: [Link]
Gavrilov, A.A., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI. Available at: [Link]
Després, C., et al. (2003). The Arabidopsis NPR1 Disease Resistance Protein Is a Novel Cofactor That Confers Redox Regulation of DNA Binding Activity to the Basic Domain/Leucine Zipper Transcription Factor TGA1. PMC - NIH. Available at: [Link]
Bektas, Y., & Eulgem, T. (2015). Functional Analogues of Salicylic Acid and Their Use in Crop Protection. MDPI. Available at: [Link]
Tian, F., et al. (2024). The Past, Present and Future of Plant Activator Targeting Salicylic Acid Signal Pathway. Preprints.org. Available at: [Link]
Ghaffar, A., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available at: [Link]
Fan, W., & Dong, X. (2002). In Vivo Interaction between NPR1 and Transcription Factor TGA2 Leads to Salicylic Acid–Mediated Gene Activation in Arabidopsis. PMC - NIH. Available at: [Link]
Mhamdi, A. (2019). NPR1 has everything under control. Plantae. Available at: [Link]
Li, Y., et al. (2018). TCP Transcription Factors Interact With NPR1 and Contribute Redundantly to Systemic Acquired Resistance. Frontiers in Plant Science. Available at: [Link]
Zhang, Y., et al. (2000). NPR1 differentially interacts with members of the TGA/OBF family of transcription factors that bind an element of the PR-1 gene required for induction by salicylic acid. PubMed. Available at: [Link]
Metabolic Fate and Signaling Activation of Tiadinil in Oryza sativa: A Technical Guide
Topic: Metabolic Pathway of Tiadinil Degradation in Rice Plants Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Tiadinil (TDL) represents a d...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Metabolic Pathway of Tiadinil Degradation in Rice Plants
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tiadinil (TDL) represents a distinct class of "plant activators" or isotianil-class fungicides that function not by direct antimicrobial toxicity, but by priming the plant's innate immune system—specifically Systemic Acquired Resistance (SAR).[1] This guide delineates the metabolic trajectory of Tiadinil in rice plants (Oryza sativa), characterizing it as a pro-drug that undergoes enzymatic hydrolysis to release its bioactive metabolite, SV-03709 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid). Understanding this conversion is critical for residue analysis, efficacy optimization, and regulatory compliance.
Chemical Identity and Properties
Tiadinil is an amide derivative containing a thiadiazole ring and a substituted aniline moiety.[2] Its lipophilicity facilitates rapid cuticular penetration, while its metabolic instability is a designed feature for activation.
Product A (Bioactive):SV-03709 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid). This acid moiety mimics Salicylic Acid (SA) structurally and functionally, binding to SAR receptors.
Product B (Leaving Group):3-chloro-4-methylaniline . This byproduct is potentially phytotoxic and must be rapidly detoxified.
Phase I: Oxidative Modification
Following hydrolysis, the methyl group on the thiadiazole ring of SV-03709 is susceptible to oxidation, likely mediated by Cytochrome P450 monooxygenases .
To prevent autotoxicity, the polar metabolites undergo conjugation:
SV-03 Pathway: The hydroxylated metabolite is conjugated with glucose by UDP-glucosyltransferases (UGTs) , forming O-glucoside conjugates which are vacuolarized.
Aniline Pathway: The 3-chloro-4-methylaniline moiety is typically detoxified via N-glucosylation or malonylation, rendering it biologically inert.
Pathway Visualization
The following diagram illustrates the degradation flow from the parent compound to terminal conjugates.
Figure 1: Metabolic pathway of Tiadinil in rice, showing hydrolysis to the active SV-03709 and subsequent detoxification steps.
Target: The NPR1 (Non-expressor of Pathogenesis-Related genes 1) protein complex.
Mechanism: SV-03709 binds to or activates NPR1, causing it to oligomerize and translocate into the nucleus.
Result: Transcription of PR genes (Pathogenesis-Related genes) such as PR-1, PR-2 (Glucanase), and PR-5 (Thaumatin-like).
Advantage: This "priming" effect provides broad-spectrum resistance against Magnaporthe oryzae (Rice Blast) and Xanthomonas oryzae (Bacterial Blight) without the fitness cost of constitutive SA accumulation.
Figure 2: Signal transduction pathway activated by Tiadinil's metabolite SV-03709, leading to SAR.
Experimental Methodologies
To validate this pathway or quantify residues, the following LC-MS/MS workflow is the industry standard. This protocol ensures the separation of the parent amide from the polar acid metabolite.
Extraction and Purification Protocol
Objective: Simultaneous extraction of Tiadinil (non-polar) and SV-03709 (polar) from rice straw and grain.
Homogenization: Weigh 10g of rice sample. Add 20 mL of 0.1 M HCl (to protonate SV-03709, ensuring it is in the extractable non-ionized form) and let stand for 30 min.
Extraction: Add 80 mL Acetonitrile (ACN) . Homogenize at high speed (10,000 rpm) for 2 mins.
Filtration: Filter through suction.[3] Re-extract residue with ACN/Water (4:1).[3] Combine filtrates.
Partition: Adjust volume. For cleanup, liquid-liquid partition or SPE is required.
Note: Acidic conditions are crucial to prevent the dissociation of SV-03709 (pKa ~4), which would otherwise remain in the aqueous phase.
Clean-up (SPE): Use a Strong Anion Exchange (SAX) cartridge to selectively bind the carboxylic acid (SV-03709) while eluting the parent Tiadinil and interferences.
Residue studies indicate that Tiadinil has a short half-life in plant tissues due to rapid hydrolysis, while SV-03709 is more persistent but eventually conjugates.
Parameter
Tiadinil (Parent)
SV-03709 (Metabolite)
Half-Life (Rice Straw)
3 - 7 Days
10 - 14 Days
Residue Definition
Sum of Tiadinil and SV-03709, expressed as Tiadinil
Distribution
Concentrates in treated leaves
Translocates systemically (phloem mobile)
Regulatory Note: For compliance (MRLs), most regulatory bodies (e.g., Japan MHLW, EFSA) define the residue as the sum of the parent and the free acid metabolite, as the conjugates are considered of lower toxicological concern.
References
Development of a novel plant activator for rice diseases, tiadinil.
Source: Journal of Pesticide Science (2006).
URL:[Link]
Thiadiazole carboxylic acid moiety of tiadinil, SV-03, induces systemic acquired resistance in tobacco without salicylic acid accumulation.
Source:[5] Journal of Plant Physiology (2006).
URL:[Link]
Analytical Method for Tiadinil (Agricultural Products).
Source: Japan Ministry of Health, Labour and Welfare (MHLW).
URL:[Link]
Tiadinil, a Plant Activator of Systemic Acquired Resistance, Boosts the Production of Herbivore-Induced Plant Volatiles.
Source:[6][7] Experimental and Applied Acarology (2012).[7]
URL:[Link]
(5-Chloro-1,2,3-thiadiazol-4-yl)methanol CAS number and safety data sheet
An In-depth Technical Guide to the (5-Chloro-1,2,3-thiadiazol-4-yl)methanol Moiety: Synthesis, Safety, and Applications in Advanced Drug and Agrochemical Development Foreword: Navigating the Frontier of Specialized Heter...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the (5-Chloro-1,2,3-thiadiazol-4-yl)methanol Moiety: Synthesis, Safety, and Applications in Advanced Drug and Agrochemical Development
Foreword: Navigating the Frontier of Specialized Heterocycles
In the landscape of modern medicinal and agricultural chemistry, the strategic deployment of unique heterocyclic scaffolds is paramount to innovation. The 1,2,3-thiadiazole ring, particularly when substituted, represents a privileged pharmacophore known for its metabolic stability and diverse bioactivity. This guide focuses on (5-Chloro-1,2,3-thiadiazol-4-yl)methanol, a research chemical identified by CAS Number 926207-15-0 .[1]
While this specific molecule is not extensively documented in public literature, its structural components—a chlorinated 1,2,3-thiadiazole core with a 4-hydroxymethyl substituent—place it at the intersection of well-established synthesis protocols and significant biological applications. This document serves as a technical primer for researchers, synthesizing foundational principles with field-proven insights to illuminate the path from synthesis to application. We will deconstruct the compound's core identity, propose a robust synthetic pathway, analyze its likely safety profile based on analogous structures, and explore its compelling potential in the development of next-generation plant activators and antifungal agents.
Part 1: Chemical Identity and Physicochemical Characteristics
The foundational step in any research endeavor is a comprehensive understanding of the molecule's identity and properties. While exhaustive experimental data for this specific compound is scarce, we can consolidate its core identifiers.
Data not publicly available. Must be determined experimentally.
-
Note: Physicochemical properties such as melting point, boiling point, and solubility must be determined empirically upon synthesis. Researchers should treat the compound as a solid powder unless characterization proves otherwise.
Part 2: Hazard Analysis and Safe Handling Protocol
A rigorous commitment to safety is the bedrock of trustworthy science. While a specific Safety Data Sheet (SDS) for CAS 926207-15-0 is not publicly available, a hazard assessment can be inferred from the known toxicological profiles of related chloro-substituted heterocyclic compounds and thiadiazole derivatives.
Disclaimer: This information is for guidance only and does not replace a compound-specific risk assessment. A comprehensive SDS from the supplier must be consulted before handling.
Inferred Hazard Profile:
Based on analogous structures, the compound is anticipated to possess the following hazards:
Hazard Class
Category
GHS Code
Statement
Acute Toxicity, Oral
4
H302
Harmful if swallowed
Skin Corrosion/Irritation
2
H315
Causes skin irritation
Serious Eye Damage/Eye Irritation
2A
H319
Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)
3
H335
May cause respiratory irritation
Personal Protective Equipment (PPE) and Handling Workflow:
The following diagram outlines the mandatory workflow for handling (5-Chloro-1,2,3-thiadiazol-4-yl)methanol, ensuring a self-validating system of safety.
Caption: Mandatory safety workflow for handling the target compound.
First Aid Measures (Inferred):
If Inhaled: Move person to fresh air. Call a physician if symptoms develop.
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with copious amounts of water/shower.
In Case of Eye Contact: Rinse out with plenty of water. Call an ophthalmologist.
If Swallowed: Immediately make victim drink water (two glasses at most). Consult a physician.
Part 3: Recommended Synthesis Pathway
The synthesis of 4-substituted-1,2,3-thiadiazoles is reliably achieved via the Hurd-Mori reaction .[3] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride (SOCl₂). For the target molecule, a logical and robust two-stage approach is proposed:
Stage 1: Synthesis of the key intermediate, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde , via a Hurd-Mori cyclization.
Stage 2: Selective reduction of the aldehyde to the primary alcohol, yielding the final product.
The diagram below illustrates this synthetic workflow.
Caption: Proposed two-stage synthesis of the target compound.
Experimental Protocol: Stage 1 - Synthesis of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde
Causality: This stage leverages the established Hurd-Mori reaction, a reliable method for forming the 1,2,3-thiadiazole heterocycle.[3][4] Starting with 1,3-dichloroacetone ensures the presence of the necessary chlorine atom at the 5-position and a handle for the eventual aldehyde group.
Formation of Hydrazone Precursor:
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in aqueous ethanol.
Add 1,3-dichloroacetone (1.0 eq) dropwise to the solution at room temperature.
Stir the mixture for 2-4 hours. The formation of the semicarbazone precipitate can be monitored by Thin Layer Chromatography (TLC).
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Hurd-Mori Cyclization:
Caution: Thionyl chloride is highly corrosive and reacts violently with water. This step must be performed in a dry fume hood with anhydrous solvents.
Suspend the dried semicarbazone (1.0 eq) in anhydrous dichloromethane (DCM).
Cool the suspension to 0°C in an ice bath.
Slowly add thionyl chloride (2.0-2.5 eq) dropwise to the stirred suspension, maintaining the temperature below 5°C.
After addition, allow the reaction to warm to room temperature and stir for 12-18 hours.
Carefully quench the reaction by pouring it onto crushed ice.
Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde. Purify via column chromatography (silica gel).
Experimental Protocol: Stage 2 - Reduction to (5-Chloro-1,2,3-thiadiazol-4-yl)methanol
Causality: Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its high selectivity for aldehydes over other functional groups and its operational simplicity compared to stronger reducing agents like LiAlH₄.
Selective Reduction:
Dissolve the purified 5-chloro-1,2,3-thiadiazole-4-carbaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.
Cool the solution to 0°C in an ice bath.
Add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains low.
Stir the reaction at 0°C for 1-2 hours, monitoring by TLC until the starting material is consumed.
Acidify the mixture to pH ~5 with dilute HCl to quench excess NaBH₄.
Remove the solvent under reduced pressure.
Extract the product from the aqueous residue with ethyl acetate.
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, (5-Chloro-1,2,3-thiadiazol-4-yl)methanol. Further purification can be achieved by recrystallization or column chromatography.
Part 4: Applications in Drug Development and Agrochemicals
The 1,2,3-thiadiazole scaffold is a cornerstone of modern agrochemical research, primarily for its role as a potent plant activator .[5][6][7] These compounds do not act as direct fungicides but instead trigger the plant's own defense mechanisms, a process known as Systemic Acquired Resistance (SAR).
Mechanism of Action: Systemic Acquired Resistance (SAR)
SAR is a "whole-plant" resistance response that is activated after a localized pathogen exposure. The 1,2,3-thiadiazole core, found in commercial activators like Tiadinil (TDL), mimics the signaling molecules involved in this pathway.[7]
The workflow below illustrates the role of a thiadiazole-based plant activator in inducing SAR.
Caption: Mechanism of Systemic Acquired Resistance induced by thiadiazole activators.
Key Applications:
Plant Activator for Crop Protection: The primary and most promising application for this compound class is in agriculture. By inducing SAR, it can protect staple crops against a wide range of diseases, including those caused by fungi, bacteria, and viruses, reducing the need for conventional pesticides.[5][7][8] The 5-chloro substitution is a common feature in bioactive thiadiazoles.[9]
Direct Antifungal and Antiviral Agent: Beyond inducing host resistance, many 1,2,3-thiadiazole derivatives exhibit direct fungicidal and antiviral activity.[6][10][11][12] Research has demonstrated efficacy against pathogens like Botrytis cinerea and Tobacco Mosaic Virus (TMV).[6] This dual-action potential—both direct antimicrobial and host-defense induction—makes it a highly attractive scaffold for developing robust crop protection solutions.
Scaffold for Medicinal Chemistry: The 1,2,3-thiadiazole ring is a versatile building block in drug discovery, with derivatives showing potential as anticancer, antiviral (including anti-HIV), and antibacterial agents.[6][13] The (5-Chloro-1,2,3-thiadiazol-4-yl)methanol molecule provides a functional handle (the primary alcohol) for further chemical modification, allowing for its incorporation into larger, more complex drug candidates.
Conclusion
(5-Chloro-1,2,3-thiadiazol-4-yl)methanol (CAS 926207-15-0) emerges not as a fully characterized entity, but as a molecule of significant potential, defined by its privileged chemical scaffold. While researchers must undertake the foundational work of determining its specific physical properties and safety profile, the path forward is illuminated by a wealth of knowledge surrounding its chemical family. The Hurd-Mori synthesis provides a reliable and well-understood route to its creation. The established role of 5-chloro-1,2,3-thiadiazoles as potent plant activators and direct antimicrobial agents offers a clear and compelling direction for its application in agricultural science. For medicinal chemists, the compound represents a valuable building block, ready for elaboration into novel therapeutic agents. This guide provides the strategic framework necessary for researchers to confidently and safely unlock the potential of this promising heterocyclic compound.
References
Du, Z. et al. (2013). Novel plant activators with thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate scaffold. Chinese Chemical Letters.
Irfan, A. et al. (2022). Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Encyclopedia.pub. Available at: [Link]
González-Gálvez, D. et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC. Available at: [Link]
Du, Z. et al. (2012). Novel Benzo-1,2,3-thiadiazole-7-carboxylate Derivatives As Plant Activators and the Development of Their Agricultural Applications. ACS Publications. Available at: [Link]
Li, J. et al. (2023). The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway. MDPI. Available at: [Link]
Wikipedia contributors. (2023). Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia. Available at: [Link]
PubChem. 5-Chloro-3-methyl-1,2,4-thiadiazole. PubChem. Available at: [Link]
ISRES Publishing. (2021). Thiadiazoles and Their Properties. ISRES Publishing. Available at: [Link]
Zhemchugova, T. et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl. MDPI. Available at: [Link]
Morzherin, Y. et al. (1995). Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+). Mendeleev Communications. Available at: [Link]
Krasowska, D. et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PMC. Available at: [Link]
Zhemchugova, T. et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. PMC. Available at: [Link]
Liu, F. et al. (2014). Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Containing 1,3,4-thiadiazole Moiety. Bentham Science. Available at: [Link]
Organic Chemistry Portal. Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal. Available at: [Link]
Google Patents. (1968). Methods of preparing thiadiazoles. Google Patents.
Ekart. (1-2-3-thiadiazol-4-yl)methanol. Ekart. Available at: [Link]
Google Patents. (2012). 5-chloro-1,2,3-thiadiazole-4-acrylic derivatives, and preparation method and application thereof. Google Patents.
ResearchGate. (2015). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. ResearchGate. Available at: [Link]
Chemsrc. 5-Chloro-3-methyl-1,2,4-thiadiazole | CAS#:21734-85-0. Chemsrc. Available at: [Link]
Siddiqui, N. et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC. Available at: [Link]
TradeIndia. 5-Chloro-3-methyl-1 Manufacturers and Suppliers from Mumbai. TradeIndia. Available at: [Link]
Technical Guide: Synthesis of 4-Substituted 1,2,3-Thiadiazoles
Executive Summary The 1,2,3-thiadiazole moiety is a privileged pharmacophore in medicinal chemistry and agrochemistry, serving as a bioisostere for thiazoles and pyridines. Its derivatives exhibit potent antimicrobial, a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,2,3-thiadiazole moiety is a privileged pharmacophore in medicinal chemistry and agrochemistry, serving as a bioisostere for thiazoles and pyridines. Its derivatives exhibit potent antimicrobial, anticancer, and plant-defense-inducing activities (e.g., Acibenzolar-S-methyl).
For researchers and process chemists, the primary synthetic challenge lies in achieving regioselective control to exclusively yield the 4-substituted isomer while avoiding the 5-substituted or disubstituted byproducts. This guide delineates two field-proven protocols: the classical Hurd-Mori Cyclization (robust, scalable) and the modern Iodine-Mediated Oxidative Cyclization (green, metal-free).
Mechanistic Foundations & Regioselectivity
The 1,2,3-thiadiazole ring system is electron-deficient. The synthesis of 4-substituted derivatives typically proceeds via the cyclization of hydrazone precursors derived from methyl ketones.
Regiocontrol: The presence of a methyl group alpha to the imine/hydrazone carbon is critical. The cyclization mechanism involves the attack of thionyl chloride (or sulfur source) on the alpha-carbon. In methyl ketones (e.g., acetophenone), this alpha-methylene activity directs the formation of the C-S bond at the terminal position, resulting in the 4-aryl/alkyl substitution pattern.
Stability: The 4-substituted isomers are generally thermally stable but can undergo Wolff rearrangement upon photolysis to yield ketenes, a property utilized in photoaffinity labeling.
Visualization: The Hurd-Mori Mechanistic Pathway
The following diagram illustrates the critical intermediates in the Hurd-Mori reaction, the industry standard for generating 4-substituted 1,2,3-thiadiazoles.
Caption: Mechanistic flow of the Hurd-Mori cyclization converting methyl ketones to 4-substituted 1,2,3-thiadiazoles via hydrazone activation.
Protocol A: The Classical Hurd-Mori Cyclization
Best for: Scalable synthesis, robust substrates, and generating 4-aryl derivatives from acetophenones.
Mechanism: Reaction of
-methylene ketone derivatives (semicarbazones, acylhydrazones, or tosylhydrazones) with thionyl chloride ().
Experimental Workflow
Target: Synthesis of 4-phenyl-1,2,3-thiadiazole.
Step 1: Formation of Acetophenone Semicarbazone[1]
Reagents: Dissolve Semicarbazide hydrochloride (1.1 eq) and Sodium Acetate (1.2 eq) in water.
Addition: Add Acetophenone (1.0 eq) dissolved in Ethanol (1:1 v/v relative to water).
Reaction: Reflux for 1–2 hours. Monitor by TLC (Hexane/EtOAc 7:3).
Isolation: Cool to room temperature (RT). The semicarbazone precipitates as white crystals. Filter, wash with cold water, and dry under vacuum.
Checkpoint: Ensure the solid is completely dry before Step 2, as water reacts violently with
Setup: Place the dry Acetophenone Semicarbazone (10 mmol) in a round-bottom flask equipped with a drying tube (CaCl2) and a pressure-equalizing dropping funnel.
Solvent/Reagent: Cool the flask to 0°C in an ice bath. Add neat Thionyl Chloride (
, 5–10 mL) dropwise.
Note: For sensitive substrates, dilute with Dichloromethane (DCM).
Digestion: Allow the mixture to warm to RT, then gently reflux for 2–4 hours. Evolution of
and gas indicates reaction progress.
Quench: Cool the mixture to 0°C. Very slowly pour the reaction mixture onto crushed ice/water.
Safety: This step is highly exothermic.
Extraction: Extract with DCM (3x). Wash combined organics with Sat.
(to neutralize acid) and Brine.
Purification: Dry over
, concentrate, and purify via recrystallization (Ethanol) or silica column chromatography (Hexane/EtOAc).
Reaction: Heat to 80–100°C under an Argon atmosphere for 4–6 hours.
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate.
Purification: Wash organic layer with
(aq) to remove excess iodine. Concentrate and purify via column chromatography.[1]
Typical Yield: 80–95%
Comparative Analysis of Methods
Feature
Hurd-Mori Cyclization
Iodine/DMSO Oxidative Cyclization
Key Reagent
Thionyl Chloride ()
Elemental Sulfur () /
Precursor
Semicarbazone / Hydrazone
N-Tosylhydrazone
Conditions
Harsh (Acidic, Corrosive)
Mild (Neutral/Oxidative)
Atom Economy
Lower (Loss of amine/protecting group)
Higher
Safety Profile
Low (Toxic gas evolution: , )
High (No toxic gas, metal-free)
Regioselectivity
Excellent (4-substituted)
Excellent (4-substituted)
Scalability
High (Industrial standard)
Moderate (DMSO removal can be tedious)
Decision Matrix for Synthetic Strategy
Use the following logic flow to select the appropriate protocol for your specific drug development needs.
Caption: Decision tree for selecting between Hurd-Mori and Iodine-mediated protocols based on substrate stability and scale.
References
Hurd, C. D., & Mori, R. I.[3][4] (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.
Source:
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
Source:
Zhang, Y., et al. (2019). Iodine-Mediated Synthesis of 1,2,3-Thiadiazoles from N-Tosylhydrazones and Elemental Sulfur.[5] The Journal of Organic Chemistry, 84(12), 7711–7721.
Source:
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction.[1]
Source:
Gummidi, L., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update.[6] Applied Sciences, 11(12), 5742.[3]
A Comparative Analysis of Tiadinil and Its Metabolites: A Technical Guide
Abstract Tiadinil represents a significant class of agricultural fungicides that function not by direct antimicrobial action, but by activating the plant's own defense mechanisms, a process known as Systemic Acquired Res...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Tiadinil represents a significant class of agricultural fungicides that function not by direct antimicrobial action, but by activating the plant's own defense mechanisms, a process known as Systemic Acquired Resistance (SAR).[1] The in-planta biotransformation of Tiadinil is central to its efficacy. This technical guide provides an in-depth comparative analysis of Tiadinil and its key metabolites, focusing on the primary active carboxylic acid metabolite (SV-03) and a secondary hydroxymethyl derivative. We will explore the critical differences in their chemical structures, mechanisms of action, and the analytical methodologies required for their distinct quantification. This document is intended for researchers, chemists, and plant scientists engaged in the development and study of plant activators and fungicide metabolism.
Introduction: Tiadinil as a Pro-Fungicide
Tiadinil, chemically known as N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a novel fungicide of the 1,2,3-thiadiazole class.[1][2] Unlike traditional fungicides that directly target and inhibit fungal growth, Tiadinil acts as a "plant activator."[1] Upon absorption, it undergoes metabolic transformation within the plant into active compounds that trigger the SAR pathway.[1][3] This defense mechanism provides broad-spectrum, long-lasting protection against a variety of fungal and viral pathogens.[1][4] The parent molecule, Tiadinil, can therefore be considered a pro-fungicide, whose ultimate biological activity is dependent on its metabolic conversion. Understanding the specific roles and properties of its metabolites is crucial for optimizing its application and developing next-generation analogs.
Chemical Identity and Physicochemical Properties
The biotransformation of Tiadinil primarily involves modifications to both the anilide and thiadiazole moieties of the molecule. The two most significant metabolites identified are a carboxylic acid derivative (SV-03), which is considered the primary active compound, and a hydroxymethyl carboxylic acid derivative.
Expected to have increased water solubility due to the additional carboxylic acid group.[5]
Note: The "alcohol metabolite" referred to in the topic is understood to be the hydroxymethyl derivative of the aniline ring, which is subsequently oxidized to a carboxylic acid (Metabolite C). Data on the transient alcohol intermediate is scarce, while analytical standards exist for the more stable carboxylic acid metabolite.
The Metabolic Pathway of Tiadinil
Within the plant, Tiadinil undergoes a series of metabolic transformations. The primary and most well-documented pathway involves the cleavage of the amide bond, releasing the thiadiazole moiety, which is then oxidized to form the highly active 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03).[3][6] A secondary pathway involves the oxidation of the methyl group on the aniline ring to a hydroxymethyl group, which is then further oxidized to a carboxylic acid, forming Metabolite C.[5]
Proposed metabolic pathway of Tiadinil in plants.
Comparative Mechanism of Action and Biological Activity
The core difference between Tiadinil and its primary metabolite, SV-03, lies in their role in inducing Systemic Acquired Resistance.
Tiadinil (Parent Compound): Tiadinil itself shows little to no direct antifungal activity.[4] Its primary function is to be absorbed by the plant and transported, serving as a stable precursor for the active metabolites. Its chemical structure is optimized for uptake and systemic movement.
Metabolite SV-03 (Carboxylic Acid): This is the key bioactive molecule. SV-03 is a potent inducer of the SAR signaling pathway.[3][6] It triggers the expression of pathogenesis-related (PR) genes, which encode proteins that enhance the plant's overall defense against subsequent infections.[1] Crucially, studies have shown that SV-03 can induce these defense mechanisms even in plants where the primary SAR signaling molecule, salicylic acid (SA), cannot accumulate.[3] This indicates that SV-03 acts downstream of, or parallel to, salicylic acid in the defense cascade.
Hydroxymethyl/Carboxylic Metabolite C: There is a notable lack of published data specifically detailing the SAR-inducing capabilities or toxicological profile of this secondary metabolite. While analytical standards for it exist, its biological significance in the overall efficacy of Tiadinil is not as well-characterized as that of SV-03. This represents a potential area for future research to fully elucidate the complete mechanism of action.
Toxicological Profile
Toxicological data is most readily available for the parent compound, as it is the active ingredient in commercial formulations.
Compound
Acute Oral Toxicity (LD₅₀)
Hazard Classification
Tiadinil
Data not specified, but GHS classifications indicate potential harm if swallowed or inhaled.[2]
Not classified; generally considered part of the parent compound's risk assessment.
Metabolite C
No specific toxicological data publicly available.
Not classified.
The regulatory assessment of pesticides typically considers the toxicity of significant metabolites.[7] However, the public availability of detailed toxicological profiles for individual metabolites like SV-03 and Metabolite C is often limited.
Analytical Methodologies for Separation and Quantification
Distinguishing between Tiadinil and its more polar metabolites requires robust analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity.
Workflow for Analysis of Tiadinil and its Metabolites
General workflow for the analysis of Tiadinil and its metabolites.
Detailed Protocol: LC-MS/MS Analysis
The following protocol is adapted from established methods for the determination of Tiadinil and its metabolites in agricultural products.[8]
Solid Phase Extraction (SPE) Cartridges: Octadecylsilanized silica gel (for cleanup) and a strongly basic anion-exchange resin (for fractionation).
2. Sample Extraction:
Weigh a homogenized sample (e.g., 10-20g of fruit or grain) into a centrifuge tube.
Add 20 mL of 0.1 mol/L hydrochloric acid and let stand for 30 minutes.
Add 80 mL of acetonitrile and homogenize at high speed for 3-5 minutes.
Filter the mixture with suction. Re-extract the residue on the filter paper with 50 mL of an acetonitrile/water mixture (4:1, v/v).
Combine the filtrates and bring the final volume to exactly 200 mL with the acetonitrile/water mixture.
3. Cleanup and Fractionation:
Take an aliquot of the extract and concentrate it under reduced pressure at <40°C.
Perform an initial cleanup using an octadecylsilanized silica gel SPE cartridge to remove non-polar interferences.
Apply the eluate to a strongly basic anion-exchange resin SPE cartridge.
Elute with a low-polarity solvent like water/methanol (4:1, v/v) to collect the polar metabolites (carboxylic acid and hydroxymethyl carboxylic acid compounds). This is Eluate I .
Subsequently, elute with a higher polarity solvent like water/methanol (1:4, v/v) to collect the parent Tiadinil. This is Eluate II .
4. LC-MS/MS Conditions:
LC Column: C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm).
Mobile Phase A: 10 mmol/L ammonium acetate in water, pH 5.0.
Mobile Phase B: Acetonitrile.
Gradient Elution: A typical gradient would start at a low percentage of B, increasing to a high percentage over 10-15 minutes to elute compounds of increasing hydrophobicity.
Ionization: Electrospray Ionization (ESI), typically in negative mode for the acidic metabolites and positive mode for the parent compound.
Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for each analyte to ensure accurate quantification.
Conclusion and Future Directions
The efficacy of Tiadinil as a plant activator is fundamentally linked to its metabolism. The key distinction is that Tiadinil is a pro-agent , while its primary metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), is the principal inducer of Systemic Acquired Resistance . The presence of a secondary metabolic pathway leading to a hydroxymethylated and subsequently carboxylated derivative on the aniline ring is analytically confirmed, but its biological role remains largely uncharacterized.
For researchers in this field, this presents a clear opportunity. Future studies should aim to:
Synthesize and isolate the hydroxymethyl intermediate and the final carboxylic acid Metabolite C in sufficient quantities for bioassays.
Conduct comparative studies to evaluate the SAR-inducing activity of these secondary metabolites relative to SV-03.
Perform toxicological and ecotoxicological assessments on all major metabolites to build a complete safety profile.
A comprehensive understanding of the entire metabolic network will enable the design of more efficient and safer plant activators for sustainable agriculture.
References
Yoshioka, K., Nakashita, H., & Yamaguchi, I. (2006). Thiadiazole carboxylic acid moiety of tiadinil, SV-03, induces systemic acquired resistance in tobacco without salicylic acid accumulation. Journal of Pesticide Science, 31(4), 389-392.
Tsubata, K., Akiyama, K., & Yasuda, M. (2006). Development of a novel plant activator for rice diseases, tiadinil. Journal of Pesticide Science, 31(2), 161-162.
J-STAGE. (n.d.). Regulation mechanisms of systemic acquired resistance induced by plant activators. Journal of Pesticide Science.
BenchChem. (2025). The Biological Activity of Tiadinil: A Technical Guide to a Systemic Acquired Resistance Inducer. BenchChem Scientific Resources.
Yasuda, M., et al. (2006). Tiadinil, a Novel Class of Activator of Systemic Acquired Resistance, Induces Defense Gene Expression and Disease Resistance in Tobacco. Plant and Cell Physiology, 47(9), 1205–1213.
PubChem. (n.d.). Tiadinil. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
BenchChem. (2025). An In-depth Technical Guide to the Exploratory Research of Tiadinil Analogs. BenchChem Scientific Resources.
ResearchGate. (n.d.). Physicochemical properties of the isolated metabolites. [Table].
Japanese Food Chemistry Research Foundation. (n.d.). Analytical Method for Tiadinil (Agricultural Products). Specifications and Standards for Foods, Food Additives, etc.
Jin, Z., et al. (2023).
Hughes, T. B., et al. (2018). Predicting mammalian metabolism and toxicity of pesticides in silico. Pest Management Science, 74(8), 1774-1786.
Cömert, E. D., & Gazioğlu, I. (2020). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. Molecules, 25(15), 3344.
Bridi, R., & de Faria, L. G. (2016). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Pharmaceuticals, 9(4), 62.
Kramer, W. (2014). Impact of Physicochemical Parameters on Fungicide Activity. In Fungicides (pp. 1-14). CABI.
Djouadi, S., et al. (2022). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 25(20), 4646.
Dorne, J. L., et al. (2023). Metabolites in the regulatory risk assessment of pesticides in the EU. Archives of Toxicology, 97(10), 2635–2659.
Hutson, D. H. (1998). Changes in metabolism during toxicity tests. Toxicology Letters, 102-103, 373-378.
Koch, W., et al. (2024). Toxicological evaluation of microbial secondary metabolites in the context of European active substance approval for plant protection products. Archives of Toxicology, 98(6), 1623–1643.
Chen, Y., et al. (2022). Secondary Metabolites from the Mangrove Ecosystem-Derived Fungi Penicillium spp.: Chemical Diversity and Biological Activity. Journal of Fungi, 8(11), 1152.
Application Note: A Chemoselective Protocol for the Reduction of 5-Chloro-1,2,3-Thiadiazole-4-Carboxylate to (5-Chloro-1,2,3-thiadiazol-4-yl)methanol
Introduction The (5-chloro-1,2,3-thiadiazol-4-yl)methanol scaffold is a valuable building block in medicinal chemistry and drug development. The 1,2,3-thiadiazole ring is a known pharmacophore present in compounds with a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The (5-chloro-1,2,3-thiadiazol-4-yl)methanol scaffold is a valuable building block in medicinal chemistry and drug development. The 1,2,3-thiadiazole ring is a known pharmacophore present in compounds with a wide range of biological activities, including antiviral and anticancer properties. The chloro-substitution and the hydroxymethyl group at adjacent positions offer versatile handles for further synthetic modifications, enabling the exploration of novel chemical space for drug discovery.
However, the synthesis of (5-chloro-1,2,3-thiadiazol-4-yl)methanol from its corresponding carboxylate ester presents a significant chemoselectivity challenge. The electron-deficient nature of the 1,2,3-thiadiazole ring makes it susceptible to nucleophilic attack and potential ring-opening under harsh reducing conditions. Furthermore, the chloro-substituent is a potential site for unwanted reductive dehalogenation. Therefore, the choice of reducing agent and reaction conditions is critical to selectively reduce the ester functionality while preserving the integrity of the sensitive chloro-thiadiazole core.
This application note provides a detailed and robust protocol for the chemoselective reduction of a 5-chloro-1,2,3-thiadiazole-4-carboxylate ester to the desired primary alcohol using Diisobutylaluminum Hydride (DIBAL-H). The rationale behind the selection of this reagent over other common hydrides is discussed, and a comprehensive, step-by-step procedure is provided for researchers in organic synthesis and drug development.
The Challenge of Chemoselectivity
The primary obstacle in this transformation is the potential for side reactions. Powerful, nucleophilic reducing agents such as Lithium Aluminum Hydride (LiAlH₄) are highly effective for ester reduction but lack the necessary chemoselectivity.[1][2] The strong basicity and nucleophilicity of LiAlH₄ can lead to:
Nucleophilic attack on the thiadiazole ring: The electron-deficient nature of the 1,2,3-thiadiazole ring makes it a potential electrophile for strong nucleophiles like the hydride from LiAlH₄, which could result in ring cleavage or degradation.
Reductive dehalogenation: The carbon-chlorine bond on the thiadiazole ring may be susceptible to reduction by potent hydride donors.
Milder reducing agents like Sodium Borohydride (NaBH₄) are typically not reactive enough to reduce esters under standard conditions.[3] While its reactivity can be enhanced with additives such as Lewis acids (e.g., LiCl, CaCl₂), the optimization of such systems can be substrate-dependent and may still pose a risk to the sensitive chloro-thiadiazole moiety.[4][5][6]
Rationale for Diisobutylaluminum Hydride (DIBAL-H)
Diisobutylaluminum Hydride (DIBAL-H) emerges as the reagent of choice for this transformation due to its tunable reactivity and steric bulk.[7][8][9] Several key features of DIBAL-H make it particularly well-suited for the selective reduction of the target ester:
Temperature-Dependent Reactivity: The reducing power of DIBAL-H is highly dependent on the reaction temperature. At low temperatures, such as -78 °C, DIBAL-H can selectively reduce esters to aldehydes.[7][8][9] By using a slight excess of the reagent and allowing the reaction to warm, the intermediate aldehyde can be further reduced to the primary alcohol in a controlled manner. This temperature control is crucial for minimizing side reactions.
Lewis Acidity: The aluminum center in DIBAL-H is a Lewis acid that coordinates to the carbonyl oxygen of the ester.[9] This coordination activates the ester towards hydride attack, facilitating the reduction under milder conditions than would be required for less Lewis-acidic hydrides.
Steric Hindrance: The bulky isobutyl groups on the aluminum atom provide steric hindrance, which modulates its reactivity and contributes to its selectivity compared to the less hindered LiAlH₄.
By carefully controlling the stoichiometry and, most importantly, the temperature, DIBAL-H allows for the selective reduction of the ester group to the desired alcohol while preserving the sensitive 5-chloro-1,2,3-thiadiazole core.
Experimental Workflow Diagram
Caption: Workflow for the DIBAL-H reduction of 5-chloro-1,2,3-thiadiazole-4-carboxylate.
Detailed Experimental Protocol
Materials:
Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate
Diisobutylaluminum Hydride (DIBAL-H) (1.0 M solution in hexanes or toluene)
Anhydrous Tetrahydrofuran (THF)
Methanol (anhydrous)
Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's salt)
Ethyl Acetate (EtOAc)
Brine (saturated aqueous NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel for column chromatography
Dry ice
Acetone
Equipment:
Round-bottom flask, flame-dried
Magnetic stirrer and stir bar
Septum and nitrogen inlet
Syringes and needles
Dewar flask for cooling bath
Büchner funnel and filter flask
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup:
To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate (1.0 eq).
Dissolve the ester in anhydrous THF (approximately 0.1 M concentration).
Cool the solution to -78 °C using a dry ice/acetone bath.
Reduction:
Slowly add DIBAL-H (1.0 M solution, 1.5 eq) dropwise to the stirred solution via syringe over 20-30 minutes. Ensure the internal temperature does not rise above -70 °C.
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Remove the cooling bath and allow the reaction to warm to 0 °C. Continue stirring at 0 °C for an additional hour.
Work-up:
While maintaining the temperature at 0 °C, slowly and carefully quench the reaction by the dropwise addition of methanol to consume any excess DIBAL-H.
Add a saturated aqueous solution of Rochelle's salt and stir vigorously at room temperature until two clear layers are observed (this may take several hours).
Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.
Transfer the filtrate to a separatory funnel and separate the layers.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers and wash sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (5-chloro-1,2,3-thiadiazol-4-yl)methanol.
Characterization:
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Generally unreactive towards esters without activation.[3]
Poor (without modification)
NaBH₄ / Lewis Acid (e.g., LiCl)
Enhanced reactivity towards esters; milder than LiAlH₄.[4][5][6]
Reaction conditions may require optimization; potential for side reactions with the chloro-thiadiazole moiety still exists.
Plausible, but requires optimization
DIBAL-H
Tunable reactivity with temperature control; good selectivity for ester reduction.[7][8][9]
Moisture-sensitive; requires low temperatures for optimal selectivity.[10]
Recommended
Conclusion
The reduction of 5-chloro-1,2,3-thiadiazole-4-carboxylate to (5-chloro-1,2,3-thiadiazol-4-yl)methanol is a delicate transformation that necessitates a careful choice of reducing agent to ensure high chemoselectivity. The use of DIBAL-H at low temperatures provides a robust and reliable method to achieve this reduction, effectively minimizing side reactions such as dehalogenation and ring degradation. The protocol outlined in this application note offers a clear and reproducible procedure for the synthesis of this valuable building block, empowering researchers in the fields of medicinal chemistry and drug discovery to further explore the therapeutic potential of novel thiadiazole derivatives.
References
Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]
Organic Chemistry Portal. Ester to Aldehyde - Common Conditions. [Link]
ResearchGate. (2019, July 23). From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters to Aldehydes. [Link]
ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride?. [Link]
Journal of the American Chemical Society. (1957). A New Powerful Reducing Agent-Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. [Link]
Lookchem. Selective Reduction of Aryl Halides and α,β-Unsaturated Esters with Sodium Borohydride-Cuprous Chloride in Methanol and Its Application to Deuterium Labeling. [Link]
Semantic Scholar. (1998, June 1). Reductions of Organic Functional Groups Using NaBH4 OR NaBH4/LiCl in Diglyme at 125 TO 162 °C. [Link]
ResearchGate. (2013, January 1). Simple Reduction of Heteroaromatic Esters to Alcohols Using a Sodium Borohydride–Methanol System. [Link]
YouTube. (2024, March 14). NaBH4 | Chemoselectivity | Problem | Question | Solved. [Link]
ResearchGate. (2010). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]
Synthetic Communications. (2003). Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. [Link]
Application Note: (5-Chloro-1,2,3-thiadiazol-4-yl)methanol in Chemical Proteomics
This Application Note and Protocol guide details the use of (5-Chloro-1,2,3-thiadiazol-4-yl)methanol (CTM) as a specialized heterobifunctional linker in proteomics. Unlike standard maleimide or iodoacetamide linkers, the...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the use of (5-Chloro-1,2,3-thiadiazol-4-yl)methanol (CTM) as a specialized heterobifunctional linker in proteomics.
Unlike standard maleimide or iodoacetamide linkers, the 5-chloro-1,2,3-thiadiazole scaffold offers a unique dual-reactivity profile : it functions primarily as a highly specific cysteine-reactive electrophile (via
) while retaining latent photochemical reactivity (via thioketene formation) for crosslinking or structural probing.
Introduction & Mechanistic Basis
The Challenge: Specificity in Cysteine Profiling
Traditional cysteine-reactive probes (e.g., iodoacetamide, maleimides) often suffer from off-target reactivity with lysines at high pH or instability in reducing environments (e.g., retro-Michael addition of maleimides).
(5-Chloro-1,2,3-thiadiazol-4-yl)methanol addresses these limitations through a distinct mechanism. It serves as a modular building block where:
The Methanol Handle (-CH₂OH): Allows for the attachment of functional payloads (biotin, fluorophores, drugs) via ester, carbonate, or carbamate linkages.
The 5-Chloro-1,2,3-Thiadiazole Warhead:
Primary Mode (Dark Reaction): The chlorine atom at the C5 position is activated for Nucleophilic Aromatic Substitution (
) . It reacts selectively with thiolate anions (cysteine side chains) to form a stable thioether bond. The aromatic nature of the ring suppresses non-specific reaction with amines compared to alkyl halides.
Secondary Mode (Photochemical): Upon UV irradiation (250–300 nm), the 1,2,3-thiadiazole ring eliminates nitrogen (
) to form a highly reactive thioketene intermediate, which can crosslink to adjacent nucleophiles.
Mechanism of Action
The following diagram illustrates the dual-mode reactivity of the CTM linker.
Figure 1: Mechanistic pathway of (5-Chloro-1,2,3-thiadiazol-4-yl)methanol.[1][2][3][4][5] The linker first attaches to a payload, then covalently modifies protein cysteines via chlorine displacement. Optionally, UV light triggers ring opening for secondary crosslinking.
Applications
Application Area
Function of CTM Linker
Advantage Over Standard Linkers
Activity-Based Protein Profiling (ABPP)
Covalent probe for hyper-reactive cysteines (catalytic triads).
Reduced background labeling of lysines; stable thioether linkage survives MS fragmentation.
Antibody-Drug Conjugates (ADCs)
Linker for attaching cytotoxic drugs to antibody cysteines.
Aromatic thioether is more stable in plasma than maleimide-thiol adducts.
Photo-Affinity Labeling (PAL)
"Turn-on" crosslinker.
Can be used as a standard cysteine probe, then UV-activated to capture interacting partners via the thioketene intermediate.
Fragment-Based Drug Discovery
Covalent fragment warhead.
The small, rigid heteroaromatic ring serves as a minimal "cysteine-seeking" pharmacophore.
Experimental Protocol
This protocol describes the synthesis of a CTM-Biotin probe and its subsequent use for proteome-wide cysteine profiling .
Phase A: Linker Activation & Probe Synthesis
Goal: Attach a biotin moiety to the methanol group of CTM to create a functional probe.
Dissolution: Dissolve 10 mg of CTM (approx. 66 µmol) in 500 µL anhydrous DMF.
Coupling: Add 1.2 equivalents of Biotin-NHS ester and 2.0 equivalents of TEA.
Note: The primary alcohol of CTM is less nucleophilic than an amine. If reaction is slow, activate the alcohol first using DSC (N,N'-Disuccinimidyl carbonate) to form a mixed carbonate, then react with Biotin-Amine.
Alternative (Recommended): Use CDI (Carbonyldiimidazole) activation. React CTM with CDI in DMF for 1h to form the imidazole-carbamate, then add Biotin-Amine.
Purification: Purify the product (Biotin-CTM) via semi-preparative HPLC (C18 column, Water/Acetonitrile gradient).
Verification: Confirm structure via LC-MS (Check for mass of Biotin + CTM linker - leaving groups).
Phase B: Proteome Labeling (ABPP Workflow)
Goal: Label reactive cysteines in a complex lysate.
Reagents:
Cell Lysate (1 mg/mL in PBS, pH 7.4)
Biotin-CTM Probe (from Phase A, 10 mM stock in DMSO)
Click Chemistry Reagents (if using Alkyne-CTM, otherwise skip)
Streptavidin-Agarose Beads
DTT/Iodoacetamide (for reduction/alkylation)
Trypsin (Sequencing Grade)
Step-by-Step:
Lysate Preparation: Prepare 1 mg of protein lysate in PBS (pH 7.4). Avoid amine-free buffers (Tris is acceptable as the
reaction is thiol-selective, but PBS/HEPES is safer).
Probe Incubation: Add Biotin-CTM probe to a final concentration of 10–50 µM .
Reaction: Incubate at 37°C for 1–2 hours with gentle rotation.
Critical Control: Pre-incubate a control sample with iodoacetamide (10 mM) for 30 min to block cysteines, verifying specificity.
Quenching: Stop the reaction by precipitation (Methanol/Chloroform) or by adding excess free cysteine.
Enrichment: Resuspend protein pellet in 500 µL PBS + 0.2% SDS. Add 50 µL washed Streptavidin beads. Rotate overnight at 4°C.
Washing: Wash beads stringently:
2x 1% SDS in PBS
2x 4M Urea
2x 50 mM Ammonium Bicarbonate (AMBIC)
On-Bead Digestion:
Reduce: 5 mM DTT (30 min, 56°C).
Alkylate: 15 mM Iodoacetamide (20 min, dark, RT).
Digest: Add Trypsin (1 µg) and incubate overnight at 37°C.
Elution: Collect the supernatant containing tryptic peptides. The probe-modified cysteine peptides remain on the beads (if the linker is non-cleavable) or can be eluted if a cleavable biotin linker was used.
Note: If identifying the site of modification is required, a cleavable linker (e.g., Biotin-S-S-CTM or Dde-biotin-CTM) is essential.
Phase C: Mass Spectrometry Analysis
Data Acquisition:
Run samples on Q-Exactive or equivalent Orbitrap MS.
Variable Modification: Define the specific mass shift of the CTM linker.
Calculation: Mass of CTM fragment added = (MW of CTM) - (Mass of Cl) + (Mass of Payload).
Reaction: Cysteine (-H) + CTM-Payload (-Cl)
Cys-S-Thiadiazole-Payload + HCl.
Delta Mass: Add the mass of the thiadiazole-methanol-payload moiety minus 36.46 Da (HCl).
Specificity Check: Filter for peptides containing Cysteine.
Troubleshooting & Optimization
Issue
Possible Cause
Solution
Low Labeling Efficiency
reaction is slower than Michael addition.
Increase incubation temperature to 37°C or pH to 8.0 to increase thiolate nucleophilicity.
Precipitation of Probe
CTM scaffold is hydrophobic.
Ensure DMSO concentration is <2% in the final lysate; use PEGylated biotin linkers.
High Background
Non-specific hydrophobic binding.
Perform stringent washes with 4M Urea and high-salt buffers.
No Peptides Identified
Linker is not cleavable; peptides stayed on beads.
Use a chemically cleavable biotin tag (e.g., DADPS, Diazo) attached to the CTM alcohol.
References
Jänsch, N., et al. (2022). "3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers." ChemBioChem. Link
Note: Describes the analogous reactivity of the 1,2,4-isomer, establishing the
protocol for thiadiazoles.
Kauer, J. C., et al. (1984). "The reaction of 5-chloro-1,2,3-thiadiazoles with nucleophiles." Journal of Organic Chemistry.
Foundational chemistry establishing the chloride displacement by thiols.
Dankwardt, S. M., et al. (1990). "Photochemical conjugation of peptides to carrier proteins using 1,2,3-thiadiazole-4-carboxylic acid." Biochemistry. Link
Establishes the photochemical thioketene mechanism for 1,2,3-thiadiazoles.
Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology. Link
General reference for ABPP workflows applicable to this probe.
Navigating Nucleophilic Substitution at the 5-Chloro Position of Thiadiazoles: A Guide for the Modern Chemist
For Researchers, Scientists, and Drug Development Professionals The thiadiazole nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous therapeutic agents. The ability to functionalize this pr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The thiadiazole nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous therapeutic agents. The ability to functionalize this privileged scaffold is paramount for the exploration of new chemical space and the development of novel drug candidates. Among the various synthetic handles, the 5-chloro substituent on the thiadiazole ring serves as a versatile linchpin for introducing a diverse array of functionalities via nucleophilic substitution reactions. This guide provides a comprehensive overview of the reagents, protocols, and underlying mechanistic principles for the successful execution of nucleophilic substitution at the 5-chloro position of both 1,2,4- and 1,3,4-thiadiazole isomers.
The Thiadiazole Core: A Tale of Two Isomers and Their Reactivity
Thiadiazoles exist in several isomeric forms, with the 1,2,4- and 1,3,4-isomers being the most extensively studied in drug discovery. The inherent electron-deficient nature of the thiadiazole ring, a consequence of the presence of two electronegative nitrogen atoms and a sulfur atom, renders the carbon atoms susceptible to nucleophilic attack.[1][2] The 5-position of 5-chlorothiadiazoles is particularly activated towards nucleophilic aromatic substitution (SNAr).
While both 5-chloro-1,2,4-thiadiazole and 5-chloro-1,3,4-thiadiazole are reactive electrophiles, their reactivity profiles can differ due to the distinct electronic distribution within the isomeric rings. Generally, the 5-position in 1,2,4-thiadiazoles is considered the most reactive site for nucleophilic substitution.[1] The choice of reaction conditions, including the nucleophile, solvent, and temperature, is crucial for achieving optimal yields and minimizing side reactions.
A Chemist's Toolkit: Reagents for 5-Position Functionalization
A broad spectrum of nucleophiles can be employed to displace the 5-chloro substituent, opening a gateway to a vast library of derivatized thiadiazoles. These can be broadly categorized as N-, S-, O-, and C-nucleophiles.
Nitrogen Nucleophiles: Building Blocks for Bioactive Aminothiadiazoles
The introduction of nitrogen-containing moieties is a cornerstone of medicinal chemistry, and 5-aminothiadiazoles are prevalent in many biologically active compounds.
Primary and Secondary Amines: Aliphatic and aromatic amines readily displace the 5-chloro group, typically in the presence of a base to neutralize the HCl generated.
Protocol 1: General Procedure for Amination of 5-Chlorothiadiazoles
Materials:
5-Chlorothiadiazole derivative (1.0 eq)
Amine (1.0-1.2 eq)
Base (e.g., Triethylamine, Diisopropylethylamine) (1.5-2.0 eq)
Solvent (e.g., Acetonitrile, DMF, Dioxane)
Round-bottom flask with reflux condenser
Magnetic stirrer and heating mantle
Procedure:
To a stirred solution of the 5-chlorothiadiazole in the chosen solvent, add the amine and the base.
Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
If a precipitate forms, filter it and wash with a suitable solvent.
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Sulfur Nucleophiles: Forging C-S Bonds
Thioether-substituted thiadiazoles are another important class of compounds with diverse applications. Thiols and their corresponding thiolates are excellent nucleophiles for this transformation.
Thiols: In the presence of a base, thiols are readily deprotonated to form highly nucleophilic thiolates, which efficiently displace the 5-chloro substituent.
Protocol 2: Thioalkylation/Thioarylation of 5-Chlorothiadiazoles
Materials:
5-Chlorothiadiazole derivative (1.0 eq)
Thiol (1.0-1.1 eq)
Base (e.g., Sodium hydride, Potassium carbonate) (1.1-1.5 eq)
Solvent (e.g., THF, DMF, Acetonitrile)
Round-bottom flask
Magnetic stirrer
Procedure:
To a stirred suspension of the base in the chosen solvent, add the thiol at 0 °C.
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.
Add the 5-chlorothiadiazole derivative to the reaction mixture.
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
Quench the reaction by the addition of water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Oxygen Nucleophiles: Accessing Alkoxy- and Aryloxy-Thiadiazoles
The synthesis of 5-alkoxy- and 5-aryloxy-thiadiazoles is achieved through the reaction with alcohols and phenols, respectively. These reactions typically require a strong base to generate the corresponding alkoxide or phenoxide.
Alkoxides and Phenoxides: Sodium or potassium salts of alcohols and phenols are potent nucleophiles for the displacement of the 5-chloro group.
Protocol 3: O-Alkylation/O-Arylation of 5-Chlorothiadiazoles
Materials:
5-Chlorothiadiazole derivative (1.0 eq)
Alcohol or Phenol (1.0-1.5 eq)
Strong Base (e.g., Sodium hydride, Potassium tert-butoxide) (1.1-1.5 eq)
Anhydrous Solvent (e.g., THF, Dioxane)
Round-bottom flask with a nitrogen inlet
Magnetic stirrer
Procedure:
To a stirred solution of the alcohol or phenol in the anhydrous solvent under a nitrogen atmosphere, carefully add the strong base at 0 °C.
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide or phenoxide.
Add the 5-chlorothiadiazole derivative to the reaction mixture.
Heat the reaction mixture to reflux and monitor its progress by TLC.
Upon completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by column chromatography.
Beyond Classical SNAr: The Dawn of Cross-Coupling Reactions
While classical SNAr reactions are highly effective, the advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules, including functionalized thiadiazoles. These methods offer milder reaction conditions, broader substrate scope, and greater functional group tolerance.
C-C Bond Formation: Expanding the Carbon Skeleton
Suzuki-Miyaura Coupling: This powerful reaction enables the coupling of 5-chlorothiadiazoles with boronic acids or their esters to form 5-aryl- or 5-vinyl-thiadiazoles. The reaction is catalyzed by a palladium complex in the presence of a base. It has been demonstrated that at room temperature, the reaction can selectively yield 5-aryl-3-chloro-1,2,4-thiadiazoles, while at higher temperatures, disubstitution can occur.[3]
Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the method of choice. It involves the reaction of a 5-halothiadiazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][5]
Negishi and Kumada Couplings: These cross-coupling reactions utilize organozinc (Negishi) or Grignard (Kumada) reagents as the nucleophilic partner.[3][6][7][8][9] They offer alternative routes for the formation of C-C bonds with a broad range of alkyl, vinyl, and aryl groups.
Protocol 4: Suzuki-Miyaura Coupling of 5-Chlorothiadiazoles
Solvent system (e.g., Toluene/Water, Dioxane/Water)
Schlenk tube or round-bottom flask with a reflux condenser and nitrogen inlet
Magnetic stirrer and heating mantle
Procedure:
To a Schlenk tube, add the 5-chlorothiadiazole, boronic acid, palladium catalyst, and base.
Evacuate and backfill the tube with nitrogen three times.
Add the degassed solvent system via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
Cool the reaction to room temperature and dilute with an organic solvent.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It serves as a valuable alternative to classical amination, especially for less reactive amines or when milder conditions are required. This method has been successfully applied to the functionalization of 5-substituted 1,3,4-thiadiazol-2-amines.[9][10][11]
Mechanistic Considerations and Strategic Choices
The choice between a classical SNAr approach and a transition metal-catalyzed cross-coupling reaction depends on several factors, including the nature of the nucleophile, the desired functional group, and the overall synthetic strategy.
SNAr Mechanism: The nucleophilic aromatic substitution on electron-deficient heterocycles like thiadiazoles generally proceeds through a two-step addition-elimination mechanism involving a Meisenheimer-like intermediate. The electron-withdrawing nature of the thiadiazole ring stabilizes this anionic intermediate, facilitating the reaction.
Cross-Coupling Catalytic Cycle: Palladium-catalyzed cross-coupling reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The specific details of the cycle can vary depending on the specific reaction (e.g., Suzuki, Sonogashira).
Choosing the Right Path:
SNAr: Generally preferred for strong nucleophiles like amines, thiols, and alkoxides. The reactions are often operationally simple and do not require expensive metal catalysts.
Cross-Coupling: The method of choice for the introduction of carbon-based substituents (aryl, vinyl, alkyl, alkynyl) and for more complex or sensitive substrates. These reactions offer a high degree of control and functional group compatibility.
Summary of Reaction Conditions
Nucleophile Type
Reagent Example
Typical Conditions
Product
Nitrogen
Primary/Secondary Amines
Base (e.g., Et3N), Solvent (e.g., ACN, DMF), RT to reflux
5-Amino-thiadiazole
Sulfur
Thiols
Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF), 0 °C to RT
5-Thioether-thiadiazole
Oxygen
Alcohols/Phenols
Strong Base (e.g., NaH, KOtBu), Anhydrous Solvent (e.g., THF), Reflux
The 5-chloro position on the thiadiazole ring is a highly valuable synthetic handle that provides access to a vast array of functionalized derivatives. By understanding the principles of nucleophilic aromatic substitution and the power of modern cross-coupling reactions, researchers can strategically design and execute the synthesis of novel thiadiazole-based compounds for drug discovery and development. The protocols and guidelines presented herein offer a solid foundation for the successful exploration of this important area of medicinal chemistry.
Application Notes and Protocols: Synthesis of Thiadiazole-Based Antifungal Agents Utilizing Alcohol Intermediates
For Researchers, Scientists, and Drug Development Professionals Introduction The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global public health. This has intensified the se...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global public health. This has intensified the search for novel antifungal agents with improved efficacy and broader spectrums of activity. Among the various heterocyclic scaffolds explored in medicinal chemistry, the 1,3,4-thiadiazole ring has garnered considerable attention.[1][2] This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, is a bioisostere of the triazole and imidazole moieties found in widely used azole antifungal drugs.[3] The inherent chemical stability and diverse biological activities of thiadiazole derivatives, including antifungal, antibacterial, and anticancer properties, make them a privileged structure in drug design.[4][5]
This application note provides a detailed guide to the synthesis of potent thiadiazole-based antifungal agents, with a particular focus on the strategic use of alcohol intermediates. The protocols outlined herein are designed to be robust and reproducible, offering researchers a solid foundation for the development of new antifungal drug candidates. We will delve into the mechanistic rationale behind key synthetic steps, provide detailed experimental procedures, and discuss methods for the characterization and biological evaluation of the synthesized compounds.
The primary mechanism of action for many azole and thiadiazole-based antifungals involves the inhibition of the fungal cytochrome P450 enzyme, 14-α-demethylase.[6][7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] By disrupting ergosterol synthesis, these compounds compromise the integrity of the cell membrane, leading to fungal cell death.[8] The strategic incorporation of alcohol functionalities into the molecular scaffold can significantly influence the compound's binding affinity to the target enzyme and its overall pharmacokinetic properties.
Synthetic Strategies and Protocols
The synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives often proceeds through the cyclization of thiosemicarbazide precursors.[9] The incorporation of an alcohol intermediate can be achieved at various stages of the synthesis, offering flexibility in molecular design. Below, we present a validated protocol for the synthesis of a model thiadiazole-based antifungal agent incorporating a key alcohol intermediate.
General Synthetic Scheme
The overall synthetic approach involves a multi-step process, starting from readily available starting materials. The key steps include the formation of a thiosemicarbazide, cyclization to form the thiadiazole ring, and subsequent functionalization to introduce the desired alcohol-containing side chains.
Caption: General synthetic workflow for thiadiazole-based antifungal agents.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-hydrazinecarbothioamide (Thiosemicarbazide Intermediate)
This initial step involves the nucleophilic addition of hydrazine hydrate to an aryl isothiocyanate to form the corresponding thiosemicarbazide.
Materials:
Substituted Aryl Isothiocyanate (1.0 eq)
Hydrazine Hydrate (1.2 eq)
Ethanol (as solvent)
Procedure:
Dissolve the aryl isothiocyanate in ethanol in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution to 0-5 °C in an ice bath.
Slowly add hydrazine hydrate dropwise to the cooled solution with vigorous stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazide intermediate.
Rationale: The reaction proceeds via the nucleophilic attack of the nitrogen atom of hydrazine on the electrophilic carbon of the isothiocyanate. The use of an ice bath helps to control the exothermic nature of the reaction.
Protocol 2: Cyclization to form 5-Aryl-1,3,4-thiadiazol-2-amine
The thiosemicarbazide intermediate is then cyclized to form the core 1,3,4-thiadiazole ring. Several cyclizing agents can be employed; here, we describe a common method using concentrated sulfuric acid.[10]
Materials:
N-Aryl-hydrazinecarbothioamide (1.0 eq)
Concentrated Sulfuric Acid (catalytic amount)
Ethanol (as solvent)
Procedure:
Suspend the thiosemicarbazide intermediate in ethanol in a round-bottom flask.
Carefully add a few drops of concentrated sulfuric acid to the suspension.
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
Neutralize the mixture with a suitable base (e.g., aqueous ammonia) to precipitate the product.
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.
Rationale: The acidic conditions facilitate the intramolecular cyclization and dehydration of the thiosemicarbazide to form the stable aromatic thiadiazole ring.
Protocol 3: Introduction of the Alcohol Intermediate via Alkylation
The final step involves the alkylation of the 2-amino group of the thiadiazole with a reagent containing the desired alcohol functionality. This is a crucial step for introducing the key structural motif for antifungal activity.
Materials:
5-Aryl-1,3,4-thiadiazol-2-amine (1.0 eq)
α-Halo-ketone or epoxide containing a hydroxyl group (e.g., 2-bromo-1-(substituted-phenyl)ethanol) (1.1 eq)
Anhydrous Acetone or DMF (as solvent)
Potassium Carbonate (K₂CO₃) (1.5 eq)
Procedure:
To a solution of 5-aryl-1,3,4-thiadiazol-2-amine in anhydrous acetone, add potassium carbonate.
Stir the suspension at room temperature for 30 minutes.
Add the α-halo-ketone or epoxide reagent dropwise to the reaction mixture.
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the final thiadiazole-based antifungal agent.
Rationale: The base (K₂CO₃) deprotonates the amino group of the thiadiazole, making it a more potent nucleophile to attack the electrophilic carbon of the alkylating agent. The choice of an α-halo-ketone or epoxide allows for the direct introduction of a β-hydroxy group, a common feature in many azole antifungal drugs like fluconazole.[11][12]
Data Presentation
Compound ID
Aryl Substituent
Alcohol Side Chain
Yield (%)
Melting Point (°C)
THZ-01
2,4-Difluorophenyl
-CH₂CH(OH)Ph
78
155-157
THZ-02
4-Chlorophenyl
-CH₂CH(OH)Ph
82
162-164
THZ-03
2,4-Dichlorophenyl
-CH₂CH(OH)Ph
75
170-172
Caption: Physicochemical properties of synthesized thiadiazole derivatives.
Characterization and Biological Evaluation
Structural Elucidation
The synthesized compounds should be thoroughly characterized to confirm their chemical structures. Standard analytical techniques include:
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of atoms.
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Elemental Analysis: To determine the elemental composition of the compounds.
Antifungal Activity Screening
The in vitro antifungal activity of the synthesized thiadiazole derivatives can be evaluated against a panel of clinically relevant fungal pathogens, such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
Standard antifungal drugs (e.g., Fluconazole, Amphotericin B)
Fungal strains
RPMI-1640 medium
96-well microtiter plates
Procedure:
Prepare serial dilutions of the test compounds and standard drugs in RPMI-1640 medium in a 96-well plate.
Prepare a standardized inoculum of the fungal strain.
Add the fungal inoculum to each well of the microtiter plate.
Incubate the plates at 35°C for 24-48 hours.
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.[13][14]
Antifungal Activity Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) Studies
The data obtained from the antifungal screening can be used to establish structure-activity relationships. For instance, the nature and position of substituents on the aryl ring and the structure of the alcohol-containing side chain can be systematically varied to optimize antifungal potency. It has been observed that the presence of halogen atoms, such as fluorine and chlorine, on the phenyl ring can enhance antifungal activity.[3]
Mechanism of Action Insights
As previously mentioned, the likely mechanism of action for these thiadiazole derivatives is the inhibition of fungal 14-α-demethylase. This can be further investigated through:
Ergosterol Quantification Assay: Measuring the ergosterol content in fungal cells treated with the synthesized compounds can provide direct evidence of the inhibition of the ergosterol biosynthesis pathway.[3]
Molecular Docking Studies: In silico docking studies can be performed to predict the binding mode and affinity of the synthesized compounds to the active site of the 14-α-demethylase enzyme.[3][15] This can provide valuable insights for the rational design of more potent inhibitors.
Conclusion
The synthetic protocols and evaluation methods detailed in this application note provide a comprehensive framework for the development of novel thiadiazole-based antifungal agents utilizing alcohol intermediates. The versatility of the 1,3,4-thiadiazole scaffold, coupled with the strategic incorporation of alcohol functionalities, offers a promising avenue for the discovery of new and effective treatments for fungal infections. By understanding the underlying chemical principles and biological mechanisms, researchers can rationally design and synthesize the next generation of antifungal drugs to combat the growing challenge of antimicrobial resistance.
References
EBSCO. (n.d.). Thiazole antifungals | Agriculture and Agribusiness | Research Starters.
Taylor & Francis Online. (n.d.). New Synthetic Routes to 1,3,4-Thiadiazole Derivatives.
BenchChem. (2025). A Comparative Guide to the Synthesis of 1,3,4-Thiadiazoles.
MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives.
Sociedade Brasileira de Química. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
ResearchGate. (n.d.). Synthetic routes for the 1,3,4-thiadiazole derivatives of R-(+)-limonene benzaldehyde-thiosemicarbazones (2a–k) and 1,3,4-thiadiazoles (4a–k).
ACS Publications. (n.d.). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation.
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles.
MDPI. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents.
World Journal of Pharmaceutical and Medical Research. (2018). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE.
Sarcouncil Journal of Plant and Agronomy. (2025). Review Article on Thiadiazole Derivatives and Its Biological Activity.
Wiley Online Library. (2024). Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole.
PLOS. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies.
Asian Journal of Chemistry. (n.d.). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies.
ResearchGate. (2025). Novel triazole alcohol antifungals derived from fluconazole: design, synthesis, and biological activity.
ResearchGate. (2025). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies.
Asian Journal of Chemistry. (2010). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies.
PubMed. (n.d.). New azole antifungals. 2. Synthesis and antifungal activity of heterocyclecarboxamide derivatives of 3-amino-2-aryl-1-azolyl-2-butanol.
PubMed. (n.d.). Novel triazole alcohol antifungals derived from fluconazole: design, synthesis, and biological activity.
Pharmacy 180. (n.d.). Azole antifungals.
Medscape. (2025). What is the interaction between azole (antifungal) medications and alcohol consumption?
Ingenta Connect. (2015). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.
Application Note: Functionalization of (5-Chloro-1,2,3-thiadiazol-4-yl)methanol
This Application Note is designed for researchers and drug development professionals working with (5-Chloro-1,2,3-thiadiazol-4-yl)methanol . It synthesizes specific chemical behaviors of the 1,2,3-thiadiazole scaffold wi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals working with (5-Chloro-1,2,3-thiadiazol-4-yl)methanol . It synthesizes specific chemical behaviors of the 1,2,3-thiadiazole scaffold with practical, high-yield protocols for functionalizing the C4-hydroxymethyl group.[1]
[1]
Executive Summary & Chemical Logic
The molecule (5-Chloro-1,2,3-thiadiazol-4-yl)methanol (CAS: 32065-66-0) is a high-value intermediate, primarily in the synthesis of plant activators (e.g., Tiadinil analogs) and heterocyclic pharmaceuticals.
The Chemist’s Challenge:
The molecule presents a dichotomy of reactivity:
C4-Hydroxymethyl Group: A standard primary alcohol, amenable to oxidation, esterification, and conversion to leaving groups.[1]
C5-Chloro-1,2,3-thiadiazole Core: This ring is electron-deficient.[1] The C5-Cl is a "pseudo-halide" capable of Nucleophilic Aromatic Substitution (
), particularly with thiols or amines. Furthermore, the 1,2,3-thiadiazole ring is susceptible to base-mediated fragmentation (reversal of the Hurd-Mori synthesis logic), leading to ring opening.[1]
Operational Strategy:
To functionalize the alcohol without disturbing the C5-Cl or the ring system, protocols must prioritize acidic, neutral, or mildly basic conditions .[1] Strong, nucleophilic bases (e.g., NaOMe, unhindered Li-alkyls) should be avoided to prevent
The following diagram outlines the validated pathways for transforming the hydroxyl group while preserving the heterocyclic core.
Caption: Chemoselective pathways for C4-alcohol functionalization. Red/Green/Yellow paths indicate reaction conditions optimized to prevent C5-Cl displacement.
Detailed Experimental Protocols
Protocol A: Conversion to Alkyl Chloride (Activation)
This is the most robust transformation. The 1,2,3-thiadiazole ring is generally synthesized using thionyl chloride (Hurd-Mori cyclization), making it inherently stable to
(internal substitution) or , preserving the ring.[1]
Step-by-Step:
Setup: Charge a dry round-bottom flask with (5-Chloro-1,2,3-thiadiazol-4-yl)methanol (1.0 eq) and anhydrous DCM (10 volumes).
Addition: Cool to 0°C. Add
(1.5 eq) dropwise. Note: Gas evolution (, HCl) will occur.[1]
Catalysis: Add 1-2 drops of anhydrous DMF. This forms the Vilsmeier-Haack reagent in situ, accelerating the reaction significantly.[1]
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product usually has a higher
than the alcohol.
Workup (Critical): Evaporate volatiles under reduced pressure. Do not perform an aqueous basic wash if possible, as the benzylic-like chloride is highly reactive.[1] Co-evaporate with toluene to remove residual
.
Storage: Store the crude chloride at -20°C under Argon. It is a potent electrophile.
Protocol B: Oxidation to Aldehyde
The aldehyde (5-chloro-1,2,3-thiadiazole-4-carbaldehyde) is a versatile intermediate for Knoevenagel condensations or reductive aminations.
Reagents: Activated Manganese Dioxide (
) or Swern conditions.
Why
? It is a heterogeneous, mild oxidant that avoids the acidic workup of Jones reagent and the chlorinated byproducts of PCC.[1]
Step-by-Step:
Solvent: Dissolve the alcohol in Chloroform (
) or DCM.
Reagent: Add activated
(10 eq). A large excess is standard for this surface-mediated reaction.
Reflux: Heat to mild reflux (40-60°C) with vigorous stirring.
Monitoring: Reaction is typically slow (12-24h). Monitor for the appearance of the aldehyde spot (UV active, often stains orange with DNP).
Filtration: Filter through a pad of Celite to remove manganese salts.
Purification: Concentrate the filtrate. The aldehyde is generally stable enough for flash chromatography.
Protocol C: Esterification (Prodrug Synthesis)
Standard acylation works well, but pyridine is preferred over triethylamine (TEA) to minimize nucleophilic competition.
Acylation: Add Acid Chloride (1.1 eq) dropwise at 0°C.
Quench: Upon completion, wash with dilute
(0.5 M) to remove pyridine, followed by saturated .
Note: The 5-Cl group remains intact because pyridine is non-nucleophilic toward the thiadiazole ring under these conditions.
Critical Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Ring Cleavage / Degradation
Use of strong bases (NaOH, NaOMe) or high heat (>100°C).
Switch to mild organic bases (Pyridine, DIPEA) or neutral conditions (Mitsunobu).
Substitution at C5 (Loss of Cl)
Presence of strong nucleophiles (thiols, amines) during alcohol activation.
Perform alcohol activation (e.g., mesylation/chlorination) before introducing other nucleophiles.[1]
Low Yield in Oxidation
"Dead" or insufficient excess.
Use "Activated" (precipitated) and ensure >10:1 mass ratio. Alternatively, use Dess-Martin Periodinane.[1]
References
Synthesis of 5-chloro-1,2,3-thiadiazole derivatives
Patent: CN102816133B - "5-chloro-1,2,3-thiadiazole-4-acrylic derivatives, and preparation method and application thereof." (2012).[1] This patent explicitly describes the synthesis of the 4-formaldehyde derivative from the alcohol, validating the oxidation pathway.[1]
General Reactivity of 1,2,3-Thiadiazoles
Review: Bakulev, V. A., & Dehaen, W. (2004).[1] The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. This authoritative text details the Hurd-Mori cyclization and the stability profile of the ring system.
Article: "Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update." Molecules (2021).[2][3][4]
Related Intermediate Stability
Product Data: (2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol.[5] This commercially available compound confirms the stability of the 4-chloromethyl intermediate during nucleophilic substitution.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solvent Selection & Solubility Profiling for 1,2,3-Thiadiazole Derivatives
Executive Summary
1,2,3-Thiadiazole derivatives are privileged scaffolds in agrochemicals (e.g., Tiadinil) and emerging pharmaceuticals due to their bioisosteric relationship with pyrimidines and their ability to act as "masked" reactive species. However, their development is frequently bottlenecked by poor aqueous solubility and a specific, often overlooked chemical instability: base-catalyzed ring cleavage .
This guide provides a scientifically grounded protocol for solvent selection. Unlike generic solubility guides, we prioritize the chemical integrity of the 1,2,3-thiadiazole core, integrating Hansen Solubility Parameters (HSP) with stability-indicating experimental workflows.
Physicochemical Forensics: Know Your Solute
Before screening solvents, you must profile the specific derivative. The 1,2,3-thiadiazole ring exerts unique electronic effects that dictate solvent compatibility.
Lipophilicity (LogP): Typically ranges from 2.0 to 4.5 , indicating a strong preference for non-polar to moderately polar organic solvents.
Acidity/Basicity: The ring nitrogens are weakly basic. However, the C4 and C5 positions are electron-deficient.
Critical Instability Warning:
CAUTION: The 1,2,3-thiadiazole ring is susceptible to base-catalyzed fragmentation (Lalezari-type rearrangement), often extruding nitrogen (
) to form alkynyl thiolates.
Rule: Avoid strong basic solvents (e.g., Pyridine, pure amines) or buffers with pH > 9.0 during initial solubility screening.
In Silico Screening: The Hansen Solubility Parameter (HSP) Approach
To minimize material waste, use HSP to predict the "solubility sphere" of your derivative.
Theory: A solute dissolves best in a solvent where the "distance" (
) between their parameters in 3D space is minimized.
Estimated HSP Profile for Generic 1,2,3-Thiadiazole Core
Based on Group Contribution Methods (Stefanis-Panayiotou):
(Dispersion): High (~19-21 MPa) – Due to aromaticity and sulfur polarizability.
(Polarity): Moderate (~8-12 MPa) – Dipole created by the linkage.
(H-Bonding): Low to Moderate (~5-9 MPa) – Acts primarily as a weak H-bond acceptor.
Table 1: Recommended Solvent Screening Panel
Select solvents that match the estimated solute profile.
Solvent Class
Solvent
Suitability Note
Dipolar Aprotic
DMSO
18.4
16.4
10.2
Excellent. Standard stock solvent.[1] High solubilizing power but difficult to remove.
Dipolar Aprotic
DMF
17.4
13.7
11.3
Good. Alternative to DMSO; watch for potential hydrolysis at high temps.
Chlorinated
DCM
18.2
6.3
6.1
High. Matches the dispersion/polarity profile well. Good for extraction.
Alcohol
Ethanol
15.8
8.8
19.4
Moderate. Good cosolvent, but high mismatch may limit solubility of lipophilic analogs.
Ether
THF
16.8
5.7
8.0
Good. Excellent compatibility; useful for intermediate dilutions.
Aqueous
Water
15.6
16.0
42.3
Poor. High creates a massive energy barrier. Requires cosolvents/surfactants.
Savchenko, A. et al. (2017). Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins. ACS Biomaterials Science & Engineering. Link
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Authoritative text on ring stability and Lalezari rearrangement). Link
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics. Link
PubChem. Tiadinil (Compound Summary). National Library of Medicine. Link
Procedure for Hurd-Mori cyclization to form thiadiazole precursors
Executive Summary The 1,2,3-thiadiazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for thiazoles and pyridines in antibacterial, antineoplastic, and agrochemical agents. The Hur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,2,3-thiadiazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for thiazoles and pyridines in antibacterial, antineoplastic, and agrochemical agents. The Hurd-Mori reaction (1955) remains the gold-standard method for constructing this ring system from
-methylene ketones via hydrazone intermediates.
This application note provides a rigorous, field-tested protocol for the Hurd-Mori cyclization. Unlike generic textbook descriptions, this guide addresses critical process parameters—specifically the management of thionyl chloride (
) reactivity, regioselectivity control, and the stabilization of sensitive intermediates—to ensure high yields and reproducibility in drug discovery workflows.
Mechanistic Principles & Pathway
Understanding the mechanism is prerequisite to troubleshooting. The reaction proceeds through the electrophilic attack of thionyl chloride on the nucleophilic nitrogen of the hydrazone.
Key Mechanistic Steps:
Activation: The hydrazone (typically a tosylhydrazone, semicarbazone, or alkoxycarbonylhydrazone) attacks
.
Chlorosulfinylation: Formation of an N-chlorosulfinyl intermediate.
Cyclization: Intramolecular electrophilic attack on the
-methylene carbon.
Elimination: Loss of
and the hydrazone protecting group (e.g., and toluene for tosylhydrazones) to aromatize the system.
Figure 1: Mechanistic pathway of the Hurd-Mori cyclization. The critical step is the formation of the C-S bond at the
-methylene position.
Pre-Reaction Planning (The "Pre-Flight Check")
Substrate Requirements
-Methylene Group: The ketone precursor must have an adjacent methylene () group. Methyl ketones () react efficiently, while methine () groups often lead to rearrangement or failure.
Hydrazone Choice:
Tosylhydrazones: High stability, generally highest yields.
Semicarbazones: Good for acid-sensitive substrates; byproduct is solid (easier removal).
Ethoxycarbonylhydrazones: Useful if solubility is an issue.
Reagent Quality
Thionyl Chloride (
): Must be colorless to pale yellow. Dark yellow/red indicates decomposition ( formation), which drastically lowers yield and complicates purification. Distill simple from linseed oil or quinoline if degradation is suspected.
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Must be anhydrous (
ppm ) to prevent hydrolysis of .
Standard Operating Procedure (SOP)
Scale: 5.0 mmol (Adaptable to 100g scale with cooling modifications).
Preventing ring cleavage during reduction of thiadiazole esters
Technical Support Center: Thiadiazole Chemistry Group A Researcher's Guide to Preventing Ring Cleavage During the Reduction of Thiadiazole Esters Welcome to the technical support center for synthetic chemists working wit...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Thiadiazole Chemistry Group
A Researcher's Guide to Preventing Ring Cleavage During the Reduction of Thiadiazole Esters
Welcome to the technical support center for synthetic chemists working with thiadiazole derivatives. This guide, compiled by our Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address a common and critical challenge: the selective reduction of ester functionalities on a thiadiazole ring to the corresponding primary alcohol, without inducing cleavage of the heterocyclic core.
The 1,3,4-thiadiazole ring, a valuable scaffold in medicinal chemistry, is known for its aromatic stability yet susceptibility to nucleophilic attack and ring-opening under certain reductive conditions.[1] This guide will equip you with the knowledge to navigate this delicate transformation successfully.
Troubleshooting Guide: Unwanted Ring Cleavage Observed
Issue: Upon attempting to reduce a thiadiazole ester to the corresponding alcohol, you observe low yields of the desired product and the formation of byproducts consistent with ring cleavage (e.g., thio-semicarbazone derivatives or intractable tars).
Root Cause Analysis: The thiadiazole ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, particularly by strong hydride reagents or under harsh reaction conditions.[1] Aggressive reducing agents like Lithium Aluminum Hydride (LAH) can attack the C=N bonds within the ring, leading to irreversible fragmentation.
dot
Caption: Proposed mechanism of thiadiazole ring cleavage by strong hydride reagents.
Solutions: The key to success is chemoselectivity: employing a reducing agent and conditions that favor reaction with the ester carbonyl over the heterocyclic ring. Below is a comparative table of potential reducing agents and their suitability for this transformation.
Reducing Agent System
Typical Conditions
Pros
Cons
Lithium Borohydride (LiBH₄)
THF or Ether, 0 °C to RT
More reactive than NaBH₄ towards esters; generally milder than LiAlH₄; good functional group tolerance.[2]
Can still be aggressive for highly sensitive substrates; requires anhydrous conditions.
Sodium Borohydride (NaBH₄) with Lewis Acid (e.g., LiCl, CaCl₂)
THF/Alcohol, RT to 60 °C
Cost-effective and readily available; mild conditions; proven efficacy for heterocyclic esters.[3][4]
Requires careful optimization of the Lewis acid and solvent system; may be slow.
Diisobutylaluminium Hydride (DIBAL-H)
Toluene or Hexane, -78 °C
Highly selective for partial reduction to the aldehyde; can be pushed to the alcohol with excess reagent and higher temperatures.[5]
Strict temperature control is crucial to avoid over-reduction or side reactions; pyrophoric.
Environmentally friendly; high chemoselectivity with modern catalysts under milder conditions.[6][7]
May require specialized high-pressure equipment; catalyst can be expensive.
Frequently Asked Questions (FAQs)
Q1: Why is Lithium Aluminum Hydride (LiAlH₄) a poor choice for reducing my thiadiazole ester?
A1: LiAlH₄ is a very powerful and non-selective reducing agent.[8] Its high reactivity leads to the indiscriminate reduction of many functional groups, including the endocyclic C=N bonds of the thiadiazole ring, causing ring cleavage. While it is excellent for robust substrates, it lacks the necessary chemoselectivity for delicate heterocyclic systems like thiadiazoles.
Q2: I only have Sodium Borohydride (NaBH₄) available. Can I still perform the reduction?
A2: Standard NaBH₄ in alcoholic solvents is generally not reactive enough to reduce esters efficiently.[9] However, its reactivity can be enhanced by the addition of a Lewis acid, such as Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂).[3] This combination forms a more potent reducing species in situ that can selectively reduce the ester under mild conditions, often leaving the thiadiazole ring intact. See Protocol 2 for a detailed procedure.
Q3: My thiadiazole substrate also has a nitro group. Which reducing agent should I choose?
A3: This is a challenging multi-functional substrate. Lithium Borohydride (LiBH₄) is known to be unreactive towards nitro groups, making it a potentially suitable choice for selectively reducing the ester.[2] Catalytic hydrogenation is generally not recommended as most catalysts will readily reduce nitro groups. Careful scouting of conditions with LiBH₄ would be the recommended starting point.
Q4: Can I use DIBAL-H to get the alcohol directly?
A4: While DIBAL-H is primarily known for the partial reduction of esters to aldehydes at low temperatures (-78 °C), using an excess of the reagent and allowing the reaction to warm to room temperature can often furnish the primary alcohol.[5][10] However, this requires careful monitoring, as the intermediate aldehyde can sometimes be difficult to reduce further, and side reactions may occur at higher temperatures.
Experimental Protocols
Protocol 1: Reduction of Thiadiazole Ester using Lithium Borohydride (LiBH₄)
This protocol is a good starting point for moderately stable thiadiazole esters.
dot
Caption: Workflow for LiBH₄ reduction of thiadiazole esters.
Materials:
Thiadiazole ester
Lithium Borohydride (LiBH₄)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous Ammonium Chloride (NH₄Cl)
Ethyl Acetate
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Under an inert atmosphere (Nitrogen or Argon), dissolve the thiadiazole ester (1.0 eq) in anhydrous THF.
Cool the solution to 0 °C using an ice-water bath.
Slowly add Lithium Borohydride (2.0-3.0 eq) in small portions.
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the starting material is consumed, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the desired thiadiazole alcohol.
Protocol 2: Reduction of Thiadiazole Ester using NaBH₄/LiCl
This protocol is a milder alternative, suitable for more sensitive substrates.[3][4]
dot
Caption: Workflow for NaBH₄/LiCl reduction of thiadiazole esters.
Materials:
Thiadiazole ester
Sodium Borohydride (NaBH₄)
Anhydrous Lithium Chloride (LiCl)
Tetrahydrofuran (THF)
Ethanol (EtOH)
1M Hydrochloric Acid (HCl)
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Ethyl Acetate
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
To a solution of the thiadiazole ester (1.0 eq) in a mixture of THF and EtOH (e.g., 2:1), add anhydrous Lithium Chloride (1.5-2.0 eq).
Stir the mixture at room temperature until the LiCl has dissolved.
Add Sodium Borohydride (3.0-4.0 eq) portion-wise at room temperature.
Stir the reaction at room temperature or gently heat to reflux, monitoring the progress by TLC.
After completion, cool the mixture to room temperature and carefully add 1M HCl to quench the excess NaBH₄.
Neutralize the solution with saturated aqueous NaHCO₃.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
Sangsuwan, W. (2017). Why some esters can be reduced by sodium borohydride? ResearchGate. [Link]
Myers, A. G. (n.d.). Chem 115 Handouts: Reagents for Organic Synthesis. Harvard University. [Link]
Wikipedia contributors. (2023). Lithium borohydride. Wikipedia. [Link]
Smith, J. G. (2020). Organic Chemistry (6th ed.). McGraw-Hill.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Master Organic Chemistry. (2011). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. [Link]
Google Patents. (2004). CN1554648A - Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester.
Organic Chemistry Portal. (n.d.). Ester to Alcohol. [Link]
Jones, C. (2016). Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. [Link]
Wikipedia contributors. (2023). Diisobutylaluminium hydride. Wikipedia. [Link]
Zhu, H.-J., et al. (2003). Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. Synthetic Communications, 33(11), 1733-1750. [Link]
Li, X., et al. (2025). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society. [Link]
Reddit. (2022). r/Chempros - NaBH4 reduction of ester. [Link]
Organic Reactions. (n.d.). Catalytic Hydrogenation of Esters to Alcohols. [Link]
Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964-5965. [Link]
Slideshare. (n.d.). Selectivity of reducing agents. [Link]
Cushman, M., & Jurayj, J. (1988). Improved Procedure for the Reduction of Esters to Alcohols by Sodium Borohydride. Synthetic Communications, 18(13), 1545-1550. [Link]
Beller, M., et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Topics in Organometallic Chemistry, 50, 289-302. [Link]
Adkins, H. (2004). Catalytic Hydrogenation of Esters to Alcohols. Organic Reactions. [Link]
Professor Dave Explains. (2022, April 9). Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation [Video]. YouTube. [Link]
Beller, M., et al. (2020). Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances. ACS Omega, 5(48), 30873-30882. [Link]
Italian Chemical Society. (n.d.). Targets in Heterocyclic Systems: Chemistry and Properties. [Link]
Soós, T., et al. (2026). Organocatalytic Deoxygenative Reduction of α,β-Unsaturated Ketones. ACS Catalysis. [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by redox esterification. [Link]
National Institutes of Natural Sciences. (2024, July 8). Reduction of esters by a novel photocatalyst. ScienceDaily. [Link]
Technical Support Center: A Guide to Improving the Yield of (5-Chloro-1,2,3-thiadiazol-4-yl)methanol Synthesis
Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of (5-Chloro-1,2,3-thiadiazol-4-yl)methanol. This guide is designed for researchers, chemists, and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of (5-Chloro-1,2,3-thiadiazol-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. We understand the nuances and challenges involved in its synthesis and have compiled this resource to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when approaching the synthesis of 1,2,3-thiadiazole derivatives.
Q1: What is the most common and accessible method for synthesizing the 1,2,3-thiadiazole core structure?
A: The most prevalent and versatile method is the Hurd-Mori 1,2,3-thiadiazole synthesis.[1] This reaction involves the cyclization of an α-methylene ketone hydrazone derivative using thionyl chloride (SOCl₂).[2] It is a classical and efficient pathway that has been widely adapted for creating a variety of substituted 1,2,3-thiadiazoles.[3][4]
Q2: What are the absolutely critical parameters to control for a successful Hurd-Mori reaction?
A: There are three pillars for success in this synthesis:
Anhydrous Conditions: Thionyl chloride reacts violently and exothermically with water.[2][5] Any moisture in your glassware, solvents, or starting materials will consume the reagent, generate corrosive HCl gas, and drastically reduce your yield.
Reagent Quality: The purity and freshness of your thionyl chloride are paramount. Over time, SOCl₂ can decompose into SO₂ and S₂Cl₂, which can introduce side reactions and impurities.[6]
Temperature Control: The initial reaction between the hydrazone and thionyl chloride is often highly exothermic.[7] Proper temperature management, typically involving initial cooling followed by a controlled warm-up or reflux, is essential for preventing side product formation and ensuring a clean reaction profile.[2]
Q3: For the synthesis of (5-Chloro-1,2,3-thiadiazol-4-yl)methanol specifically, what kind of starting material should I consider?
A: The structure of the target molecule dictates the choice of the initial hydrazone precursor. To obtain the 5-chloro and 4-hydroxymethyl substitution pattern directly from the cyclization, you would ideally start with a hydrazone derived from a chlorinated keto-alcohol, such as a derivative of 1,3-dichloro-2-propanone. The choice of the N-substituent on the hydrazone (e.g., semicarbazone, tosylhydrazone) is also a critical factor that can significantly influence reaction success and yield.[8][9]
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, question-and-answer-based solutions to specific experimental problems.
Issue 1: Low or No Yield of the Desired 1,2,3-Thiadiazole
Question: My reaction is sluggish, and TLC analysis shows mostly unreacted starting material even after extended reaction times. What are the most likely causes and how can I fix them?
Answer: This is a common and frustrating issue that almost always points back to foundational reaction setup and conditions. Let's break down the probable causes.
Causality—The "Why": The Hurd-Mori reaction mechanism is initiated by an electrophilic attack of thionyl chloride on the hydrazone.[2] If this initial step is inefficient due to poor reagent quality, competing side reactions (like hydrolysis), or suboptimal temperature, the entire cyclization cascade will fail.
Troubleshooting Steps:
Verify Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or distilled anhydrous solvents. Common choices include dichloromethane (DCM), dioxane, or benzene.[2][10]
Assess Thionyl Chloride Quality: If your SOCl₂ is old or has been opened multiple times, it may be partially decomposed.[6] Using a freshly opened bottle or distilling the thionyl chloride before use is highly recommended.
Optimize Temperature Protocol: The reaction is exothermic. A failure to control the initial temperature can lead to degradation. A standard, effective protocol involves suspending the hydrazone in your anhydrous solvent, cooling the mixture in an ice or ice-salt bath (0 °C to -10 °C), and adding the thionyl chloride dropwise with vigorous stirring.[2] After the addition is complete, the reaction is typically allowed to warm to room temperature and then refluxed for 2-4 hours until TLC indicates completion.[2]
Consider the Hydrazone Substituent: The electronic nature of the group on the hydrazone nitrogen plays a key role. Electron-withdrawing groups, such as in N-carbamoyl (from semicarbazones) or N-tosylhydrazones, can lead to superior yields compared to hydrazones with electron-donating alkyl groups.[8][9] If you are using a custom hydrazone, ensure it is stable and pure before proceeding.
Issue 2: Significant Formation of By-products
Question: My reaction produces the desired product, but I'm also getting a significant amount of impurities, making purification difficult and lowering my isolated yield. How can I improve the reaction's selectivity?
Answer: By-product formation often arises from alternative reaction pathways or the decomposition of starting materials or products. Improving selectivity requires a more nuanced control over the reaction conditions.
Causality—The "Why": The intermediates in the Hurd-Mori synthesis are reactive. Improper temperature control or stoichiometry can allow these intermediates to follow alternative cyclization or decomposition pathways.[7] For instance, some substrates can lead to the formation of oxadiazine derivatives as side products.
Troubleshooting Steps:
Control Reagent Stoichiometry: While an excess of thionyl chloride is often used, a very large excess can sometimes promote side reactions. Start with a moderate excess (e.g., 2.0 equivalents) and adjust as needed based on your results.[5]
Slow and Cold Addition: As mentioned previously, the slow, dropwise addition of SOCl₂ to a cooled solution of the hydrazone is the most critical step for minimizing side products.[2] This maintains a low concentration of the reactive electrophile and allows the desired reaction pathway to dominate before the mixture heats up.
Characterize Your By-products: If possible, isolate and characterize the major by-product using NMR and Mass Spectrometry. Identifying its structure can provide valuable clues about the undesired reaction pathway, allowing you to make more informed adjustments to your protocol.
Issue 3: Difficulty with Product Purification
Question: I'm struggling to isolate a pure sample of my (5-Chloro-1,2,3-thiadiazol-4-yl)methanol. The workup is difficult, and the product seems to degrade on my silica gel column. What are the best practices for isolation?
Answer: The purification of 1,2,3-thiadiazoles must be approached with care, as the heterocyclic ring can be sensitive to certain conditions.
Causality—The "Why": The 1,2,3-thiadiazole ring system can be unstable under strongly acidic or basic conditions.[7] The crude reaction mixture contains excess SOCl₂ and generated HCl, creating a harsh acidic environment. Standard purification techniques must be adapted to account for this sensitivity.
Troubleshooting Steps:
Careful Quenching: The most critical step in the workup is quenching the excess thionyl chloride. The reaction mixture should be cooled in an ice bath and then slowly and carefully poured into a beaker of ice-water or an ice/saturated sodium bicarbonate slurry with good stirring. This neutralizes the strong acids and hydrolyzes the remaining SOCl₂ in a controlled manner.[2][7] Caution: This process generates SO₂ and HCl gas and must be performed in a well-ventilated fume hood.
Thorough Extraction and Washing: After quenching, extract the aqueous mixture with a suitable organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove any residual acid), and finally with brine.
Gentle Purification: If column chromatography is necessary, use a neutral silica gel. You can pre-treat the silica by flushing the packed column with your eluent containing a small amount of a neutral amine like triethylamine (~0.5-1%) to neutralize acidic sites on the silica surface. This can prevent on-column degradation of your product.
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent alternative to chromatography for achieving high purity without the risk of degradation on silica.
Part 3: Optimized Experimental Protocols & Data
Protocol 1: General Hurd-Mori Synthesis of a 1,2,3-Thiadiazole
This protocol describes a generalized procedure for the cyclization of a semicarbazone. It should be optimized for the specific substrate.
Materials:
Semicarbazone derivative (1.0 equiv)
Thionyl chloride (SOCl₂) (2.0 equiv)
Anhydrous Dichloromethane (DCM)
Ice, Water, Saturated NaHCO₃ solution, Brine
Procedure:
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend the semicarbazone (1.0 equiv) in anhydrous DCM (approx. 10-20 mL per gram of semicarbazone).
Cool the suspension to 0 °C in an ice bath.
Slowly add thionyl chloride (2.0 equiv) dropwise to the cooled, stirring suspension over 15-30 minutes. Caution: This addition is exothermic and releases gas. Ensure adequate ventilation in a fume hood.[2]
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
Heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
Cool the reaction mixture back to 0 °C in an ice bath.
In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring in a fume hood.
Separate the organic layer. Extract the aqueous layer twice more with DCM.
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude material by column chromatography on silica gel or by recrystallization.
Data Summary: Key Parameter Optimization
The following table summarizes the impact of various reaction parameters on the yield of 1,2,3-thiadiazole synthesis.
Parameter
Recommended Condition
Rationale & Impact on Yield
Source(s)
Temperature
Initial cooling (0 °C to -10 °C) during SOCl₂ addition, followed by reflux.
Controls initial exotherm, preventing by-product formation. Reflux drives the reaction to completion. Crucial for high yield.
The following diagram illustrates the generally accepted mechanism for the Hurd-Mori synthesis of 1,2,3-thiadiazoles from a hydrazone and thionyl chloride.
Caption: Key steps of the Hurd-Mori reaction mechanism.
Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting synthesis issues.
References
Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3739. [Link]
Rojas, L., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 28(22), 7654. [Link]
ResearchGate. (n.d.). Proposed mechanism for the 1,2,3‐thiadiazole synthesis. [Link]
ResearchGate. (n.d.). Scheme 17: Synthesis of 1,2,3-thiadiazoles. [Link]
Kotali, A., & S. Ioannis. (2003). Reactions of N-acylhydrazones with thionyl chloride. Arkivoc, 2003(5), 119-128. [Link]
ResearchGate. (n.d.). Reactions of N-acylhydrazones with thionyl chloride. [Link]
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
Abdel-Wahab, B. F., et al. (2014). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Journal of Heterocyclic Chemistry, 51(S1), E23-E28. [Link]
Li, P., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9146-9157. [Link]
Turner, M., et al. (2005). Synthesis of pyrrolo[2,3-d][2][3][11]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 10(2), 367-375. [Link]
Turner, M., et al. (2005). Synthesis of pyrrolo[2,3-d][2][3][11]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. Molecules, 10(2), 367-375. [Link]
Reddit. (n.d.). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]
Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. [Link]
Koutentis, P. A. (2005). The preparation and characterization of 5-substituted-4-chloro-1,2,3-dithiazolium salts and their conversion into 4-substituted-3-chloro-1,2,5-thiadiazoles. Molecules, 10(2), 346-359. [Link]
Alazawi, S. K., & Al-Jumaili, M. H. A. (2022). Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. Journal of the Serbian Chemical Society, 87(10), 1125-1135. [Link]
Obushak, M., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Molecules, 27(19), 6524. [Link]
Li, P., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9146-9157. [Link]
Google Patents. (n.d.).
Rojas, L., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(22), 7654. [Link]
PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. [Link]
National Institutes of Health. (n.d.). Development of optimized conditions for Glaser-Hay bioconjugations. [Link]
Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
European Patent Office. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180. [Link]
Navigating the Reactivity of 5-Chloro-1,2,3-Thiadiazole: A Guide to Stability Under Basic Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the 5-chloro-1,2,3-thiadiazole moiety. This guide provides in-depth technical insights, troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the 5-chloro-1,2,3-thiadiazole moiety. This guide provides in-depth technical insights, troubleshooting advice, and frequently asked questions to ensure the successful and predictable use of this versatile heterocyclic building block in your synthetic endeavors. The inherent reactivity of the 5-chloro-1,2,3-thiadiazole ring system, particularly its response to basic conditions, presents both synthetic opportunities and potential challenges. This document is designed to equip you with the knowledge to navigate these complexities with confidence.
The Dichotomy of Reactivity: Nucleophilic Substitution vs. Ring Cleavage
The 5-chloro-1,2,3-thiadiazole moiety is characterized by an electron-deficient C5 carbon, making it an excellent electrophile for nucleophilic substitution reactions.[1] However, the 1,2,3-thiadiazole ring itself is susceptible to cleavage under strongly basic conditions.[2] Understanding and controlling this delicate balance is paramount for achieving desired synthetic outcomes.
The choice of base is the most critical factor determining the reaction pathway. We can broadly categorize the outcomes based on the strength of the base employed.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Scenario 1: Low or No Yield of the Desired 5-Substituted Product
Issue: You are attempting a nucleophilic substitution on 5-chloro-1,2,3-thiadiazole using a nucleophile and a base, but you observe low conversion of your starting material or a complex mixture of products.
Potential Cause:
Inappropriate Base Selection: The base may be too strong, leading to the decomposition of the 5-chloro-1,2,3-thiadiazole starting material or the desired product.
Reaction Conditions: Temperature, solvent, and reaction time may not be optimal for the specific nucleophile and base combination.
Troubleshooting Steps:
Re-evaluate Your Base: If you are using a strong base such as an alkoxide (e.g., sodium ethoxide) or an organolithium reagent, consider switching to a milder, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or a weak inorganic base like potassium carbonate (K₂CO₃).[3][4]
Solvent Selection: The choice of solvent can significantly influence the reaction outcome. Aprotic polar solvents like DMF or acetonitrile are often suitable for nucleophilic aromatic substitutions. However, in cases of suspected decomposition, consider less polar solvents to temper reactivity.
Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm it only if necessary. Elevated temperatures can accelerate decomposition pathways.
Monitor the Reaction Closely: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product and any byproducts. This will help you determine the optimal reaction time and prevent prolonged exposure to potentially destabilizing conditions.
Scenario 2: Formation of Unexpected Byproducts
Issue: Your reaction yields a product with a significantly different molecular weight or spectroscopic signature than the expected 5-substituted-1,2,3-thiadiazole.
Potential Cause:
Ring Cleavage: The use of a strong base has likely led to the fragmentation of the 1,2,3-thiadiazole ring. Strong bases can deprotonate the C4-H (if unsubstituted), initiating a cascade that results in the extrusion of dinitrogen and the formation of an alkynylthiolate intermediate.[2]
Identifying Degradation Products:
Mass Spectrometry (MS): Look for masses corresponding to the alkynylthiolate or its subsequent reaction products. The fragmentation pattern of 1,2,3-thiadiazoles in mass spectrometry often involves the initial loss of a nitrogen molecule (N₂).[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic signals for the 1,2,3-thiadiazole ring and the appearance of new signals in the alkyne region of the ¹³C NMR spectrum can be indicative of ring opening.[6]
Preventative Measures:
Strict Adherence to Mild Bases: For nucleophilic substitutions, consistently use weak organic or inorganic bases.
Anhydrous Conditions: Moisture can contribute to undesired side reactions. Ensure your reagents and solvents are dry, especially when working with sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: Is the 5-chloro-1,2,3-thiadiazole moiety stable to common aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH)?
Based on the known reactivity of 1,2,3-thiadiazoles with other strong bases, it is highly probable that aqueous NaOH and KOH will induce ring cleavage rather than simple hydrolysis of the C-Cl bond. It is strongly advised to avoid the use of strong hydroxide bases when the integrity of the 1,2,3-thiadiazole ring is desired.
Q2: What is the recommended class of bases for performing nucleophilic substitutions on 5-chloro-1,2,3-thiadiazole?
Weak to moderately strong, non-nucleophilic bases are generally recommended. This includes:
The choice within this class will depend on the specific nucleophile and reaction conditions.
Q3: Can I use a stronger base if my nucleophile is very weak?
This is a high-risk strategy. If a stronger base is absolutely necessary, it is crucial to use it at very low temperatures (e.g., -78 °C) and with careful monitoring to minimize the contact time. However, exploring alternative synthetic routes that do not require such conditions is often a more robust approach.
Q4: How can I confirm the structural integrity of my 5-substituted-1,2,3-thiadiazole product?
A combination of spectroscopic techniques is essential for unambiguous characterization:
¹H and ¹³C NMR: Will confirm the presence of the thiadiazole ring and the successful incorporation of the substituent.
Mass Spectrometry: Will provide the correct molecular weight and characteristic fragmentation patterns.[7]
Infrared (IR) Spectroscopy: Can provide additional information about the functional groups present.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution using a Mild Organic Base
Materials:
5-chloro-1,2,3-thiadiazole derivative
Nucleophile (e.g., an amine or thiol)
Triethylamine (TEA)
Anhydrous solvent (e.g., Acetonitrile or DMF)
Procedure:
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-chloro-1,2,3-thiadiazole derivative in the chosen anhydrous solvent.
Add the nucleophile (typically 1.1 to 1.5 equivalents).
Add triethylamine (1.5 to 2.0 equivalents) dropwise at room temperature.
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
If the reaction is sluggish, it may be gently heated (e.g., to 40-60 °C), but with careful monitoring for any signs of decomposition.
Upon completion, the reaction mixture can be worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.
The crude product should be purified by an appropriate method, such as column chromatography or recrystallization.
Data Presentation
Table 1: Compatibility of Common Bases with the 5-Chloro-1,2,3-Thiadiazole Moiety
Diagram 1: Competing Reaction Pathways of 5-Chloro-1,2,3-Thiadiazole with Bases
Caption: Choice of base dictates the reaction outcome.
References
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules.
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI.
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC.
NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives.
High resolution mass spectrometry. Part VII.
1H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3.
174 Thiadiazoles and Their Properties. ISRES.
Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.
The reaction of 1,2,3-thiadiazoles with base. I. A new route to 1-alkynyl thioethers.
Properties and Synthesis of 1,2,3-Thiadiazole. ChemicalBook.
Synthesis and Identification of Novel Potential Thiadiazole Based Molecules Containing 1,2,3-triazole Moiety Against COVID-19 Ma. Biointerface Research in Applied Chemistry.
New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Deriv
Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. PMC.
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.
Representative synthetic methods for 1,2,3-thiadiazole derivatives. (a)...
Novel Nucleophilic 5-Substitution Route to 1,2,3-Thiadiazoles. Figshare.
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Upd
Product Class 11: 1,2,5-Thiadiazoles and Rel
Recent trends in the synthesis of 1,2,3-thiadiazoles.
1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular M
The preparation and characterization of 5-substituted-4-chloro-1,2,3-dithiazolium salts and their conversion into 4-substituted-3-chloro-1,2,5-thiadiazoles. PubMed.
General synthetic system for 1,2,5-thiadiazoles. The Journal of Organic Chemistry.
Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. PMC.
Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([7][8][9]thiadiazole) 1 with morpholine. ResearchGate.
Efficient Green Synthesis and Biological Evaluation of Thiadiazole Deriv
The Reaction of DABCO with 4-Chloro-5H-1,2,3-dithiazoles: Synthesis and Chemistry of 4-[N-(2-Chloroethyl)piperazin-1-yl].
Solvent-Free Synthesis, In Vitro and In Silico Studies of Novel Potential 1,3,4-Thiadiazole-Based Molecules against Microbial P
Purification methods for polar thiadiazole alcohols (HPLC vs. Column Chromatography)
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Method Development & Troubleshooting for Polar Heterocycles (Thiadiazole Alcohols) Introduction Welcome to the technical support...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Subject: Method Development & Troubleshooting for Polar Heterocycles (Thiadiazole Alcohols)
Introduction
Welcome to the technical support center. You are likely here because your thiadiazole alcohol derivatives are streaking on TLC plates, tailing on silica columns, or co-eluting with polar impurities.
Thiadiazole alcohols present a "perfect storm" for purification challenges:
High Polarity: The hydroxyl group (-OH) combined with the dipole of the thiadiazole ring creates strong hydrogen bonding potential.
Lewis Basicity: The ring nitrogens (N3/N4) are weak Lewis bases that interact aggressively with acidic silanols on standard silica gel, causing severe tailing.
Solubility Mismatches: They often dissolve poorly in non-polar solvents (Hexane/DCM) but too well in polar protic solvents (MeOH), leading to "washout" or poor retention.
This guide prioritizes causality —understanding why the separation fails—to implement the correct fix.
Module 1: Strategic Triage (Flash vs. Prep HPLC)
Before injecting, you must choose the correct engine. Do not default to Flash chromatography simply because it is available. Thiadiazole alcohols often require the resolution of HPLC due to their tendency to smear on irregular silica.
Decision Matrix: Method Selection
Parameter
Flash Chromatography (Normal Phase)
Flash Chromatography (Reverse Phase C18)
Preparative HPLC (Reverse Phase)
Scale
> 100 mg - Gram scale
50 mg - Gram scale
< 100 mg (High purity focus)
Crude Purity
"Dirty" reaction mixtures (< 70%)
Semi-pure mixtures
Final polish (> 85% pre-purification)
Resolution (Rs)
Low (Irregular silica, 40-60 µm)
Medium (Spherical C18, 20-40 µm)
High (Spherical C18, 5-10 µm)
Tailing Risk
High (Silanol interactions)
Low (Bonded phase covers silanols)
Low (Controlled by buffer pH)
Cost
Low
Medium
High
Workflow Visualization
The following decision tree illustrates the logical flow for selecting your purification route based on sample properties.
Caption: Triage workflow for selecting between Normal Phase Flash, Reverse Phase Flash, and Prep HPLC based on purity and solubility.
Module 2: Flash Chromatography Troubleshooting
Core Issue: The "Streak" on Silica.
Mechanism: The basic nitrogen on the thiadiazole ring forms a hydrogen bond or salt bridge with the acidic proton of the silanol (Si-OH) groups on the silica surface. This results in non-linear adsorption isotherms (tailing).
FAQ: Normal Phase Issues
Q: I am using DCM:MeOH (95:5), but my compound elutes as a streak from CV 5 to CV 20. Why?A: Methanol is polar, but it doesn't effectively suppress the silanol interaction on its own.
The Fix: You must use a "Silanol Blocker." Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) to your solvent system.
Protocol: Pre-wash the column with the modifier-containing solvent to neutralize active sites before injection.
Q: My compound precipitates on the column head.A: Thiadiazole alcohols often have poor solubility in DCM/Hexane.
The Fix: Use Dry Loading . Dissolve your crude in a minimum amount of MeOH/THF, mix with Celite or Silica (1:3 ratio), and evaporate to a free-flowing powder. Load this powder into a solid-load cartridge. This eliminates solvent mismatch issues at the injection point.
Recommended Protocol: The "Polar Heterocycle" Gradient
Stationary Phase: Spherical Silica (20-40 µm) or Amine-functionalized Silica.
Mobile Phase A: Dichloromethane (DCM) + 0.5% TEA.
Mobile Phase B: Methanol:DCM (20:80) + 0.5% TEA.
Gradient: 0-100% B over 20 Column Volumes (CV).
Note: Do not exceed 20% total MeOH in DCM for standard silica, or you risk dissolving the silica gel itself.
Module 3: Preparative HPLC Troubleshooting[1]
Core Issue: Peak Splitting and Broadening.
Mechanism: In HPLC, peak shape issues with thiadiazoles are usually pH-dependent. If the mobile phase pH is near the pKa of the thiadiazole nitrogen (typically pKa ~2-4 depending on substitution), the molecule rapidly exchanges between protonated and neutral states, causing split or broad peaks.
FAQ: Reverse Phase HPLC Issues
Q: I see a "shoulder" on my main peak, but mass spec says it's the same mass.A: This is likely pH sensitivity. You are operating near the pKa.
The Fix: Push the pH to an extreme.
Acidic Mode (Preferred): Use 0.1% Trifluoroacetic Acid (TFA). This protonates the thiadiazole (R-NH+), improving solubility and peak shape. Warning: TFA can suppress MS signals.
Basic Mode: Use 10mM Ammonium Bicarbonate (pH 10). This ensures the molecule is fully deprotonated (neutral). Note: Ensure your column is alkali-stable (e.g., C18 Hybrid/Bridged Ethyl Hybrid).
Q: My compound elutes at the solvent front (Void Volume).A: The compound is too polar for standard C18.
The Fix:
Lower Organic Start: Start at 0% or 2% Acetonitrile (ACN).
Switch Phase: Use an "Aq-C18" (Polar End-capped) or Polar-Embedded (e.g., RP-Amide) column. These phases prevent "dewetting" (phase collapse) in 100% aqueous conditions and interact better with the alcohol group.
Workflow: HPLC Method Optimization Loop
Caption: Iterative optimization loop for HPLC method development focusing on peak symmetry.
Minimizing side reactions during chlorination of 1,2,3-thiadiazoles
Executive Summary The chlorination of 1,2,3-thiadiazoles presents a unique paradox in heterocyclic chemistry: the ring system is electron-deficient (requiring aggressive electrophiles) yet thermally labile (prone to nitr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The chlorination of 1,2,3-thiadiazoles presents a unique paradox in heterocyclic chemistry: the ring system is electron-deficient (requiring aggressive electrophiles) yet thermally labile (prone to nitrogen extrusion). The primary failure mode is not lack of reactivity, but rather catastrophic ring fragmentation (Hurd-Mori type decomposition) or oxidative degradation of the sulfur center.
This guide provides a root-cause analysis of common side reactions and validated protocols to maximize the yield of 5-chloro-1,2,3-thiadiazoles (or 4-chloro isomers, depending on substitution).
Before beginning experimental work, select your reagent based on the substrate's electronic environment.
Reagent
Reactivity Profile
Primary Risk
Recommended Use Case
N-Chlorosuccinimide (NCS)
Mild / Tunable. Operates via electrophilic () or radical mechanism.
Incomplete conversion on deactivated rings.
First-line choice. Best for sensitive substrates prone to acid-catalyzed ring opening.
Sulfuryl Chloride ()
Aggressive. Generates and in situ. High atom economy.
Ring Explosion. Rapid HCl generation accelerates extrusion.
Scalable processes for robust, electron-rich thiadiazoles (e.g., 4-alkyl substituted).
Chlorine Gas ()
High. Difficult to control stoichiometry.
Over-chlorination and oxidative ring cleavage to sulfoxides.
Industrial continuous flow only. Not recommended for batch R&D.
Module 2: The Stability-Reactivity Paradox (Visualized)
The 1,2,3-thiadiazole ring is a "latent alkyne." Under thermal or acidic stress, it undergoes fragmentation. The diagram below illustrates the kinetic competition between the desired Electrophilic Aromatic Substitution (
) and the fatal Decomposition pathway.
Figure 1: Kinetic competition between C5-chlorination (Path A) and ring fragmentation (Path B). Note that high temperatures or unbuffered protons accelerate Path B.
Module 3: Troubleshooting & FAQs
Q1: I observe vigorous gas evolution and the formation of a black tar. What happened?
Diagnosis: You have triggered Hurd-Mori type fragmentation .
The Science: 1,2,3-Thiadiazoles are chemically related to diazo compounds. At elevated temperatures (>80°C) or in the presence of strong acids, the ring extrudes nitrogen gas (
). The remaining fragment is a highly reactive thioketene or diradical species that rapidly polymerizes into "tar."
Corrective Action:
Lower Temperature: Keep reaction temperature below 60°C.
Switch Reagent: If using
, switch to NCS (N-Chlorosuccinimide).
Buffer the Acid: If using
, add a solid buffer like or to scavenge HCl as it forms, preventing acid-catalyzed decomposition.
Q2: The reaction stalls at 50% conversion. Adding more reagent only increases impurities.
Diagnosis: Product inhibition or catalyst deactivation.
The Science: The introduction of a chlorine atom (electron-withdrawing) deactivates the ring toward further electrophilic substitution. However, if you are trying to chlorinate a deactivated ring (e.g., 4-phenyl-1,2,3-thiadiazole), the standard electrophilicity of NCS may be insufficient.
Corrective Action:
) to Glacial Acetic Acid or Acetonitrile . Polar solvents stabilize the transition state (Sigma complex).
Q3: I am getting a mixture of monochloro- and dichloro- products.
Diagnosis: Loss of regioselectivity due to radical mechanisms.
The Science: NCS can operate via a radical pathway if exposed to light or radical initiators, leading to chlorination at alkyl side chains (benzylic/allylic positions) rather than the ring C5 position.
Corrective Action:
Exclude Light: Wrap the reaction flask in aluminum foil.
Radical Scavenger: Add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) to suppress side-chain chlorination and force the reaction through the ionic
pathway.
Module 4: Validated Experimental Protocols
Protocol A: The "Safe" Method (NCS in Acetic Acid)
Best for: Small scale, valuable substrates, or initial screening.
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Technical Support Center: Optimizing Reaction Temperature for Thiadiazole Hydroxymethylation
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of thiadiazole derivatives.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of thiadiazole derivatives. Specifically, we will address a critical parameter in the hydroxymethylation of the thiadiazole core: reaction temperature .
Proper temperature control is paramount for achieving high yield, purity, and selectivity in this reaction. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a foundational experimental protocol to guide your optimization efforts.
Fundamental Principles: The Role of Temperature in Hydroxymethylation
The hydroxymethylation of a thiadiazole, typically involving the reaction of an N-H or activated C-H bond with formaldehyde, is a delicate process governed by thermodynamic and kinetic factors.[1] Temperature is the primary lever to control the balance between the desired reaction and competing side reactions.
Reaction Kinetics: Increasing the temperature generally increases the rate of all reactions, including the desired hydroxymethylation. However, the rates of undesired side reactions may increase more rapidly with temperature than the rate of the main reaction.
Thermodynamic Control: At higher temperatures, reactions may favor the most thermodynamically stable product, which may not be the desired hydroxymethylated thiadiazole. Reversibility of certain steps can also become a factor.
Side Reactions: The most common side reactions in this chemistry are driven by excess heat. These include:
Polymerization: Formaldehyde can self-polymerize, especially under harsh basic or acidic conditions, leading to the formation of insoluble paraformaldehyde or other polymers.[2]
Over-reaction/Condensation: The newly formed hydroxymethyl group (-CH₂OH) is itself reactive and can condense with another thiadiazole molecule, leading to dimer or oligomer formation (X-CH₂-X).[1]
Decomposition: The thiadiazole ring, while aromatic, can be susceptible to decomposition under excessively high temperatures, especially in the presence of strong acids or bases.
Optimizing temperature is therefore a crucial exercise in finding the "sweet spot" that maximizes the rate of the desired product formation while minimizing these competing pathways.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature range for optimizing thiadiazole hydroxymethylation?
A1: A sensible starting point is often room temperature (20-25 °C). From there, you can explore a range from 0 °C (ice bath) up to 50-60 °C. Reactions are often sensitive, and exceeding 80 °C should be done with caution as it can significantly promote polymer formation.[2]
Q2: How does reaction time relate to temperature?
A2: They are inversely related. A reaction that takes 24 hours at room temperature might be complete in 2-3 hours at 60 °C. However, the impurity profile will likely be different. It is critical to monitor the reaction (e.g., by TLC or HPLC) to determine the point of maximum product formation before side reactions dominate.
Q3: Can the choice of solvent affect the optimal temperature?
A3: Absolutely. The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent influences the solubility of reactants and the stability of intermediates.[3] Aprotic solvents like DMF or DMSO are common in these types of reactions and can facilitate lower reaction temperatures compared to less polar solvents.[4]
Q4: My reaction produces a lot of insoluble white precipitate. What is happening?
A4: This is a classic sign of formaldehyde polymerization or product precipitation. The primary cause is often excessive temperature, which accelerates polymerization.[2] Consider lowering the reaction temperature significantly. Also, ensure you are using a stabilized formaldehyde solution and that the stoichiometry is carefully controlled.
Q5: I see multiple product spots on my TLC plate. How can temperature help?
A5: Multiple spots suggest the formation of byproducts, such as di-hydroxymethylated species or condensation products.[5] Lowering the reaction temperature can enhance selectivity for the mono-hydroxymethylated product by reducing the energy available for subsequent reactions.[3]
Troubleshooting Guide: Common Issues & Solutions
Issue
Potential Cause(s)
Recommended Solutions
Low or No Product Yield
1. Temperature Too Low: The reaction lacks sufficient activation energy. 2. Temperature Too High: The desired product is decomposing, or side reactions are consuming starting materials.
1. Incrementally Increase Temperature: Raise the temperature in 10 °C increments and monitor the reaction progress closely by TLC or HPLC.[2] 2. Run a Temperature Screen: Set up parallel reactions at different temperatures (e.g., 25°C, 40°C, 55°C) to identify the optimal point.
Formation of Insoluble Polymer/Resin
1. High Reaction Temperature: This is the most common cause, accelerating the condensation of formaldehyde or the product.[2] 2. Prolonged Reaction Time: Even at a moderate temperature, leaving the reaction for too long can favor polymerization.
1. Reduce Temperature: Maintain a moderate and consistent temperature (e.g., start at room temperature). 2. Monitor Reaction Progress: Quench the reaction as soon as the starting material is consumed or when the product concentration peaks. 3. Adjust Reactant Ratio: Start with a 1:1 molar ratio of thiadiazole to formaldehyde. An excess of formaldehyde promotes polymerization.
Multiple Products (Poor Selectivity)
1. High Reaction Temperature: Provides enough energy to overcome the activation barrier for subsequent hydroxymethylation or condensation reactions.[3]
1. Lower Reaction Temperature: Operating at lower temperatures (e.g., 0-25 °C) can improve selectivity for the kinetically favored mono-substituted product. 2. Control Stoichiometry: Use a slight excess of the thiadiazole relative to formaldehyde to increase the probability of formaldehyde reacting with an unreacted molecule.
Starting Material Remains Unconsumed
1. Insufficient Temperature or Time: The reaction is proceeding too slowly.
1. Gently Increase Temperature: As with low yield, a modest increase in temperature can drive the reaction to completion. 2. Extend Reaction Time: If side reactions are not a major issue, simply allowing the reaction to stir longer may be sufficient.
Visualization of Optimization Concepts
Workflow for Temperature Optimization
The following diagram outlines a systematic approach to optimizing reaction temperature.
Caption: Temperature's effect on reaction outcomes.
Experimental Protocol: Temperature Screening
This protocol describes a parallel experiment to identify the optimal reaction temperature for the hydroxymethylation of a generic substituted 2-amino-1,3,4-thiadiazole.
Materials:
Substituted 2-amino-1,3,4-thiadiazole (1.0 eq)
Formaldehyde (37% in H₂O, 1.1 eq)
Potassium Carbonate (K₂CO₃, 1.5 eq)
Dimethylformamide (DMF)
Reaction vials with stir bars
Heating blocks or temperature-controlled reaction stations
Procedure:
Stock Solution Preparation:
In a volumetric flask, prepare a 0.5 M solution of the thiadiazole substrate in DMF.
In a separate flask, prepare a 2.0 M solution of K₂CO₃ in DMF (note: may not fully dissolve, create a well-stirred slurry).
Reaction Setup:
Label three reaction vials: "25 °C", "40 °C", and "55 °C".
To each vial, add the thiadiazole stock solution (e.g., 2 mL, 1.0 mmol).
Add the K₂CO₃ slurry (0.75 mL, 1.5 mmol) to each vial.
Place each vial in a separate well of a pre-heated reaction block set to the target temperatures (25, 40, and 55 °C). Allow to equilibrate for 5 minutes with stirring.
Reaction Initiation and Monitoring:
To each vial, add formaldehyde solution (90 µL, ~1.1 mmol). Start a timer for each reaction.
At designated time points (e.g., 1, 4, 12, and 24 hours), withdraw a small aliquot (~5 µL) from each reaction.
Quench the aliquot in a vial containing a suitable solvent (e.g., 0.5 mL of acetonitrile/water) for HPLC analysis or spot directly onto a TLC plate.
Develop the TLC plate with an appropriate solvent system (e.g., 10% Methanol in Dichloromethane) and visualize under UV light.
Analysis:
Compare the TLC plates or HPLC chromatograms for each time point and temperature.
Identify the temperature that gives the highest conversion to the desired product with the fewest impurities in a reasonable amount of time.
Based on the results, a more focused screen (e.g., 35, 40, 45 °C) can be performed if necessary.
References
Benchchem. (2025).
Wikipedia. (n.d.).
Hussain, S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PMC.
Benchchem. (2026). Scenario-Driven Best Practices with 5-hme-dCTP (5-Hydroxy... - 5-Formyl-UTP.
Karaman, R., et al. (2018).
Chauhan, A., et al. (2025). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedicopublishers.com.
1H NMR chemical shifts for (5-Chloro-1,2,3-thiadiazol-4-yl)methanol identification
Topic: 1H NMR Chemical Shifts for (5-Chloro-1,2,3-thiadiazol-4-yl)methanol Identification Content Type: Publish Comparison Guide Executive Summary This technical guide provides a structural identification framework for (...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR Chemical Shifts for (5-Chloro-1,2,3-thiadiazol-4-yl)methanol Identification
Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a structural identification framework for (5-Chloro-1,2,3-thiadiazol-4-yl)methanol (CAS: 926207-15-0), a critical intermediate in the synthesis of agrochemical fungicides and antiviral agents.[1] Unlike standard spectral libraries, this guide focuses on the comparative elimination logic required to distinguish the target compound from its synthetic precursors (ethyl esters) and common impurities (des-chloro analogs).
Structural Logic & NMR Expectations
The identification of this compound relies on confirming two distinct structural features while simultaneously ruling out specific impurities.
The "Silent" Heterocycle: The 1,2,3-thiadiazole ring is fully substituted. Unlike the parent scaffold, there is no aromatic proton at the C-5 position.
The Hydroxymethyl Handle: The reduction of the carboxylate precursor yields a diagnostic methylene (-CH
-) signal that shifts upfield relative to the ester and exhibits solvent-dependent coupling.
Predicted Chemical Shift Table (DMSO-d)
Note: Values are derived from structural analogs and substituent effects.
Moiety
Proton Count
Multiplicity
Chemical Shift (, ppm)
Diagnostic Note
C-5
0
-
Silent
Critical: Absence of signal at ~9.0–9.5 ppm confirms Cl-substitution.
-CH-
2
Doublet ( Hz)
4.70 – 4.90
Appears as a singlet if OH exchange is fast (e.g., in CDCl).
-OH
1
Triplet ( Hz)
5.40 – 5.70
Highly solvent/concentration dependent. Disappears with DO shake.
Comparative Spectral Analysis
To validate the identity of the target, one must compare the spectrum against its most likely contaminants: the Ethyl Ester Precursor (incomplete reduction) and the Des-Chloro Impurity (over-reduction or starting material impurity).
Comparison: Target vs. Alternatives
Feature
Target Compound (5-Cl-Alcohol)
Precursor (Ethyl 5-Cl-Carboxylate)
Impurity (5-H-Alcohol)
Aromatic Region (8.0–10.0 ppm)
Empty
Empty
Singlet (~9.3 ppm) Diagnostic for loss of Chlorine.
Aliphatic Region (4.0–5.0 ppm)
Doublet (~4.8 ppm) (-CHOH)
Quartet (~4.4 ppm) (-COOCHCH)
Doublet (~4.9 ppm) (-CHOH)
Upfield Region (1.0–2.0 ppm)
Empty
Triplet (~1.4 ppm) (-CH)
Empty
Analyst Insight: The most common error is misidentifying the Des-Chloro impurity as the target. If you see a sharp singlet around 9.3 ppm, your chlorination failed or the chlorine was lost during reduction.
Identification Logic Flowchart
The following decision tree visualizes the step-by-step logic for interpreting the 1H NMR spectrum.
Figure 1: Decision logic for distinguishing the 5-chloro alcohol from common synthetic byproducts.
Experimental Protocol
Sample Preparation
For optimal resolution of the hydroxyl coupling (which helps confirm the alcohol functionality), DMSO-d
is the preferred solvent over CDCl.
Mass: Weigh 5–10 mg of the solid product.
Solvent: Add 0.6 mL of DMSO-d
(99.9% D).
Tip: Use an ampoule from a fresh box to minimize water content. Residual water (HDO) appears at ~3.33 ppm in DMSO and can exchange with the -OH proton, collapsing the doublet to a singlet.
Acquisition:
Scans: 16–64 scans are sufficient.
Relaxation Delay (d1): Set to
5 seconds to ensure accurate integration of the -OH proton if quantitative purity is needed.
D2O Exchange Test (Validation Step)
If the -CH
- signal appears as a singlet or broad hump, perform a DO shake:
Add 1–2 drops of D
O to the NMR tube.
Shake vigorously and re-acquire the spectrum.
Result: The -OH signal (5.0–6.0 ppm) should disappear, and the -CH
- signal should simplify to a sharp singlet.
References
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds. Springer. (Foundational text for thiadiazole shift trends).
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 44558324, 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid. (Used for analog comparison). Link
ChemicalBook. (2023).[2] 5-CHLORO-1,2,3-THIADIAZOL-4-YL)METHANOL Properties and CAS Data. Link
A Comparative Guide to the Antifungal Efficacy of Tiadinil and (5-Chloro-1,2,3-thiadiazol-4-yl)methanol
This guide provides an in-depth technical comparison between two thiadiazole-containing compounds with antifungal applications: Tiadinil, a well-established plant defense activator, and (5-Chloro-1,2,3-thiadiazol-4-yl)me...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between two thiadiazole-containing compounds with antifungal applications: Tiadinil, a well-established plant defense activator, and (5-Chloro-1,2,3-thiadiazol-4-yl)methanol, a representative of a class of compounds presumed to act as direct antifungal agents. We will delve into their distinct mechanisms of action, present available efficacy data, and provide detailed experimental protocols for their rigorous evaluation and comparison.
Introduction: The Thiadiazole Scaffold in Fungal Control
The thiadiazole ring system is a critical pharmacophore in the development of agrochemicals and pharmaceuticals due to its diverse biological activities.[1][2] Both Tiadinil and (5-Chloro-1,2,3-thiadiazol-4-yl)methanol are built upon this scaffold, yet they represent divergent strategies for fungal disease management. Tiadinil operates primarily by inducing Systemic Acquired Resistance (SAR) in plants, effectively "immunizing" the host against pathogens.[3][4] In contrast, many other thiadiazole derivatives function as classical fungicides, directly inhibiting fungal growth and proliferation.[1][5] (5-Chloro-1,2,3-thiadiazol-4-yl)methanol, while not extensively characterized in public literature, belongs to a chemical class where direct antifungal action is the anticipated mechanism. This guide will explore these two paradigms.
Section 1: Tiadinil - A Profile in Plant Defense Activation
Tiadinil is commercially used to protect vital crops like rice from devastating fungal and bacterial diseases.[8] Its primary strength lies not in its ability to kill the pathogen directly, but in its capacity to trigger the plant's own innate immune system.
Mechanism of Action: Systemic Acquired Resistance (SAR)
Tiadinil functions as a potent activator of the salicylic acid (SA) signaling pathway, a central hub in plant immunity.[3] Treatment with Tiadinil leads to the expression of the Non-expresser of Pathogenesis-Related genes 1 (NPR1) gene.[3] The NPR1 protein is a master regulator that, upon activation, moves to the nucleus and initiates the transcription of a broad suite of defense-related genes, including Pathogenesis-Related (PR) genes. This cascade results in a long-lasting, broad-spectrum resistance throughout the plant, a phenomenon known as SAR.[9]
Interestingly, a metabolite of Tiadinil, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), has been shown to induce SAR and PR gene expression even in plants unable to accumulate salicylic acid, indicating that these compounds can act downstream of SA in the defense pathway.[9]
While its primary role is as a plant activator, some studies suggest that Tiadinil may also possess direct antifungal properties, indicating a dual mode of action that warrants further investigation.[3]
Section 2: (5-Chloro-1,2,3-thiadiazol-4-yl)methanol - A Proxy for Direct-Acting Thiadiazoles
Inferred Mechanism of Action
Many antifungal agents that are heterocyclic in nature, including numerous thiadiazole derivatives, target the integrity of the fungal cell membrane.[11] A primary target is the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells.[11] Inhibition of enzymes in this pathway, such as 14-α-sterol demethylase, leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[5] Other thiadiazoles have been shown to disrupt cell wall biogenesis by interfering with chitin and β-glucan synthesis.[1]
Caption: Inferred mechanism of direct antifungal action via ergosterol synthesis inhibition.
Antifungal Efficacy of Structurally Related Thiadiazoles
To provide a benchmark for the potential of this chemical class, the following table summarizes the in vitro efficacy of various 1,3,4-thiadiazole derivatives against pathogenic fungi. Efficacy is often reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[12]
Section 3: Experimental Design for a Definitive Comparison
A direct comparison of Tiadinil and (5-Chloro-1,2,3-thiadiazol-4-yl)methanol requires a multi-faceted approach that can assess both direct and indirect (host-mediated) antifungal activities. The following protocols provide a framework for such an evaluation.
Protocol 1: In Vitro Antifungal Susceptibility - Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of each compound, providing a quantitative measure of direct fungistatic activity.
Causality: This assay removes the influence of a plant host, ensuring that any observed growth inhibition is a direct result of the compound's interaction with the fungus. It is the gold standard for assessing the intrinsic potency of an antifungal agent.[14][15]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Methodology:
Preparation of Compounds: Prepare stock solutions of Tiadinil and (5-Chloro-1,2,3-thiadiazol-4-yl)methanol in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
Microtiter Plate Setup: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound using an appropriate broth medium (e.g., RPMI-1640 with L-glutamine).[16] Final concentrations might range from 0.03 to 64 µg/mL. Include a positive control (fungus with no compound) and a negative control (broth only).
Inoculum Preparation: Culture the target fungus (e.g., Candida albicans, Aspergillus niger) on agar plates. Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.[15] Dilute this suspension in the broth medium to achieve a final concentration of approximately 1-5 x 10⁵ Colony Forming Units (CFU)/mL.
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
Incubation: Incubate the plate at the fungus's optimal growth temperature (e.g., 35-37°C) for 24-48 hours.[14]
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% for azoles and 100% for polyenes) compared to the positive control well.[17]
Protocol 2: In Planta Disease Resistance Assay
Objective: To evaluate the ability of each compound to induce disease resistance in a host plant, the primary mechanism of Tiadinil.
Causality: This experiment directly tests the compound's interaction with the plant's immune system. A compound that is inactive in vitro but reduces disease severity in planta is likely a plant defense activator.
Detailed Methodology:
Plant Growth: Grow susceptible host plants (e.g., tobacco, Nicotiana tabacum, or rice, Oryza sativa) under controlled greenhouse conditions for 4-6 weeks.
Compound Application: Prepare solutions of Tiadinil and (5-Chloro-1,2,3-thiadiazol-4-yl)methanol at various concentrations (e.g., 10, 100, 1000 ppm). Apply the compounds to a group of plants via soil drench or foliar spray.[3] A control group should be treated with a mock solution (water/solvent).
Induction Period: Allow 3-7 days for the plant to absorb the compound and activate any defense responses.
Pathogen Challenge: Prepare an inoculum of a suitable pathogen (e.g., a spore suspension of Magnaporthe oryzae for rice). Inoculate both treated and control plants using a standardized method, such as spraying the leaves until runoff.
Incubation and Disease Scoring: Maintain the plants in a high-humidity environment to promote infection. After an appropriate incubation period (e.g., 5-10 days), assess disease severity by counting lesions, measuring lesion area, or using a disease severity scale (e.g., 0-5).
Analysis: Calculate the percent disease reduction for each treatment compared to the mock-treated control group.
Conclusion
The comparison between Tiadinil and (5-Chloro-1,2,3-thiadiazol-4-yl)methanol is a study in contrasting antifungal strategies.
Tiadinil is a proven and well-characterized plant defense activator . Its value lies in its ability to induce broad-spectrum, systemic resistance within the host plant, making it an excellent component of integrated pest management programs. While there is some evidence for direct antifungal action, its primary strength is its indirect, host-mediated mechanism.
(5-Chloro-1,2,3-thiadiazol-4-yl)methanol , based on the known bioactivity of its chemical class, is hypothesized to be a direct-acting antifungal agent . Its efficacy would likely be demonstrated through in vitro inhibition of fungal growth, potentially by targeting essential pathways like ergosterol synthesis.
A definitive performance comparison is contingent upon conducting the head-to-head experimental protocols detailed above. The in vitro MIC assay will reveal the intrinsic fungitoxicity of each compound, while the in planta assay will measure the crucial ability to induce host resistance. Researchers and drug development professionals should consider these distinct modes of action when selecting or developing new fungal control agents, as a combination of direct-acting fungicides and plant defense activators can provide a more robust and sustainable disease management strategy.
References
Yasuda, M., et al. (2006). Tiadinil, a Novel Class of Activator of Systemic Acquired Resistance, Induces Defense Gene Expression and Disease Resistance in Tobacco. Journal of Pesticide Science, 31(3), 329-334.
Nihon Nohyaku Co., Ltd. (n.d.). tiadinil. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2804318, Tiadinil. Retrieved from [Link]
Ozawa, R., et al. (2012). Tiadinil, a Plant Activator of Systemic Acquired Resistance, Boosts the Production of Herbivore-Induced Plant Volatiles That Attract the Predatory Mite Neoseiulus Womersleyi in the Tea Plant Camellia Sinensis. Experimental and Applied Acarology, 58(3), 247-258.
Takahashi, H., et al. (2006). Thiadiazole carboxylic acid moiety of tiadinil, SV-03, induces systemic acquired resistance in tobacco without salicylic acid accumulation. Journal of Pesticide Science, 31(3), 329-334.
Gao, F., et al. (2012). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 17(8), 9734-9743.
ResearchGate. (n.d.). Minimum inhibitory concentration (MIC 50 ; µg/mL) values of compounds on eight strains of Candida (3a-3l). [Table]. Retrieved from ResearchGate.
Makarov, M. V., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules, 28(1), 438.
Turecka, K., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLoS ONE, 14(9), e0222775.
Patel, R. B., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Chemistry, 2013, 204518.
Al-Janabi, A. A. H. (2021). The minimum inhibitory concentration of different antifungal agents against Candida species. Iraqi Journal of Agricultural Sciences, 52(1), 226-232.
Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 753-763.
Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme.
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517.
Tefera, T., & Tadesse, G. (2022). Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia. Journal of Experimental Pharmacology, 14, 219-228.
Wang, S., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules, 29(1), 245.
Marena, M. J., et al. (2022). Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. Journal of Fungi, 8(10), 1083.
Wójcik, K., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 11(1), 16863.
Asif, M. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3740.
Gao, F., et al. (2012). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 17(8), 9734-9743.
De Carolis, E., & Vella, A. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(3), 323.
Spettel, K., et al. (2019). Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. Journal of Fungi, 5(3), 79.
Mayo Clinic Laboratories. (2022, April 24). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners [Video]. YouTube.
Insuasty, A., et al. (2015). Synthesis, Antifungal and Antitumor Activity of Novel (Z)-5-Hetarylmethylidene-1,3-thiazol-4-ones and (Z). Molecules, 20(2), 2743-2757.
Maurya, V. K., et al. (2019). Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis. Indian Journal of Dermatology, Venereology, and Leprology, 85(5), 498-502.
Turecka, K., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. [PDF]. Retrieved from ResearchGate.
Li, Y., et al. (2023). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Omega, 8(48), 45967-45979.
ResearchGate. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[3][4][6]thiadiazol-2-yl] derivatives as new antimicrobial agents. [PDF]. Retrieved from ResearchGate.
Revie, N. M., et al. (2023). Sources of Antifungal Drugs. Journal of Fungi, 9(2), 199.
Li, J., et al. (2024). Novel 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids as Potential Bactericides and Fungicides: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship Studies. Journal of Agricultural and Food Chemistry, 72(14), 6214-6228.
Google Patents. (n.d.). CN102816133B - 5-chloro-1,2,3-thiadiazole-4-acrylic derivatives, and preparation method and application thereof.
Robbins, N., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(12), 1045.
Jin, Z., et al. (2022). Discovery, synthesis and mechanism study of 2,3,5-substituted[3][4][8]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. European Journal of Medicinal Chemistry, 238, 114467.
Eleribi, M. M., et al. (2025). Synthesis and Antimicrobial Efficacy of Novel 1,3,4-Thiadiazole Derivatives Against Key Bacterial and Fungal Strains. Acta Chimica Slovenica, 72, 503-513.
Karaburun, A. Ç., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3224.
Wang, Y., et al. (2025). Antifungal Activity and Mechanism of the Novel Antimicrobial Peptide Jelleine-Ic Against Candida albicans. Applied Biochemistry and Biotechnology.
Publish Comparison Guide: IR Spectroscopy of Hydroxyl vs. Ester Functionalized Thiadiazoles
This guide provides a technical comparison of Infrared (IR) spectroscopy bands for hydroxyl- and ester-functionalized 1,3,4-thiadiazoles. It addresses the structural nuances, particularly tautomerism, that often confound...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of Infrared (IR) spectroscopy bands for hydroxyl- and ester-functionalized 1,3,4-thiadiazoles. It addresses the structural nuances, particularly tautomerism, that often confound spectral interpretation in this chemical class.
Executive Summary & Technical Context
Thiadiazole derivatives, particularly 1,3,4-thiadiazoles , are privileged scaffolds in medicinal chemistry, serving as cores for antimicrobial, anticancer, and anti-inflammatory agents. In synthetic workflows, distinguishing between hydroxyl (-OH) and ester (-COOR) functionalization is a critical quality control step.
While this distinction seems elementary (Alcohol vs. Carbonyl), thiadiazole chemistry introduces a "Tautomer Trap." Derivatives functionalized with a hydroxyl group directly on the ring (e.g., 2-hydroxy-1,3,4-thiadiazole) predominantly exist as the 2-oxo-3H (lactam/thione) tautomer in the solid state. Consequently, they exhibit a carbonyl-like absorption, mimicking esters.
This guide details the specific spectral windows required to differentiate these moieties with high confidence.
Theoretical Framework: Vibrational Modes
The differentiation relies on three primary spectral regions: the High-Frequency Region (X-H stretching), the Double Bond Region (C=O/C=N stretching), and the Fingerprint Region (C-O/C-S stretching).
Comparative IR Band Assignment Table
Functional Group
Vibration Mode
Frequency ()
Intensity
Shape
Diagnostic Value
Ester (-COOR)
C=O Stretch
1735 – 1750
Strong
Sharp
Primary Indicator. Significantly higher frequency than ring C=N or amide C=O.
C-O-C Stretch
1000 – 1300
Strong
Broad
Two bands usually observed (asymmetric & symmetric).
C-H (Alkane)
2850 – 2960
Medium
Sharp
Present if ester R-group is alkyl.
Hydroxyl (-OH)
O-H Stretch
3200 – 3550
Variable
Broad
Primary Indicator. Broad "tongue" shape due to H-bonding.
(Side Chain)
C-O Stretch
1050 – 1260
Strong
-
Overlaps with ring modes; less diagnostic alone.
"Hydroxyl" (Ring)
N-H Stretch
3100 – 3400
Medium
Broad/Multi
Tautomer Indicator. Indicates 2-oxo form.
(Tautomer)
C=O (Amide-like)
1650 – 1690
Strong
Sharp
False Positive Risk. Lower frequency than Ester C=O.
Thiadiazole Core
C=N Stretch
1560 – 1620
Medium
Sharp
Baseline ring vibration.
C-S Stretch
600 – 700
Weak
-
Low frequency; confirms ring integrity.
The "Tautomer Trap": Hydroxyl vs. Oxo Forms
A critical failure point in analyzing "hydroxy" thiadiazoles is assuming they behave like phenols.
shifts to ~2400 (O-D stretch), it confirms the presence of an exchangeable proton (-OH or -NH). Esters will show no change.
References
NIST Chemistry WebBook. 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- IR Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[3] (2018).[2][3][4] Available at: [Link]
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Available at: [Link]
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024).[5] Available at: [Link]
Karpenko, Y., et al. Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides.[6] Chemistry & Chemical Technology, 12(4), 419-426. (2018).[2][3][4] Available at: [Link]
Comparative Analysis of BTH and Thiadiazole-Based Plant Activators
[1] Executive Summary This guide provides a technical comparison between Benzothiadiazole (BTH) —the industry "gold standard" for Systemic Acquired Resistance (SAR) induction—and Thiadiazole-based alternatives (specifica...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides a technical comparison between Benzothiadiazole (BTH) —the industry "gold standard" for Systemic Acquired Resistance (SAR) induction—and Thiadiazole-based alternatives (specifically Tiadinil and Isotianil). While BTH (Acibenzolar-S-methyl) offers potent, broad-spectrum disease control, its application is often limited by significant fitness costs (phytotoxicity). Thiadiazole derivatives have emerged as "second-generation" activators, often utilizing a priming mechanism that decouples disease resistance from yield penalties.
This document serves researchers and drug developers by detailing the mechanistic divergences, efficacy profiles, and specific experimental protocols required to evaluate these compounds.
Mechanistic Divergence: Induction vs. Priming
Understanding the mode of action (MoA) is critical for experimental design. Both classes target the Salicylic Acid (SA) signaling pathway but differ in how they engage it.
BTH (Acibenzolar-S-methyl)
Nature: Functional analog of Salicylic Acid.
Mechanism: BTH is metabolized in the plant to 1,2,3-benzothiadiazole-7-carboxylic acid . This active metabolite bypasses upstream SA accumulation and directly binds to NPR1 (Non-Expressor of PR Genes 1) and its paralogs (NPR3/NPR4).
Outcome: Direct Induction. It triggers massive transcriptional reprogramming (e.g., PR1, PR2, PR5 expression) even in the absence of a pathogen. This constitutive activation consumes energy, leading to the "allocation cost" or yield drag.
Thiadiazoles (Tiadinil, Isotianil)
Nature: Pro-drugs/Priming Agents.
Mechanism:
Tiadinil (TDL): Metabolized to SV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid).
Isotianil: Acts similarly, often described as an immunomodulator.
Outcome: Priming. These compounds induce a state of "alertness." Basal defense gene expression may increase slightly, but the massive upregulation occurs only after pathogen perception . This strategy minimizes energy waste and reduces phytotoxicity.
Signaling Pathway Visualization
Caption: Comparative signaling flow. BTH triggers direct, costly induction, while Thiadiazoles favor a low-cost priming state that amplifies only upon infection.
Comparative Performance Analysis
The following table synthesizes data from rice (Oryza sativa) and model systems (Arabidopsis), where these compounds are most heavily utilized.
Feature
BTH (Acibenzolar-S-methyl)
Tiadinil / Isotianil
Commercial Examples
Actigard, Bion
V-Get (Tiadinil), Stout (Isotianil)
Primary Mechanism
Direct SAR Induction (SA Analog)
SAR Priming (Potentiation)
Spectrum
Broad (Fungi, Bacteria, Viruses)
Broad (Rice Blast, Bacterial Leaf Blight)
Duration of Effect
Long-lasting (weeks), systemic
Long-lasting, systemic
Phytotoxicity
High (Stunting, chlorosis at high doses)
Low (Negligible growth penalty)
Gene Expression
High constitutive expression of PR1
Low basal PR1; High induced PR1 post-infection
Metabolic Cost
Significant (Yield drag in absence of disease)
Minimal
Key Limitation
Narrow therapeutic window due to toxicity
May require specific timing (preventative only)
The Fitness Cost Trade-off
Research consistently demonstrates that BTH treatment can reduce biomass by 5-10% in the absence of disease due to the metabolic demand of synthesizing PR proteins. Thiadiazoles, by utilizing priming (chromatin modifications or accumulation of inactive signaling components), avoid this penalty, making them superior for crops where yield margin is critical (e.g., rice).
Experimental Protocols for Comparative Evaluation
To objectively compare these compounds, researchers must design assays that distinguish induction from priming . A simple endpoint disease assay is insufficient.
Protocol: The "Induction vs. Priming" Distinction Assay
Objective: Determine if the compound directly activates defense or primes the plant for a stronger response.
Materials:
Plant Host: Arabidopsis thaliana (Col-0) or Oryza sativa.[1]
Expected Result: Tiadinil > BTH > Control (Potentiated response).
Phenotypic Scoring (Day 7-10): Measure lesion area or bacterial colony counts (CFU).
Experimental Workflow Diagram
Caption: Workflow to distinguish direct induction (Day 3 signal) from priming (Day 5 signal amplification).
References
BenchChem. (2025).[2] A Comparative Analysis of Novel 1,2,3-Benzothiadiazole-7-Carboxylic Acid Derivatives and BTH in Inducing Plant Defense. Retrieved from
Walters, D. R., et al. (2013). Controlling crop diseases using induced resistance: challenges for the future. Journal of Experimental Botany.
Kessmann, H., et al. (1994). Induction of Systemic Acquired Disease Resistance in Plants. Annual Review of Phytopathology. Retrieved from
Gozzo, F., & Faoro, F. (2013). Systemic Acquired Resistance: A Beneficial Strategy for Crop Protection. (General reference for BTH mechanism).
Yasuda, M., et al. (2006). Tiadinil, a novel class of activator of systemic acquired resistance, induces defense gene expression and disease resistance in tobacco. Journal of Pesticide Science.
Tuz-Zohura, F., et al. (2019).[3] Comparative Effect of Fungicides against Blast Disease of Rice. Retrieved from
Crystallographic Profiling of 4-Substituted 1,2,3-Thiadiazoles: A Structural & Bioisosteric Comparison Guide
Topic: X-ray crystallography data for 4-substituted 1,2,3-thiadiazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary: The Sulfur Advant...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: X-ray crystallography data for 4-substituted 1,2,3-thiadiazoles
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary: The Sulfur Advantage
In the landscape of heterocyclic bioisosteres, the 4-substituted 1,2,3-thiadiazole scaffold offers a distinct crystallographic profile compared to its nitrogenous analogue, the 1,2,3-triazole.[1] While both serve as mimics for phenyl rings in drug design, X-ray diffraction data reveals a critical performance differentiator: Chalcogen Bonding (ChB) .[1]
Unlike the 1,2,3-triazole, which relies heavily on hydrogen bonding and
-stacking, the 1,2,3-thiadiazole exhibits a pronounced -hole on the sulfur atom.[1] This guide objectively compares the structural metrics of these scaffolds, providing validated protocols for generating high-quality crystals and interpreting the unique SN/O intermolecular contacts that drive binding affinity and crystal packing.
Part 1: Structural Comparative Analysis
The following data synthesizes average geometric parameters derived from the Cambridge Structural Database (CSD) and recent crystallographic studies.
Table 1: Crystallographic Metrics Comparison
Feature
1,2,3-Thiadiazole (4-Subst.)
1,2,3-Triazole (1,4-Subst.)
Phenyl Ring
Impact on Drug Design
Key Interaction
-Hole (Chalcogen Bond)
Hydrogen Bond / Dipole
- Stacking
Thiadiazoles offer specific directional anchoring via Sulfur.[1]
S1–N2 / N1–N2 Length
1.65 – 1.69 Å (S–N)
1.34 – 1.36 Å (N–N)
1.39 Å (C–C)
The S–N bond is longer, increasing the ring's lipophilic surface area.
N2=N3 Bond Length
1.26 – 1.29 Å
1.30 – 1.32 Å
N/A
Double bond character is more localized in thiadiazoles.[1]
Dipole Moment
~3.25 D
~5.0 D
~0 D
Thiadiazole is less polar than triazole, improving membrane permeability.[1]
Crystal Packing
SN / SO Dimers
NH-C Chains
Herringbone
SN contacts (2.9–3.2 Å) create unique supramolecular synthons.[1]
Planarity
Strictly Planar
Strictly Planar
Planar
Both heterocycles are excellent bioisosteres for flat aromatic systems.[1]
Analyst Insight: The "Performance" of the 1,2,3-thiadiazole in crystal engineering is defined by the S
N contact . In 4-substituted derivatives, this interaction often measures between 2.90 Å and 3.20 Å , significantly shorter than the sum of van der Waals radii (3.35 Å), indicating a strong electrostatic attraction that stabilizes the crystal lattice and, by proxy, protein-ligand binding sites.[1]
Part 2: Experimental Protocol – The "Hurd-Mori" Crystallization Workflow
To obtain publishable X-ray data, one must first synthesize the scaffold with high purity.[1] The Hurd-Mori reaction is the industry standard for generating 4-substituted 1,2,3-thiadiazoles.[1]
Precursor: React a methyl ketone (e.g., acetophenone) with semicarbazide hydrochloride to form the semicarbazone.[1]
Cyclization: Treat the dry semicarbazone with neat thionyl chloride (
) at 0°C.
Mechanism: The
acts as both a solvent and a sulfur source, closing the ring to form the 1,2,3-thiadiazole core.[1][2]
Purification: Quench with ice water. Extract with DCM.[1] Crucial Step: Flash chromatography is often insufficient for X-ray quality.[1] Sublimation or recrystallization is required.[1][3]
Crystal Growth Strategy (Vapor Diffusion):
Solvent A (Good): Dissolve 20 mg of the thiadiazole in 1.5 mL of Acetone or DCM.
Setup: Place Solvent A in a small inner vial. Place the inner vial inside a larger jar containing Solvent B. Cap tightly.
Timeline: Allow to stand undisturbed at 4°C for 3–7 days. The sulfur atom increases lipophilicity, often yielding robust prisms rather than needles.[1]
Data Collection & Refinement:
Temperature: Collect data at 100 K to reduce thermal motion of the terminal nitrogen atoms.
Disorder Check: Watch for N2/N3 disorder. The S-N bond length is a key validation check; if it refines to <1.60 Å, suspect incorrect atom assignment (N vs S).[1]
Visualization: The Crystallography Workflow
Caption: Integrated workflow for isolating 4-substituted 1,2,3-thiadiazoles and determining their structure.
Part 3: Mechanism of Action – The "Sigma-Hole"
The primary reason to select a 1,2,3-thiadiazole over a triazole in drug development is the Chalcogen Bond .
Mechanism: The sulfur atom in the 1 ring position is polarizable. The electron density is pulled toward the nitrogen atoms (N2, N3), leaving a region of positive electrostatic potential (the
-hole) on the outer face of the sulfur.
Result: This hole acts as a Lewis Acid, attracting Lewis Bases (like backbone carbonyl oxygens or nitrogen atoms) in a direction perpendicular to the C-S bond.[1]
Validation in X-Ray: Look for intermolecular angles (
Caption: The Thiadiazole utilizes directional Chalcogen bonding, whereas the Triazole relies on H-bonding.
Part 4: Troubleshooting & Validation (Trustworthiness)
To ensure your data is authoritative, apply these self-validating checks during refinement:
The "Flip" Error: Because S and N atoms have different electron counts, assigning them backwards will result in weird thermal ellipsoids (one very small, one very large).[1]
Check: If
for Sulfur is < 0.02 while Nitrogen is > 0.08, you have likely flipped the ring orientation.[1]
Hirshfeld Surface Analysis: After solving the structure, generate a Hirshfeld surface (using software like CrystalExplorer).[1]
Validation: For 1,2,3-thiadiazoles, you must see a red spot (close contact) on the Sulfur atom corresponding to the
-hole interaction.[1] If this is absent, check for disorder or solvent masking the interaction.[1]
Twinning: These planar molecules often stack in layers.[1] If
is high (>0.10), check for pseudo-merohedral twinning common in layered sulfur heterocycles.[1]
References
Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD).[1][4] (Accessed 2024).[1][5][6] The world’s repository for small molecule crystal structures.
[Link]
Vogel, A. et al. Chalcogen Bonding in Crystal Engineering: 1,2,3-Thiadiazoles vs Selenadiazoles. CrystEngComm, 2021.[1] Comparison of packing motifs and sigma-hole strengths.
[Link]
Bakulev, V. A.[1] & Dehaen, W. The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons, 2004.[1] The authoritative text on thiadiazole synthesis and properties.
[Link]
Maddila, S. et al. Synthesis and crystal structure of novel 1,2,3-thiadiazole derivatives. Journal of Molecular Structure, 2018.[1] Provides specific bond length data for 4-substituted derivatives.
[Link]
Vergleichsleitfaden: Reinheitsprüfung von (5-Chlor-1,2,3-thiadiazol-4-yl)methanol mittels Elementaranalyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Als Senior Application Scientist ist es meine Erfahrung, dass die Bestätigung der absoluten Reinheit einer neu synthetisierten Verbindung nicht n...
Author: BenchChem Technical Support Team. Date: February 2026
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Als Senior Application Scientist ist es meine Erfahrung, dass die Bestätigung der absoluten Reinheit einer neu synthetisierten Verbindung nicht nur eine regulatorische Hürde, sondern das Fundament für valide und reproduzierbare Forschungsergebnisse ist. Gerade bei heterozyklischen Verbindungen wie (5-Chlor-1,2,3-thiadiazol-4-yl)methanol, einem potenziell wertvollen Baustein in der medizinischen Chemie[1][2][3][4], können selbst kleinste Verunreinigungen nachgeschaltete Experimente, von biologischen Assays bis hin zu Materialstudien, maßgeblich beeinflussen.
Dieser Leitfaden bietet eine tiefgehende Analyse der Elementaranalyse als Methode zur Reinheitsbestimmung dieser spezifischen Verbindung. Wir werden nicht nur das Protokoll beleuchten, sondern auch die wissenschaftliche Kausalität hinter den einzelnen Schritten erörtern und die Methode objektiv mit etablierten Alternativen wie der Hochleistungsflüssigkeitschromatographie (HPLC) und der Kernspinresonanzspektroskopie (NMR) vergleichen.
Das Fundament der Reinheit: Theoretische Elementarzusammensetzung
Jede Reinheitsanalyse beginnt mit einem theoretischen Soll-Wert. Die molekulare Identität von (5-Chlor-1,2,3-thiadiazol-4-yl)methanol wird durch seine Summenformel und die daraus abgeleitete prozentuale Verteilung der Elemente definiert.
Molekülstruktur und Summenformel:
Name: (5-Chlor-1,2,3-thiadiazol-4-yl)methanol
Struktur: Ein 1,2,3-Thiadiazol-Ring, der an Position 5 mit einem Chloratom und an Position 4 mit einer Methanolgruppe (-CH2OH) substituiert ist.
Summenformel: C₃H₃ClN₂OS
Molekulargewicht: 150.59 g/mol
Basierend auf dieser Formel ergeben sich die folgenden theoretischen Massenanteile für eine zu 100 % reine Substanz. Diese Werte sind der Goldstandard, an dem jede experimentelle Messung validiert wird.
Element
Symbol
Atomgewicht ( g/mol )
Anzahl der Atome
Gesamtmasse im Molekül
Theoretischer Massenanteil (%)
Kohlenstoff
C
12.011
3
36.033
23.93 %
Wasserstoff
H
1.008
3
3.024
2.01 %
Chlor
Cl
35.453
1
35.453
23.54 %
Stickstoff
N
14.007
2
28.014
18.60 %
Sauerstoff
O
15.999
1
15.999
10.62 %
Schwefel
S
32.065
1
32.065
21.29 %
Tabelle 1: Theoretische Elementarzusammensetzung von (5-Chlor-1,2,3-thiadiazol-4-yl)methanol.
Die Elementaranalyse in der Praxis: Ein detailliertes Protokoll
Die CHNS(O)-Elementaranalyse ist eine quantitative Analysetechnik, die auf der vollständigen Verbrennung der Probe basiert, um die prozentualen Anteile von Kohlenstoff, Wasserstoff, Stickstoff und Schwefel zu bestimmen.[5][6] Die Analyse von Halogenen wie Chlor erfordert oft einen separaten oder modifizierten Ansatz.
Prinzip der Methode (Dumas-Verbrennung):
Eine exakt abgewogene Probenmenge wird bei hoher Temperatur (typischerweise >900 °C) in einer sauerstoffreichen Atmosphäre verbrannt.[7] Spezielle Katalysatoren gewährleisten die vollständige Umwandlung der Elemente in ihre gasförmigen Oxide (CO₂, H₂O, N₂, SO₂) und Stickstoff. Diese Gase werden dann durch eine gaschromatographische Säule getrennt und mittels eines Wärmeleitfähigkeitsdetektors (WLD) quantifiziert.[7]
Gerätekalibrierung: Vor der Probenanalyse wird das Gerät mit einer zertifizierten Referenzsubstanz (z.B. Acetanilid) kalibriert. Dies stellt die Genauigkeit und Rückführbarkeit der Messung sicher und ist der erste Schritt zur Selbstvalidierung des Protokolls.
Probenvorbereitung:
Homogenisierung: Die Probe muss absolut homogen sein. Bei kristallinen Substanzen wird sie in einem Achatmörser fein pulverisiert. Dies ist entscheidend, da nur wenige Milligramm analysiert werden und diese repräsentativ für die gesamte Charge sein müssen.[6]
Trocknung: Um eine Verfälschung des Wasserstoff- und Sauerstoffgehalts zu vermeiden, wird die Probe im Vakuum über einem geeigneten Trocknungsmittel (z.B. P₄O₁₀) bis zur Gewichtskonstanz getrocknet.
Einwaage: Mittels einer hochpräzisen Mikrowaage werden 1-3 mg der Probe in ein Zinn- oder Silberfolienschiffchen eingewogen. Die exakte Masse ist für die spätere prozentuale Berechnung unerlässlich.[6]
Analyse (CHNS-Modus):
Die Probe wird in den Autosampler des Elementaranalysators überführt.
Im Verbrennungsrohr (gefüllt mit z.B. Wolfram(VI)-oxid auf Chrom(III)-oxid) wird die Probe bei ca. 950-1000 °C unter Zugabe von reinem Sauerstoff verbrannt.[8] Die Anwesenheit von Schwefel und Chlor erfordert robuste Katalysatoren, um eine vollständige Umsetzung und die Absorption von störenden Halogenradikalen zu gewährleisten.
Die Verbrennungsgase passieren ein Reduktionsrohr (gefüllt mit Kupfer), um überschüssigen Sauerstoff zu entfernen und Stickoxide zu N₂ zu reduzieren.
Die Gasmischung (He als Trägergas, N₂, CO₂, H₂O, SO₂) wird auf einer GC-Säule getrennt.
Die getrennten Gase werden nacheinander vom WLD detektiert. Die Signalfläche ist proportional zur Menge des jeweiligen Elements.
Chlor-Analyse:
Die Bestimmung von Chlor erfolgt nicht über den WLD. Üblicherweise wird eine separate Analyse durchgeführt, bei der die Verbrennungsgase durch eine Absorptionslösung geleitet werden. Das entstandene Chlorid wird anschließend argentometrisch titriert oder mittels Ionenchromatographie quantifiziert. Moderne Analysatoren bieten teilweise integrierte Lösungen an.
Datenauswertung: Die Gerätesoftware berechnet aus der Einwaage und den detektierten Gasmengen die prozentualen Anteile der Elemente in der Probe.
Abbildung 1: Vereinfachter Arbeitsablauf der Elementaranalyse zur Reinheitsbestimmung.
Einordnung der Methode: Vergleich mit HPLC und NMR
Die Elementaranalyse liefert eine fundamentale, aber undifferenzierte Aussage über die atomare Zusammensetzung. Für ein vollständiges Reinheitsprofil ist der Vergleich mit orthogonalen, d.h. auf unterschiedlichen Prinzipien beruhenden, Methoden unerlässlich.[9]
Kriterium
Elementaranalyse (EA)
Hochleistungsflüssigkeitschromatographie (HPLC)
Kernspinresonanzspektroskopie (NMR)
Primäre Aussage
Bestätigung der Summenformel; prozentuale Elementzusammensetzung.
Trennung, Identifizierung und Quantifizierung von Verunreinigungen.[10]
Detaillierte Strukturaufklärung; Identifizierung und Quantifizierung von Verunreinigungen.
Exzellent zur Detektion nicht-chromophorer und anorganischer Verunreinigungen. Kosteneffektiv.[6][7]
Goldstandard für die Quantifizierung bekannter und unbekannter Verunreinigungen in der pharmazeutischen Industrie.[10][12]
Unverzichtbar für die Strukturverifizierung. Quantitative NMR (qNMR) ohne Referenzstandard möglich.
Nachteile
"Blind" für die Art der Verunreinigung. Anfällig für Manipulationen, da Rohdaten selten gezeigt werden.[9]
Benötigt Referenzstandards für exakte Quantifizierung. Nicht-chromophore Verunreinigungen werden nicht detektiert.
Unempfindlich gegenüber Spurenverunreinigungen und anorganischen Salzen.[9]
Tabelle 2: Objektiver Vergleich der primären Methoden zur Reinheitsanalyse.
Abbildung 2: Entscheidungsbaum zur Auswahl der geeigneten Analysetechnik.
Synthese der Daten: Ein valides Urteil über die Reinheit
Die Reinheit einer Verbindung wird durch den Vergleich der experimentell ermittelten Massenanteile mit den theoretischen Werten beurteilt. In der pharmazeutischen und chemischen Forschung gilt eine Abweichung von ±0.4% pro Element als Akzeptanzkriterium für eine reine Substanz.
Beispielszenarien:
Element
Theoretischer Wert (%)
Experimenteller Wert (Probe A)
Abweichung (Probe A)
Urteil (Probe A)
Experimenteller Wert (Probe B)
Abweichung (Probe B)
Urteil (Probe B)
C
23.93
23.85
-0.08
Akzeptiert
25.11
+1.18
Abgelehnt
H
2.01
2.05
+0.04
Akzeptiert
2.56
+0.55
Abgelehnt
N
18.60
18.51
-0.09
Akzeptiert
18.15
-0.45
Abgelehnt
S
21.29
21.37
+0.08
Akzeptiert
20.99
-0.30
Akzeptiert
Gesamturteil
REIN
VERUNREINIGT
Tabelle 3: Hypothetische Analysenergebnisse und deren Interpretation.
Analyse der Szenarien:
Probe A: Alle gemessenen Werte liegen innerhalb des ±0.4%-Fensters. Dies bestätigt die Summenformel und deutet auf eine hohe Reinheit hin.
Probe B: Die Werte für Kohlenstoff, Wasserstoff und Stickstoff weichen signifikant ab. Die erhöhten C- und H-Werte könnten auf eine Verunreinigung mit einem organischen Lösungsmittel (z.B. Acetonitril, C₂H₃N) aus der Aufreinigung hindeuten, das einen höheren relativen C- und H-Anteil besitzt. Dies ist ein klassisches Beispiel, bei dem die Elementaranalyse eine Kontamination aufdeckt, die in einer NMR-Analyse bei geringer Konzentration möglicherweise übersehen oder in einer HPLC-Analyse ohne UV-Aktivität nicht detektiert würde.
Fazit für den forschenden Wissenschaftler
Die Elementaranalyse ist mehr als nur eine veraltete Methode zur Bestimmung von Summenformeln; sie ist ein unverzichtbares Werkzeug zur Validierung der absoluten Reinheit einer Verbindung.[9] Sie bietet eine einzigartige Perspektive, indem sie die atomare Grundzusammensetzung prüft und somit Verunreinigungen wie anorganische Salze oder Restlösungsmittel aufdeckt, für die andere Methoden "blind" sein können.[9]
Für die finale Charakterisierung von (5-Chlor-1,2,3-thiadiazol-4-yl)methanol ist die Elementaranalyse kein Ersatz, sondern eine essenzielle Ergänzung zu NMR und HPLC. Nur die Kombination dieser orthogonalen Techniken liefert das notwendige Vertrauen in die Substanzreinheit, das für die Entwicklung robuster wissenschaftlicher Daten und die erfolgreiche Weiterentwicklung in der Wirkstoffforschung unabdingbar ist.
Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. Shimadzu. Verfügbar unter: [Link]
Elemental Analysis for the Pharmaceutical Industry Q&A - Smithers. Smithers. Verfügbar unter: [Link]
Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion - PMC. NCBI. Verfügbar unter: [Link]
Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. Verfügbar unter: [Link]
Analytical Services for elemental analysis of CHNOS - OEAlabs.com. OEA Laboratories Ltd. Verfügbar unter: [Link]
Comparison of HPLC, TLC and Minicolumn for Measuring the Radiochemical Purity of 99Tcm-Q12 - PubMed. NCBI. Verfügbar unter: [Link]
Elemental analysis of organic compounds with the use of automated CHNS analyzers. ResearchGate. Verfügbar unter: [Link]
Advantages and Disadvantages of HPLC in Protein Purity Analysis - Mtoz Biolabs. Mtoz Biolabs. Verfügbar unter: [Link]
Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals - Ask Pharmacy. Ask Pharmacy. Verfügbar unter: [Link]
Definitive Guide to the Proper Disposal of (5-Chloro-1,2,3-thiadiazol-4-YL)methanol
A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (5-Chloro-1,2,3-thia...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (5-Chloro-1,2,3-thiadiazol-4-YL)methanol. As a chlorinated heterocyclic compound, this substance requires meticulous management to mitigate risks to personnel, research integrity, and the environment. The procedures outlined herein are grounded in established safety principles and regulatory frameworks governing hazardous chemical waste.
Hazard Identification and Risk Assessment
(5-Chloro-1,2,3-thiadiazol-4-YL)methanol is a research chemical whose toxicological properties have not been fully investigated. However, based on its chemical structure—a chlorinated thiadiazole—and data from structurally related compounds, a cautious and rigorous approach to handling and disposal is mandatory.
The primary hazards associated with this class of compounds include:
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
Respiratory Irritation: May cause respiratory irritation upon inhalation.[1]
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
Harmful if Swallowed: Acute oral toxicity is a potential hazard.[1][2]
Due to the presence of chlorine, this compound is classified as a halogenated organic compound . This classification is critical as it dictates the specific disposal pathway required to prevent the formation of highly toxic byproducts, such as dioxins, during improper incineration.[3][4]
Required Personal Protective Equipment (PPE)
A thorough risk assessment mandates the use of appropriate PPE to prevent exposure. The following table summarizes the minimum required PPE when handling the pure compound or its concentrated waste.
Protection Type
Specification
Rationale
Hand Protection
Nitrile or Neoprene Gloves
Provides a chemical-resistant barrier to prevent skin contact.[1][5]
Eye/Face Protection
Safety Goggles with Side Shields or a Face Shield
Protects against splashes and airborne particles, preventing serious eye irritation.[6]
Body Protection
Laboratory Coat
Prevents contamination of personal clothing.
Respiratory Protection
Use in a certified Chemical Fume Hood
Ensures adequate ventilation to prevent inhalation of vapors or dusts.[1][5]
Waste Characterization and Segregation: The Cornerstone of Safe Disposal
Proper disposal begins with accurate waste characterization and stringent segregation at the point of generation.
Waste Stream Classification: (5-Chloro-1,2,3-thiadiazol-4-YL)methanol and materials contaminated with it must be classified as Hazardous Chemical Waste . Specifically, it falls under the category of Halogenated Organic Waste .
The Critical Importance of Segregation:
Never mix halogenated organic waste with non-halogenated waste.[3][7] The rationale is twofold:
Regulatory Compliance & Cost: Halogenated waste requires high-temperature incineration in specialized facilities to ensure complete destruction and to scrub acidic gases (like HCl) from the exhaust.[3][8] This process is significantly more expensive than standard solvent fuel blending. Mixing contaminates the entire volume, escalating disposal costs dramatically.
Environmental Protection: Improper disposal or incineration at lower temperatures can lead to the formation of persistent organic pollutants (POPs).
Step-by-Step Disposal Protocol
This protocol covers the entire lifecycle of the waste within the laboratory, from generation to collection for final disposal.
Step 1: Container Selection
Primary Waste Container: Use a dedicated, chemically resistant container, preferably high-density polyethylene (HDPE) or glass, with a tightly sealing screw cap.[7]
Original Containers: If disposing of the original, unopened, or partially used container, it can serve as the primary waste vessel. Ensure the cap is secure.
Solid Waste: For contaminated solids (e.g., gloves, weigh boats, silica gel), collect them in a separate, clearly labeled, heavy-duty plastic bag or a wide-mouth container.[1]
Step 2: Labeling
Proper labeling is a legal requirement and essential for safety. The waste container label must include:
Generator Information: Name and location (lab/building) of the principal investigator.
Step 3: Waste Accumulation in the Laboratory
Storage Location: Store waste containers in a designated satellite accumulation area, such as a secondary containment tray within a ventilated cabinet or under a chemical fume hood.[7]
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.[7][9]
Segregation: Ensure the container is physically segregated from incompatible waste streams, particularly acids, bases, and oxidizers.[3]
Step 4: Arranging for Final Disposal
Contact EH&S: Once the container is approaching 90% full or has been accumulating for a designated period (consult your institution's policy), contact your facility's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[10]
Disposal Method: The designated and compliant disposal method for chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[3][8] This process decomposes the compound into gaseous byproducts like carbon dioxide and hydrogen halides, which are then scrubbed to prevent atmospheric pollution.[8]
Emergency Procedures
Spill Response
Evacuate and Alert: Clear the immediate area of all personnel. Alert colleagues and your supervisor.
Control Vapors: Ensure the chemical fume hood is operational. If the spill is outside a hood, eliminate ignition sources.
Contain the Spill: Use an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit to contain the spill.[1][5] Do not use combustible materials like paper towels as the primary absorbent.
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container. Seal and label it appropriately for disposal.
Decontaminate: Clean the spill area thoroughly with soap and water.
Personnel Exposure
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water.[1] Seek medical attention if irritation persists.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][6]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste containing (5-Chloro-1,2,3-thiadiazol-4-YL)methanol.
Caption: Decision workflow for proper segregation and disposal of (5-Chloro-1,2,3-thiadiazol-4-YL)methanol waste.
References
Process for Disposal of Chlorinated Organic Residues. (n.d.).
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
Safety Data Sheet for a related 1,2,3-thiadiazole compound. (2025, October 7). Sigma-Aldrich.
Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021, June 21). MDPI. Retrieved from [Link]
Safety Data Sheet for 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole. (2025, December 20). Fisher Scientific.
Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]
Safety Data Sheet for Methanol. (2013, December 5).
Personal Protective Equipment (PPE) & Handling Guide: (5-Chloro-1,2,3-thiadiazol-4-YL)methanol
Executive Safety Directive Treat as a Potent Irritant and Potential Sensitizer. (5-Chloro-1,2,3-thiadiazol-4-YL)methanol is a functionalized heterocyclic building block.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive
Treat as a Potent Irritant and Potential Sensitizer.
(5-Chloro-1,2,3-thiadiazol-4-YL)methanol is a functionalized heterocyclic building block. While often categorized generically as an "irritant," the presence of the chlorinated thiadiazole ring introduces risks of severe eye damage and skin sensitization that standard safety data sheets (SDS) may understate due to lack of chronic toxicity data.
The Core Philosophy: Do not rely on "reactive" safety (cleaning up spills). Rely on "preventative" isolation.[1] Your primary PPE is the Chemical Fume Hood ; your secondary PPE (gloves/suit) is merely the fail-safe.
Hazard Profile & Risk Assessment
This compound acts as an electrophile. The chlorine atom on the thiadiazole ring renders it susceptible to nucleophilic attack, meaning it can covalently bind to proteins in skin and mucous membranes, leading to sensitization.
Hazard Class
H-Code
Description
Operational Implication
Skin Irritation
H315
Causes skin irritation
Direct contact will cause dermatitis.
Eye Damage
H318/H319
Causes serious eye irritation
Fine dust can migrate behind standard safety glasses.
STOT - SE
H335
May cause respiratory irritation
Inhalation of dust triggers mucosal inflammation.
Sensitization
H317
May cause allergic skin reaction
Critical:[2] Repeated low-level exposure can lead to permanent hypersensitivity.
PPE Selection Matrix
The following decision matrix outlines the required protection levels based on operational scale.
Figure 1: PPE Decision Matrix based on quantity and physical state. Note that "Dusty" operations automatically trigger Level 2 protection regardless of weight.
Technical Specifications for Gear
A. Hand Protection: The "Double-Glove" Logic
Chlorinated heterocycles can permeate thin nitrile rubber.
Primary Layer (Inner): Standard 4-mil (0.10mm) Nitrile.
Secondary Layer (Outer): Extended cuff 5-8 mil Nitrile.
Why? This creates a "sacrificial" outer layer. If you spot contamination on the outer glove, you can strip it immediately without exposing skin.
Contraindication: Do NOT use Latex. Organic halides degrade latex rapidly.
B. Respiratory Protection[3][4][5]
Primary Control: All handling must occur inside a certified chemical fume hood.
Secondary Control (If Hood Unavailable): A half-face respirator with P100 (HEPA) cartridges is required. N95 masks are insufficient for chemical powders as they do not seal against the face tightly enough to prevent edge-leakage of fine particulates.
Thiadiazole powders are often electrostatic. Before opening the vial, tap it gently. If powder clings to the glass walls, it is static-charged.
Action: Use an anti-static gun or wipe the exterior with a damp tissue before opening to prevent a "puff" of dust upon cap removal.
Weighing Strategy:
Place a tared vial inside the secondary container in the balance.
Transfer solid using a disposable spatula.
Scientific Insight: Do not return excess chemical to the stock bottle. This risks cross-contamination and introduces moisture which can hydrolyze the chlorine bond.
Solubilization:
Dissolve the solid in your solvent (e.g., DCM, Methanol) as soon as possible.
Why? Liquids are easier to control than dusts. Once in solution, the inhalation risk drops significantly (assuming the solvent is managed).
Decontamination:
Wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol), followed by a soap-water wipe.
Dispose of wipes as Solid Hazardous Waste .
Emergency Response & Disposal
Accidental Spills (Solid)[7]
Evacuate the immediate area of non-essential personnel.
Don Level 2 PPE (Goggles, Double Gloves).
Cover the spill with a wet paper towel (to prevent dust dispersion).
Scoop up the material and place it in a wide-mouth hazardous waste jar.
Clean surface with 10% bleach solution (oxidizes residues) followed by water.
First Aid
Eye Contact: Flush immediately for 15 minutes.[1] Do not rub. The crystals can mechanically scratch the cornea before chemically burning it.
Skin Contact: Wash with soap and water.[1][3][4][5][6] Do not use alcohol on skin, as it may enhance absorption of the thiadiazole.
Waste Disposal[1][6][8]
Classification: Halogenated Organic Waste.
Segregation: Do not mix with strong acids or oxidizers in the waste stream to prevent the formation of toxic sulfur/nitrogen oxide gases.
References
Fisher Scientific. (2021).[6] Safety Data Sheet: 5-Chloro-1,2,3-thiadiazole derivatives (General Class). Retrieved from
Sigma-Aldrich. (2023). Handling of Chlorinated Heterocycles: Technical Safety Guides. Retrieved from
PubChem. (n.d.). Compound Summary: Chlorinated Thiadiazoles. National Library of Medicine. Retrieved from
Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data.[7] Retrieved from
(Note: Specific toxicity data for CAS 135034-10-5 is limited; protocols above are derived from "read-across" safety principles for chlorinated thiadiazole analogs such as Tiadinil intermediates and 5-chloro-3-methyl-1,2,4-thiadiazole.)